ThioLox
描述
Structure
3D Structure
属性
IUPAC Name |
2-amino-N-butyl-5-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-2-3-9-17-15(18)12-10-13(19-14(12)16)11-7-5-4-6-8-11/h4-8,10H,2-3,9,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWMJRJCSZMXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ThioLox: A Technical Guide to its Mechanism of Action in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. The lipoxygenase (LOX) pathways, particularly the 15-lipoxygenase-1 (15-LOX-1) enzyme, have emerged as key regulators of inflammatory processes within the central nervous system (CNS). This technical guide provides an in-depth overview of ThioLox, a novel thiophene-based inhibitor of 15-LOX-1. We will delve into its core mechanism of action, present quantitative data on its inhibitory effects, detail the experimental protocols used to characterize its anti-inflammatory and neuroprotective properties, and visualize the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting 15-LOX-1 in neuroinflammatory conditions.
Introduction to Neuroinflammation and the Role of 15-Lipoxygenase-1
Neuroinflammation is the inflammatory response within the brain and spinal cord, mediated by resident immune cells such as microglia and astrocytes. While acute neuroinflammation is a protective mechanism, chronic activation of these cells contributes to neuronal damage and the progression of neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
The enzyme 15-lipoxygenase-1 (15-LOX-1) is a key player in this process. It is an iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, to produce bioactive lipid mediators.[1] These lipid peroxides can act as signaling molecules that promote oxidative stress and pro-inflammatory gene expression.[2][3] In the CNS, 15-LOX-1 is involved in oxidative stress-mediated damage to mitochondrial membranes, which can lead to neuronal apoptosis.[2][3] Therefore, inhibiting 15-LOX-1 presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental consequences.
This compound: A Competitive Inhibitor of 15-LOX-1
This compound is a novel, small-molecule inhibitor of 15-LOX-1, identified through a combination of Substitution Oriented Screening (SOS) and Multi-Component Chemistry (MCR).[2] It exhibits competitive inhibition of 15-LOX-1, indicating a non-covalent interaction with the enzyme's active site.[4]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against 15-LOX-1 has been quantified through enzymatic assays. The key parameters are summarized in the table below for easy comparison.
| Parameter | Value | Reference |
| IC₅₀ | 12.4 ± 0.9 µM | [1] |
| Kᵢ | 3.30 µM | [4] |
Mechanism of Action in Neuroinflammation
This compound exerts its anti-inflammatory and neuroprotective effects primarily through the inhibition of 15-LOX-1. This action disrupts the downstream signaling cascades that lead to inflammation and neuronal cell death.
Anti-Inflammatory Effects
This compound has been shown to suppress the expression of pro-inflammatory genes. In an ex vivo model using precision-cut lung slices (PCLS) stimulated with lipopolysaccharide (LPS), this compound demonstrated a dose-dependent reduction in the mRNA levels of several key inflammatory cytokines.
| Inflammatory Mediator | Inhibition by this compound (at 50 µM) | Reference |
| TNF-α | Significant Reduction | [2][4] |
| iNOS | Significant Reduction | [2][4] |
| IL-1β | Significant Reduction | [2][4] |
| IL-6 | Significant Reduction | [2][4] |
| IL-8 | Significant Reduction | [2][4] |
| IL-12b | Significant Reduction | [2][4] |
Neuroprotective Effects
In the context of the central nervous system, 15-LOX-1 activation can lead to lipid peroxidation and subsequent neuronal cell death. This compound has demonstrated a strong protective effect against glutamate-induced toxicity in neuronal HT-22 cells.[2] This protection is achieved by preventing lipid peroxidation and the formation of mitochondrial superoxide.[4]
Signaling Pathway of 15-LOX-1 in Neuroinflammation and this compound Inhibition
Caption: this compound inhibits 15-LOX-1, blocking downstream neuroinflammation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
15-Lipoxygenase-1 (15-LOX-1) Inhibition Assay
This protocol outlines the procedure for determining the inhibitory activity of this compound on 15-LOX-1.
Materials:
-
15-Lipoxygenase from soybeans (Sigma-Aldrich)
-
Linoleic acid (substrate)
-
0.2 M Borate buffer (pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
This compound (or test compound)
-
Quartz cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a 250 µM substrate solution by mixing linoleic acid in borate buffer.
-
Dissolve the 15-LOX-1 enzyme in cold borate buffer to a concentration of approximately 10,000 U/mL and keep on ice. Dilute to a working concentration of 400 U/mL just before use.
-
Dissolve this compound in DMSO to create a stock solution. Prepare a dilution series to determine the IC₅₀.
-
Set the spectrophotometer to record absorbance at 234 nm.
-
Blank: To a quartz cuvette, add 12.5 µL of DMSO and 487.5 µL of borate buffer.
-
Sample without inhibitor: To a separate cuvette, add 12.5 µL of DMSO and 487.5 µL of the enzyme solution.
-
Sample with inhibitor: To another cuvette, add 12.5 µL of the this compound solution and 487.5 µL of the enzyme solution. Incubate for 5 minutes.
-
To initiate the reaction, rapidly add 500 µL of the substrate solution to each sample cuvette.
-
Immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of this compound to determine the IC₅₀.
Experimental Workflow for 15-LOX-1 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on 15-LOX-1.
Anti-Inflammatory Activity in Precision-Cut Lung Slices (PCLS)
This protocol describes the ex vivo model used to assess the anti-inflammatory effects of this compound.
Materials:
-
Mouse lung tissue
-
Low-melting point agarose
-
Vibratome or tissue slicer
-
Culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Reagents for RNA isolation and quantitative real-time PCR (qRT-PCR)
Procedure:
-
Perfuse the mouse lungs with saline and then inflate with warm, low-melting point agarose.
-
Allow the agarose to solidify on ice.
-
Using a vibratome, cut the lung tissue into thin slices (approximately 250-300 µm).
-
Culture the PCLS in a 24-well plate with culture medium overnight to allow for recovery.
-
Pre-treat the PCLS with varying concentrations of this compound for 1-2 hours.
-
Stimulate the slices with LPS (e.g., 10 ng/mL) for 4-24 hours to induce an inflammatory response.
-
After incubation, harvest the PCLS for RNA isolation.
-
Perform qRT-PCR to quantify the mRNA expression levels of pro-inflammatory genes (e.g., TNF-α, iNOS, IL-1β, IL-6, IL-8, IL-12b).
-
Analyze the data to determine the dose-dependent inhibitory effect of this compound on inflammatory gene expression.
Neuroprotection Assay in HT-22 Neuronal Cells
This protocol details the in vitro model for evaluating the neuroprotective effects of this compound against glutamate-induced oxidative stress.
Materials:
-
HT-22 mouse hippocampal neuronal cells
-
Culture medium (e.g., DMEM)
-
Glutamate
-
This compound
-
Reagents for cell viability assays (e.g., MTT assay)
-
Reagents for measuring lipid peroxidation and mitochondrial superoxide (e.g., fluorescent probes)
Procedure:
-
Seed HT-22 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound (e.g., 5-20 µM) for 14-16 hours.
-
Induce oxidative stress by adding glutamate (e.g., 5 mM) to the culture medium.
-
Incubate the cells for an additional 8-24 hours.
-
Assess cell viability using an MTT assay or a similar method.
-
In parallel experiments, use fluorescent probes to measure levels of lipid peroxidation and mitochondrial superoxide formation at appropriate time points after glutamate exposure.
-
Analyze the data to determine the protective effect of this compound against glutamate-induced cell death and oxidative stress.
Logical Relationship of Experimental Models
References
An In-depth Technical Guide to the 15-LOX-1 Inhibition Pathway by ThioLox
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a detailed overview of the mechanism, quantitative kinetics, and cellular effects of ThioLox, a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1). It includes summaries of experimental data, detailed procedural outlines for key assays, and visual diagrams of the relevant biological pathways and workflows.
Introduction to 15-Lipoxygenase-1 (15-LOX-1)
15-Lipoxygenase-1 (15-LOX-1), an enzyme encoded by the ALOX15 gene, is a non-heme iron-containing dioxygenase that plays a critical role in the metabolism of polyunsaturated fatty acids (PUFAs).[1][2] The enzyme catalyzes the peroxidation of lipids, converting substrates like linoleic acid (LA) and arachidonic acid (AA) into bioactive lipid hydroperoxides.[2] Specifically, 15-LOX-1 metabolizes LA into 13(S)-hydroperoxyoctadecadienoic acid (13-HpODE).[2][3]
The activity of 15-LOX-1 and its products are implicated in a variety of cellular processes, including cell differentiation and the regulation of inflammation.[1] However, dysregulation of 15-LOX-1 is associated with oxidative stress and has been linked to the pathophysiology of numerous inflammatory diseases, cancers, and neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[2][4] The enzyme's role in producing lipid peroxides, which can lead to ferroptotic cell death, makes it a compelling target for therapeutic intervention.[2] this compound has emerged as a significant small molecule inhibitor for studying and potentially modulating these pathways.
This compound: Mechanism of Action
This compound is a potent and competitive inhibitor of 15-LOX-1.[1][5] Its mechanism involves non-covalent interaction with the enzyme's active site, thereby preventing the binding and subsequent oxygenation of its PUFA substrates.[5] This competitive inhibition effectively blocks the downstream production of pro-inflammatory and cytotoxic lipid peroxides.
The consequences of 15-LOX-1 inhibition by this compound are twofold, conferring both anti-inflammatory and neuroprotective properties.[6][7]
-
Anti-inflammatory Effects: In ex vivo models using precision-cut lung slices (PCLS), this compound has been shown to suppress the expression of pro-inflammatory genes, including IL-1β, IL-6, IL-8, IL-12b, TNFα, and inducible nitric oxide synthase (iNOS).[1][5]
-
Neuroprotective Effects: In vitro studies demonstrate that this compound protects neuronal cells (HT-22) from glutamate-induced toxicity, a common model for excitotoxic cell death.[6][7] This protection is associated with the prevention of lipid peroxidation and the formation of mitochondrial superoxide.[1][5]
Quantitative Inhibition Data
The inhibitory potency of this compound against 15-LOX-1 has been quantified through enzymatic assays. The key parameters are summarized below.
| Parameter | Value | Description | Reference |
| IC₅₀ | 12 µM | The concentration of this compound required to inhibit 50% of 15-LOX-1 enzymatic activity in vitro. | [6] |
| Kᵢ | 3.30 µM | The inhibition constant, indicating the binding affinity of this compound to the 15-LOX-1 active site. | [1][5] |
| Inhibition Type | Competitive | This compound binds to the active site of the free enzyme, competing with the substrate. | [1][5] |
Signaling and Inhibition Pathways
The inhibitory action of this compound impacts cellular pathways linked to inflammation and oxidative stress-induced cell death.
15-LOX-1 Enzymatic Reaction and Inhibition
The primary pathway involves the direct enzymatic action of 15-LOX-1 on its substrate, linoleic acid, and its blockage by this compound.
Caption: Competitive inhibition of the 15-LOX-1 enzymatic pathway by this compound.
Crosstalk with Inflammatory Signaling
In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), 15-LOX-1 activity exhibits crosstalk with other pro-inflammatory pathways like NF-κB.[2][4] Inhibition of 15-LOX-1 can therefore have broader anti-inflammatory effects.
Caption: Crosstalk between 15-LOX-1 and NF-κB pathways in inflammation.
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the inhibitory effects of this compound. These represent standard, validated approaches in the field.
15-LOX-1 Enzymatic Activity & Inhibition Assay (IC₅₀ Determination)
This protocol determines the inhibitory potency of this compound by measuring the enzymatic conversion of a substrate. The activity of 15-LOX-1 is monitored by measuring the formation of the conjugated diene product (13-HpODE), which absorbs light at 234 nm.[2][8]
Workflow Diagram:
Caption: Workflow for determining the IC₅₀ of this compound on 15-LOX-1.
Methodology:
-
Reagents: Recombinant human 15-LOX-1, Linoleic Acid, this compound, DMSO, Assay Buffer (e.g., 25 mM HEPES, pH 7.5).
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. A control with DMSO alone is included. b. In a 96-well UV-transparent plate, add assay buffer, the 15-LOX-1 enzyme, and the this compound dilution (or DMSO). c. Pre-incubate the enzyme-inhibitor mixture at room temperature for 10 minutes. d. Initiate the reaction by adding the linoleic acid substrate. e. Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Data Analysis: a. Calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve. b. Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value.
Steady-State Kinetic Analysis (Kᵢ Determination)
To confirm the mode of inhibition (competitive) and determine the Kᵢ, enzyme kinetics are measured across various concentrations of both the substrate and the inhibitor.[8][9]
Methodology:
-
Setup: The assay is set up similarly to the IC₅₀ determination. Multiple sets of reactions are run. Each set has a fixed concentration of this compound (e.g., 0 µM, 5 µM, 10 µM), and within each set, the concentration of the substrate (linoleic acid) is varied (e.g., 1 µM to 20 µM).
-
Measurement: The initial velocity (V₀) is determined for each combination of substrate and inhibitor concentration.
-
Data Analysis: a. Data are plotted on a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). b. For competitive inhibition, the resulting lines will intersect on the y-axis. c. Alternatively, the data are fitted globally to the Michaelis-Menten equation for competitive inhibition to derive the Kₘ, Vₘₐₓ, and Kᵢ values.
Cellular Neuroprotection Assay (HT-22 Glutamate Toxicity Model)
This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced death.[5][6]
Methodology:
-
Cell Culture: Mouse hippocampal HT-22 cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Treatment: a. Cells are seeded in 96-well plates and allowed to adhere. b. Cells are pre-treated with various concentrations of this compound (e.g., 5-20 µM) for 14-16 hours. c. Glutamate is then added to induce oxidative toxicity, and cells are incubated for an additional period.
-
Viability Assessment: a. Cell viability is measured using a standard method, such as the MTT or CellTiter-Glo assay, which quantifies metabolic activity or ATP content, respectively.
-
Analysis: The viability of this compound-treated cells is compared to that of cells treated with glutamate alone to determine the protective effect. A significant reduction in neuronal cell death indicates neuroprotection.[5]
Cellular Anti-Inflammatory Assay (PCLS Model)
This ex vivo model assesses the effect of this compound on inflammatory gene expression in a physiologically relevant tissue context.[5][7]
Methodology:
-
PCLS Preparation: Precision-cut lung slices are prepared from lung tissue using a microtome.
-
Treatment: a. PCLS are cultured and pre-treated with this compound (e.g., 50 µM) for 20 hours.[5] b. An inflammatory stimulus, such as LPS (e.g., 10 ng/mL), is added for the final 4 hours of incubation.[5]
-
Gene Expression Analysis: a. Total RNA is extracted from the PCLS. b. The expression levels of pro-inflammatory genes (TNFα, IL-6, iNOS, etc.) are quantified using quantitative real-time PCR (qRT-PCR).
-
Analysis: The gene expression levels in this compound-treated slices are compared to those treated with LPS alone to quantify the inhibition of the inflammatory response. A significant reduction indicates an anti-inflammatory effect.[5]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALOX15 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medkoo.com [medkoo.com]
- 8. HUMAN 15-LOX-1 ACTIVE SITE MUTATIONS ALTER INHIBITOR BINDING AND DECREASE POTENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluorescent Probes for Studying Oxidative Stress-Induced Lipid Peroxidation
A Note on the Topic: Initial searches for "ThioLox" as a specific tool for studying oxidative stress yielded limited and inconclusive results. The name appears in connection with a 15-lipoxygenase-1 (15-LOX-1) inhibitor, but comprehensive technical data, established use cases, and protocols are not available in the public domain.[1][2][3][4][5]
Therefore, this guide has been developed to address the core scientific interest of the query: tools for the in-depth study of oxidative stress, with a focus on the interplay between thiol-based antioxidant systems and lipid peroxidation. We will concentrate on a well-established and widely used class of tools: ratiometric fluorescent probes for the detection of lipid peroxidation, a central event in oxidative stress and regulated cell death pathways like ferroptosis.
Introduction: The Nexus of Thiols, Oxidative Stress, and Lipid Peroxidation
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[6][7] ROS can indiscriminately damage cellular macromolecules, with lipids being particularly vulnerable. The oxidative degradation of lipids, known as lipid peroxidation, is a hallmark of cellular injury and is implicated in a wide range of pathologies.[8]
Cellular thiols, particularly the tripeptide glutathione (GSH), represent the first line of defense against lipid peroxidation.[7][9] The enzyme Glutathione Peroxidase 4 (GPX4) is a critical, thiol-dependent enzyme that neutralizes lipid hydroperoxides, converting them into non-toxic lipid alcohols.[10][11] Depletion of GSH or inhibition of GPX4 leads to the rampant accumulation of lipid peroxides, culminating in a form of regulated cell death known as ferroptosis.[8][10][12] Studying lipid peroxidation is therefore a direct method for assessing the efficacy of antioxidant systems and understanding the mechanisms of oxidative stress-induced cell death.
Ratiometric Fluorescent Probes: A Powerful Tool for Monitoring Lipid Peroxidation
To monitor lipid peroxidation in real-time within living cells, researchers widely employ fluorescent probes. Among the most robust are ratiometric sensors, which exhibit a quantifiable shift in their fluorescence emission spectrum upon oxidation. This ratiometric capability provides a built-in control, minimizing artifacts from variations in probe concentration, cell thickness, or instrument fluctuations.
C11-BODIPY™ 581/591
One of the most common and effective probes is C11-BODIPY™ 581/591.[8] This molecule consists of a BODIPY fluorophore conjugated to an 11-carbon fatty acid chain, which facilitates its incorporation into cellular membranes. The polyunsaturated butadienyl portion of the fluorophore is sensitive to oxidation by lipid radicals.[13]
-
In its native, reduced state, the probe fluoresces in the red/orange spectrum (emission max ~591 nm).
-
Upon oxidation, the fluorescence shifts to the green spectrum (emission max ~510 nm).[13]
This distinct spectral shift allows for the quantification of lipid peroxidation by calculating the ratio of green to red fluorescence intensity.[8][13]
MitoCLox
MitoCLox is a specialized probe designed for targeted analysis of lipid peroxidation within mitochondria.[14][15] It features a BODIPY 581/591 fluorophore (similar to C11-BODIPY) attached to a triphenylphosphonium (TPP) cation via a flexible linker.[14][16] The positive charge of the TPP moiety drives the accumulation of the probe within the mitochondria, leveraging the organelle's negative membrane potential.[14][17] This allows for the specific assessment of mitochondrial oxidative stress, which is a key event in apoptosis and ferroptosis.[14] The oxidation mechanism and fluorescent shift are analogous to C11-BODIPY.[14]
Data Presentation: Probe Characteristics and Applications
The following tables summarize key quantitative data for representative lipid peroxidation probes.
Table 1: Spectral and Physicochemical Properties of Lipid Peroxidation Probes
| Property | C11-BODIPY™ 581/591 | MitoCLox |
| Cellular Localization | General cellular membranes | Mitochondria |
| Reduced Form Ex/Em (nm) | ~581 / ~591 | ~581 / ~590 |
| Oxidized Form Ex/Em (nm) | ~488 / ~510 | ~500 / ~520 |
| Common Working Concentration | 1-10 µM[13][18] | 100-200 nM[14][17] |
| Recommended Incubation Time | 30 minutes[13][18] | 45-60 minutes[14] |
| Detection Method | Ratiometric (Green/Red Fluorescence) | Ratiometric (Green/Red Fluorescence) |
Table 2: Example Applications and Quantitative Findings
| Application | Cell Type | Inducer/Condition | Probe Used | Key Quantitative Result |
| Induction of Ferroptosis | HT-1080 Fibrosarcoma | Erastin (10 µM) | C11-BODIPY™ 581/591 | Significant increase in the ratio of oxidized (green) to reduced (red) fluorescence, suppressed by ferroptosis inhibitors.[19] |
| Mitochondrial Oxidative Stress | Various Cell Cultures | Hydrogen Peroxide | MitoCLox | Ratiometric fluorescence measurements showed a remarkable dependence of the dynamic range on the oxidation of the sample.[17] |
| Drug-Induced Lipid Peroxidation | HT1080 Cells | RSL3 (GPX4 Inhibitor) | SiRhoNox-1 | Effective suppression of the RSL3-induced increase in lipid peroxidation.[20] |
Experimental Protocols: Measuring Lipid Peroxidation in Live Cells
This section provides a detailed methodology for a typical cell-based lipid peroxidation assay using a ratiometric fluorescent probe.
Reagent Preparation
-
Probe Stock Solution: Prepare a 1-10 mM stock solution of the fluorescent probe (e.g., C11-BODIPY™ 581/591) in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.[13]
-
Cell Culture Medium: Use the standard growth medium appropriate for the cell line.
-
Imaging Buffer: A buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) or a specialized live cell imaging solution is recommended for the imaging step to reduce background fluorescence.[18]
-
Inducers and Inhibitors: Prepare stock solutions of the compounds to be tested (e.g., erastin to induce ferroptosis, ferrostatin-1 to inhibit it) at a concentration 100-1000x higher than the final working concentration in an appropriate solvent (e.g., DMSO).
Cell Staining and Treatment
-
Cell Seeding: Seed cells onto an appropriate vessel for the chosen imaging modality (e.g., glass-bottom dishes for confocal microscopy, 96-well black-walled plates for plate readers) and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Loading: Dilute the probe stock solution in pre-warmed cell culture medium to the final working concentration (e.g., 1-2 µM for C11-BODIPY). Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[13][18]
-
Washing: Gently wash the cells twice with pre-warmed imaging buffer (e.g., HBSS) to remove any excess, unincorporated probe.[13]
-
Treatment: Add the imaging buffer containing the desired inducers and/or inhibitors of oxidative stress to the cells. Include appropriate controls (vehicle only, inducer only, inhibitor only, inducer + inhibitor).
Data Acquisition and Analysis
4.3.1 Fluorescence Microscopy
-
Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filter sets for both the reduced (red) and oxidized (green) forms of the probe. For C11-BODIPY, typical filter sets would be:
-
Image Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), define regions of interest (ROIs) around individual cells or cell populations.
-
Measure the mean fluorescence intensity for both the green and red channels within each ROI.
-
Calculate the ratio of the green intensity to the red intensity (or vice-versa). An increase in the Green/Red ratio indicates an increase in lipid peroxidation.
-
Normalize the ratios of treated groups to the vehicle control group for comparison.
-
4.3.2 Flow Cytometry
-
Cell Preparation: After treatment, detach adherent cells using a gentle dissociation reagent (e.g., AccuTase). Collect suspension cells by centrifugation.[22]
-
Data Acquisition: Analyze the cells on a flow cytometer equipped with lasers and detectors capable of exciting and measuring both green and red fluorescence (e.g., a blue laser at 488 nm for the oxidized form and a yellow/green laser at 561 nm for the reduced form).
-
Data Analysis:
-
Gate on the live cell population.
-
For each cell, measure the fluorescence intensity in both the "green" (e.g., FITC) and "red" (e.g., PE or PE-Texas Red) channels.
-
Generate a ratio metric (Green/Red) for each cell or plot the data on a bivariate dot plot (Green vs. Red fluorescence).
-
A shift in the population towards higher green and lower red fluorescence indicates lipid peroxidation.
-
Visualization of Workflows and Signaling Pathways
Diagrams created with Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for measuring lipid peroxidation.
Caption: Simplified signaling pathway of ferroptosis.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | Lipoxygenase | TargetMol [targetmol.com]
- 3. Targetmol 5MG this compound, Quantity: 5mg | Fisher Scientific [fishersci.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TargetMol [targetmol.com]
- 6. Visualization of Ferroptosis-Induced Lipid Peroxidation Using Plasma Membrane-Specific Fluorescent Probe LipoxPM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. MitoCLox: A Novel Mitochondria-Targeted Fluorescent Probe for Tracing Lipid Peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MitoCLox, mitochondrial lipid peroxidation probe | AxisPharm [axispharm.com]
- 18. BODIPY 581/591 C11 Lipid Peroxidation Sensor [bio-protocol.org]
- 19. Inhibition of ferroptosis by N -oxide-based fluorescent probes via selective oxidation of ferrous ions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07972H [pubs.rsc.org]
- 20. Inhibition of ferroptosis by N-oxide-based fluorescent probes via selective oxidation of ferrous ions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
The Role of ThioLox in Ferroptosis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, distinguishing it from other cell death modalities such as apoptosis and necrosis.[1][2] This process is implicated in a growing number of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer, making it a compelling target for therapeutic intervention.[1] A key enzymatic family involved in the initiation of ferroptosis is the lipoxygenases (LOXs), which catalyze the peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[3][4] Specifically, 15-lipoxygenase-1 (15-LOX-1) has been identified as a significant contributor to the generation of lipid hydroperoxides that drive ferroptotic cell death.[1][5]
ThioLox is a competitive inhibitor of 15-LOX-1, exhibiting anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth examination of the role of this compound in ferroptosis, summarizing the current understanding of its mechanism of action, relevant signaling pathways, and key experimental protocols for its investigation.
This compound: A 15-Lipoxygenase-1 Inhibitor
This compound is a known competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1). While direct quantitative data on this compound's efficacy in ferroptosis models is emerging, its established role as a 15-LOX-1 inhibitor provides a strong basis for its investigation as a modulator of this cell death pathway. The known inhibitory constants for this compound against 15-LOX-1 are presented in Table 1.
| Compound | Target | Inhibition Constant (Ki) | IC50 |
| This compound | 15-LOX-1 | 3.30 µM | 12 µM |
Table 1: Inhibitory Activity of this compound against 15-LOX-1.
The Role of 15-LOX-1 in Ferroptosis Signaling
The central mechanism of ferroptosis is the overwhelming accumulation of lipid peroxides, leading to membrane damage and cell death. 15-LOX-1 plays a crucial role in initiating this cascade by catalyzing the peroxidation of polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and linoleic acid, esterified in phosphatidylethanolamines (PE).[1][3] This process is often facilitated by the scaffolding protein phosphatidylethanolamine-binding protein 1 (PEBP1), which presents the PE-PUFAs to 15-LOX-1 for oxidation.[1]
The resulting lipid hydroperoxides (PE-AA-OOH) can then propagate further lipid peroxidation in an iron-dependent manner, overwhelming the cell's antioxidant defense systems, primarily the glutathione peroxidase 4 (GPX4) pathway. GPX4 is a critical enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the execution of ferroptosis.[4] By inhibiting 15-LOX-1, this compound is positioned to decrease the initial wave of lipid hydroperoxide formation, thus preventing the downstream cascade of events that lead to ferroptotic cell death.
Below is a diagram illustrating the proposed mechanism of this compound in the context of the ferroptosis signaling pathway.
References
The Role of Lipoxygenase Pathway Inhibition in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and cognitive decline. Emerging evidence points to the significant involvement of inflammatory pathways, particularly the lipoxygenase (LOX) pathways, in the pathogenesis of AD. This technical guide provides an in-depth overview of the role of 5-lipoxygenase (5-LOX) and 12/15-lipoxygenase (12/15-LOX) in AD pathology and explores the therapeutic potential of their inhibition. We present key quantitative data from preclinical studies, detailed experimental protocols for investigating LOX inhibitors, and visualizations of the associated signaling pathways to serve as a comprehensive resource for researchers in the field.
Introduction: The Lipoxygenase Pathway in Alzheimer's Disease
The 5-LOX and 12/15-LOX enzymes are key players in the metabolism of arachidonic acid, leading to the production of pro-inflammatory leukotrienes and hydroxyeicosatetraenoic acids (HETEs).[1][2] In the context of Alzheimer's disease, these pathways are upregulated, contributing to neuroinflammation, oxidative stress, Aβ production, and tau hyperphosphorylation.[3][4][5][6]
-
5-Lipoxygenase (5-LOX): Found in neurons and glial cells within the central nervous system, 5-LOX levels and its metabolites increase with age and are elevated in AD brains.[5][7] Inhibition of 5-LOX has been shown to reduce Aβ pathology by modulating γ-secretase activity.[4][8]
-
12/15-Lipoxygenase (12/15-LOX): This enzyme is also widely distributed in the CNS and is upregulated in individuals with AD and mild cognitive impairment.[3] It has been implicated in the modulation of Aβ production through β-secretase (BACE-1) and tau phosphorylation via the cdk5 pathway.[3]
Pharmacological inhibition of these enzymes presents a promising therapeutic strategy to mitigate multiple pathological cascades in AD. This guide will delve into the quantitative effects of specific LOX inhibitors and the methodologies used to assess their efficacy.
Quantitative Data on the Efficacy of Lipoxygenase Inhibitors
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of 5-LOX and 12/15-LOX inhibitors in mouse models of Alzheimer's disease.
Table 1: Effects of 5-LOX Inhibition on Amyloid Pathology
| Inhibitor | Animal Model | Dosage & Duration | Key Findings | Reference |
| Zileuton | Tg2576 mice | Not specified in abstract | Significant reduction in Aβ deposition and brain Aβ peptide levels.[4] | [4] |
| Genetic Disruption of 5-LOX | Tg2576 mice | N/A | 64-80% reduction in Aβ deposition in the brain.[8] | [8] |
| YWCS (peptide inhibitor) | SH-SY5Y cells (in vitro) | Not specified | Reduced expression of γ-secretase.[9][10] | [9][10] |
| CNB-001 | Cultured neurons and in vivo models | Not specified | Protects against Aβ-induced endoplasmic reticulum dysfunction and proteasome toxicity.[5] | [5] |
Table 2: Effects of 12/15-LOX Inhibition on Amyloid and Tau Pathology
| Inhibitor | Animal Model | Dosage & Duration | Key Findings | Reference |
| PD 146176 | Tg2576 mice | Not specified, 6 weeks | >70% reduction in 12/15-LOX enzyme activity; significant reduction in amyloid plaques and brain Aβ levels.[3] | [3] |
| PD 146176 | 3xTg mice | Not specified | Reduced Aβ peptide levels, amyloid plaque burden, tau phosphorylation, and insoluble tau deposition.[3] | [3] |
| Baicalein | rUCCAO mice | 30 mg/kg | Therapeutic potential in ameliorating disease severity.[11] | [11] |
| Brozopine (BZP) | rUCCAO mice | 7.5, 15, and 30 mg/kg | Decreased expression of 12/15-LOX and its metabolites.[11] | [11] |
| ML351 | Ischemia/Reperfusion mouse model | 50 mg/kg | Significantly reduced infarct volume and lipid peroxidation.[12] | [12] |
Table 3: Effects of Lipoxygenase Inhibition on Synaptic Integrity and Cognitive Function
| Inhibitor/Target | Animal Model | Key Findings | Reference |
| 12/15-LOX Inhibition (PD 146176) | 3xTg mice | Significant increase in PSD-95 and MAP2, suggesting improved synaptic integrity.[3] | [3] |
| 12/15-LOX Overexpression | Tg2576 mice | Reduced steady-state levels of PSD-95 and synaptophysin.[3] | [3] |
| 5-LOX Overexpression | Tg2576 mice | Reduction in PSD-95, synaptophysin, and MAP2.[6] | [6] |
| 12/15-LOX Inhibition (PD 146176) | 3xTg mice | Improved performance in Y-maze (working memory), fear-conditioned memory, and Morris water maze (spatial memory).[3] | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of LOX inhibitors. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow.
Caption: Signaling pathways of 5-LOX and 12/15-LOX in Alzheimer's disease pathogenesis.
Caption: General experimental workflow for evaluating LOX inhibitors in AD mouse models.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of lipoxygenase inhibitors for Alzheimer's disease.
Animal Models and Drug Administration
-
Animal Models: Commonly used transgenic mouse models that develop AD-like pathology include the Tg2576 and 3xTg-AD mice.
-
Drug Administration (based on PD 146176 study):
-
The selective 12/15-LOX inhibitor, PD 146176, is administered to Tg2576 mice for a duration of 6 weeks.[3]
-
A control group of Tg2576 mice receives a vehicle solution following the same administration schedule.
-
Dosage and route of administration should be determined based on prior pharmacokinetic and pharmacodynamic studies to ensure adequate brain penetration and target engagement.
-
Behavioral Assays
-
Morris Water Maze (for spatial learning and memory):
-
A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface.
-
Mice are trained over several days to find the hidden platform using spatial cues in the room.
-
Parameters measured include escape latency (time to find the platform) and path length.
-
A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
-
-
Y-Maze (for spatial working memory):
-
A three-arm maze is used.
-
Mice are allowed to freely explore the maze for a set period.
-
The sequence of arm entries is recorded.
-
The percentage of spontaneous alternations (entering a different arm on each of three consecutive entries) is calculated as a measure of working memory.
-
Biochemical Analyses
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels:
-
Brain tissue is homogenized in a suitable lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged, and the supernatant is collected.
-
Commercially available ELISA kits specific for Aβ40 and Aβ42 are used according to the manufacturer's instructions.
-
Briefly, samples and standards are added to a microplate pre-coated with an Aβ capture antibody.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting colorimetric change is measured using a microplate reader.
-
Aβ concentrations are determined by comparison to a standard curve.
-
-
Western Blotting for Protein Expression:
-
Protein extracts from brain homogenates are prepared.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., Aβ, p-tau, total tau, PSD-95, synaptophysin, γ-secretase subunits, BACE-1, cdk5).
-
The membrane is washed and incubated with a secondary antibody conjugated to HRP.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Histological Analysis
-
Immunohistochemistry for Aβ Plaques and Phosphorylated Tau:
-
Mice are perfused, and brains are collected and fixed in paraformaldehyde.
-
Brains are cryoprotected in sucrose solution and sectioned using a cryostat.
-
Brain sections are washed and permeabilized.
-
Sections are blocked to prevent non-specific antibody binding.
-
Sections are incubated with primary antibodies specific for Aβ (e.g., 6E10) or phosphorylated tau (e.g., AT8).
-
Sections are washed and incubated with a fluorescently labeled secondary antibody.
-
Sections are counterstained with a nuclear stain (e.g., DAPI).
-
Images are captured using a fluorescence or confocal microscope.
-
Plaque burden and tangle density are quantified using image analysis software.
-
Conclusion and Future Directions
The inhibition of 5-LOX and 12/15-LOX pathways has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease. By targeting neuroinflammation, amyloidogenesis, and tau pathology, these inhibitors offer a multi-faceted approach to combatting this complex neurodegenerative disorder. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in this promising area.
Future studies should focus on the development of highly selective and brain-penetrant LOX inhibitors. Further elucidation of the downstream signaling pathways and the long-term efficacy and safety of these compounds will be crucial for their translation into clinical applications for the treatment of Alzheimer's disease.
References
- 1. Cyclooxygenases and 5-Lipoxygenase in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 12/15Lipoxygenase as an emerging therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic Blockade of 5-Lipoxygenase Improves the Amyloidotic Phenotype of an Alzheimer's Disease Transgenic Mouse Model: Involvement of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype [frontiersin.org]
- 6. The influence of 5-lipoxygenase on Alzheimer's disease-related tau pathology: in vivo and in vitro evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased 5-Lipoxygenase Immunoreactivity in the Hippocampus of Patients With Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Lipoxygenase gene disruption reduces amyloid-β pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-LOX in Alzheimer's Disease: Potential Serum Marker and In Vitro Evidences for Rescue of Neurotoxicity by Its Inhibitor YWCS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alzheimer's Association International Conference [alz.confex.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes [frontiersin.org]
ThioLox: A Dual-Targeted Approach to Disrupting Cancer Cell Signaling
A Technical Guide for Researchers and Drug Development Professionals
This document provides an in-depth overview of the preclinical data and proposed mechanism of action for ThioLox, a novel investigational agent designed to selectively disrupt key signaling pathways essential for cancer cell proliferation, survival, and metastasis. This compound is conceptualized as a dual inhibitor, targeting both the thioredoxin (Trx) antioxidant system and the pro-inflammatory 5-lipoxygenase (5-LOX) pathway, two networks frequently dysregulated in a wide range of human cancers.
Introduction: The Rationale for Dual Inhibition
Cancer cells exhibit a heightened state of oxidative stress due to their increased metabolic rate.[1] To counteract this, they upregulate antioxidant systems, with the thioredoxin system playing a pivotal role in maintaining redox homeostasis and cell survival.[2][3] Concurrently, chronic inflammation is a hallmark of cancer, and the 5-lipoxygenase pathway is a key mediator of pro-inflammatory signals that can drive tumor growth and progression.[4][5] By simultaneously targeting these two interconnected pathways, this compound aims to create a synthetic lethal environment, overwhelming the cancer cell's adaptive capabilities and leading to apoptosis and tumor regression.
Core Mechanisms of Action
This compound is hypothesized to exert its anti-cancer effects through two primary mechanisms:
-
Inhibition of the Thioredoxin System: this compound is designed to inhibit thioredoxin reductase (TrxR), a key enzyme responsible for maintaining thioredoxin (Trx) in its reduced, active state.[2] Inhibition of TrxR leads to an accumulation of oxidized Trx, impairing its ability to scavenge reactive oxygen species (ROS) and regulate downstream signaling proteins. This disruption of redox balance results in increased intracellular oxidative stress, triggering apoptotic cell death.[6]
-
Inhibition of 5-Lipoxygenase: this compound is also engineered to block the enzymatic activity of 5-lipoxygenase, a critical enzyme in the conversion of arachidonic acid to pro-inflammatory leukotrienes.[4][5] By inhibiting 5-LOX, this compound is expected to reduce the production of leukotrienes, thereby suppressing chronic inflammation within the tumor microenvironment and inhibiting cancer cell proliferation and survival signals that are dependent on this pathway.[7][8]
Impact on Cancer Cell Signaling Pathways
The dual inhibitory action of this compound is predicted to have profound effects on multiple cancer-associated signaling pathways:
Induction of Oxidative Stress and Apoptosis
By inhibiting the thioredoxin system, this compound is expected to increase intracellular ROS levels. This oxidative stress can activate the apoptosis signal-regulating kinase 1 (ASK-1), a member of the MAP kinase kinase kinase family, leading to the activation of downstream JNK and p38 MAPK pathways and ultimately, apoptosis.[2] Furthermore, the accumulation of ROS can induce mitochondria-mediated apoptosis.[6]
Caption: this compound inhibition of TrxR leads to increased ROS and activation of ASK-1-mediated apoptosis.
Downregulation of NF-κB Signaling
The NF-κB transcription factor is a key regulator of inflammation, cell survival, and proliferation. The thioredoxin system has a dual role in regulating NF-κB. In the cytoplasm, reduced Trx acts as an antioxidant, preventing ROS-mediated degradation of the NF-κB inhibitor, IκB. However, in the nucleus, reduced Trx can directly reduce a cysteine residue on NF-κB, enhancing its DNA binding activity.[2] By inhibiting the regeneration of reduced Trx, this compound is expected to disrupt this delicate balance. Furthermore, 5-LOX-derived leukotrienes are known to activate the NF-κB pathway. Therefore, this compound's dual action is predicted to lead to a significant downregulation of NF-κB activity, suppressing the expression of its anti-apoptotic and pro-proliferative target genes.[9][10]
References
- 1. Thioredoxin-like 2 regulates human cancer cell growth and metastasis via redox homeostasis and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioredoxin and Cancer: A Role for Thioredoxin in all States of Tumor Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked [mdpi.com]
- 5. probiologists.com [probiologists.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of arachidonate 5-lipoxygenase triggers massive apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: ThioLox Inhibition of 15-Lipoxygenase-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibition of 15-lipoxygenase-1 (15-LOX-1) by ThioLox, a competitive inhibitor with demonstrated anti-inflammatory and neuroprotective properties. This document details the quantitative inhibition data, the experimental protocol for determining the inhibition constant (Ki), and the relevant signaling pathway of 15-LOX-1.
Quantitative Inhibition Data
This compound acts as a competitive inhibitor of 15-lipoxygenase-1. The inhibition constant (Ki) quantifies the potency of this compound.
| Inhibitor | Target Enzyme | Inhibition Type | Ki Value |
| This compound | 15-lipoxygenase-1 | Competitive | 3.30 μM |
15-Lipoxygenase-1 Signaling Pathway
15-Lipoxygenase-1 is a key enzyme in the metabolism of polyunsaturated fatty acids, primarily arachidonic acid (AA) and linoleic acid (LA). Its enzymatic activity leads to the production of bioactive lipid mediators that are involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. The inhibition of 15-LOX-1 by this compound blocks the production of these downstream signaling molecules.
Caption: 15-LOX-1 signaling pathway and this compound inhibition.
Experimental Protocol: Determination of Ki for 15-Lipoxygenase-1 Inhibition
The inhibition constant (Ki) of this compound for 15-lipoxygenase-1 is determined using a spectrophotometric enzyme inhibition assay. This method measures the enzymatic activity by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm.
Materials:
-
15-lipoxygenase-1 (human recombinant or from a suitable source)
-
This compound
-
Linoleic acid (substrate)
-
Boric acid buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 15-lipoxygenase-1 in boric acid buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 5 minutes.
-
Prepare a stock solution of linoleic acid. A typical stock concentration is 10 mM in ethanol. For the assay, dilute the stock in boric acid buffer to the desired final concentrations (e.g., a range of concentrations bracketing the Km value).
-
Prepare a stock solution of this compound in DMSO. A series of dilutions should be prepared to test a range of inhibitor concentrations.
-
-
Enzyme Inhibition Assay:
-
Set the spectrophotometer to read absorbance at 234 nm.
-
In a quartz cuvette, combine the boric acid buffer, a specific concentration of the this compound solution (or DMSO for the uninhibited control), and the 15-lipoxygenase-1 enzyme solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 5 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the linoleic acid substrate to the cuvette.
-
Immediately start monitoring the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each inhibitor concentration and substrate concentration.
-
To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (linoleic acid) and the inhibitor (this compound).
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For a competitive inhibitor, the lines will intersect on the y-axis.
-
The Ki can be calculated from the slopes of the Lineweaver-Burk plots or by non-linear regression analysis of the velocity data.
-
Caption: Experimental workflow for Ki determination.
ThioLox as a Neuroprotective Agent: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ThioLox is a novel, competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in the potentiation of oxidative stress and inflammatory pathways within the central nervous system.[1][2][3] Emerging in vitro evidence has highlighted the neuroprotective properties of this compound, particularly its ability to mitigate glutamate-induced excitotoxicity, a key pathological mechanism in a range of neurodegenerative disorders. This technical guide provides a comprehensive overview of the in vitro studies demonstrating the neuroprotective efficacy of this compound, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Quantitative Data on this compound Efficacy
The neuroprotective effects of this compound have been quantified through various in vitro assays. The following tables summarize the key findings from studies on neuronal cell lines.
Table 1: Inhibitory Activity of this compound against 15-LOX-1
| Parameter | Value | Source |
| Ki | 3.30 μM | [3] |
| IC50 | 12 μM | [3] |
Table 2: Neuroprotective Effects of this compound in HT-22 Neuronal Cells
| Assay | Endpoint | This compound Concentration | Result | Source |
| Glutamate-Induced Toxicity | Cell Viability | 5-20 μM | Significant reduction in neuronal cell death. | [3] |
| Oxidative Stress | Lipid Peroxidation | 10 μM | Prevention of lipid peroxidation. | [3] |
| Oxidative Stress | Mitochondrial Superoxide Formation | 10 μM | Prevention of mitochondrial superoxide formation. | [3] |
Table 3: Anti-inflammatory Effects of this compound
| Assay | Model | This compound Concentration | Inhibited Pro-inflammatory Genes | Source |
| Gene Expression | Precision-cut lung slices (PCLS) | 50 μM | IL-1β, IL-6, IL-8, IL-12b, TNFα, iNOS | [3] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
HT-22 Cell Culture and Glutamate-Induced Toxicity Assay
This protocol outlines the procedure for assessing the neuroprotective effect of this compound against glutamate-induced excitotoxicity in the murine hippocampal HT-22 cell line.
-
Cell Culture:
-
Glutamate Toxicity Assay:
-
Seed HT-22 cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.[5]
-
Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 μM) for 14-16 hours.[3]
-
Induce excitotoxicity by adding a final concentration of 2-5 mM glutamate to the culture medium.[6][7]
-
Assess cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Add MTT solution to each well and incubate for 3 hours.[9]
-
Solubilize the formazan crystals with dimethyl sulfoxide (DMSO) and measure the absorbance at 570 nm using a microplate reader.[9]
-
Cell viability is expressed as a percentage of the untreated control.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol describes the detection of intracellular ROS to evaluate the antioxidant effect of this compound.
-
Cell Preparation:
-
Culture and treat HT-22 cells with this compound and glutamate as described in the glutamate toxicity assay.
-
-
ROS Detection:
-
After the treatment period, incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (H2DCF-DA), for 30 minutes.[5]
-
Wash the cells with Phosphate-Buffered Saline (PBS) to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. The intensity of the fluorescence is proportional to the level of intracellular ROS.
-
Apoptosis Assay
This protocol details the assessment of apoptosis to determine if this compound prevents programmed cell death.
-
Cell Preparation:
-
Culture and treat HT-22 cells with this compound and glutamate as described previously.
-
-
Apoptosis Detection (using Hoechst 33342 staining):
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Wash the cells again with PBS.
-
Stain the cells with Hoechst 33342 solution for 20 minutes in the dark.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[8]
-
Quantify the percentage of apoptotic cells by counting the number of cells with apoptotic morphology relative to the total number of cells.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
References
- 1. Design of a novel thiophene inhibitor of 15-lipoxygenase-1 with both anti-inflammatory and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aging-us.com [aging-us.com]
Anti-inflammatory properties of ThioLox explained
An In-Depth Technical Guide to the Anti-inflammatory Properties of ThioLox
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, competitive thiophene-based inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various inflammatory and neurodegenerative diseases.[1][2] This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation. This compound has demonstrated significant potential in reducing the expression of pro-inflammatory genes in ex vivo models and exhibits neuroprotective effects in vitro.[1][2][3] This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of 15-LOX-1 inhibition.
Core Mechanism of Action
The primary mechanism underlying the anti-inflammatory effects of this compound is its competitive inhibition of the 15-lipoxygenase-1 (15-LOX-1) enzyme.[3] 15-LOX-1 is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, to produce bioactive lipid mediators.[4] These lipid peroxides are involved in signaling pathways that can lead to oxidative stress and the upregulation of pro-inflammatory gene expression.[1][4]
By competitively binding to the active site of 15-LOX-1, this compound prevents the substrate from binding, thereby inhibiting the production of these pro-inflammatory lipid mediators. This leads to a downstream reduction in the expression of key inflammatory cytokines and enzymes.[3]
Signaling Pathway of this compound Action
References
Thiol-Based Antioxidants and their Impact on Lipid Peroxidation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lipid peroxidation is a critical process implicated in cellular damage and the pathophysiology of numerous diseases. The oxidative degradation of lipids by reactive oxygen species (ROS) generates a cascade of reactive aldehydes and other byproducts that can compromise cell membrane integrity and function. Thiol-containing compounds represent a crucial class of endogenous and synthetic antioxidants that play a pivotal role in mitigating lipid peroxidation. This technical guide provides an in-depth overview of the mechanisms by which thiol-based antioxidants inhibit lipid peroxidation, detailed experimental protocols for assessing this inhibition, and a summary of quantitative data on the efficacy of key thiol compounds. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows involved, offering a comprehensive resource for researchers in the field of oxidative stress and drug development.
The Core of Lipid Peroxidation
Lipid peroxidation is a chain reaction initiated by the attack of a reactive oxygen species (ROS), such as the hydroxyl radical (•OH), on a polyunsaturated fatty acid (PUFA) within a cell membrane. The process can be broadly categorized into three stages: initiation, propagation, and termination.
-
Initiation: An ROS abstracts a hydrogen atom from a methylene group of a PUFA, forming a lipid radical (L•).
-
Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.
-
Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.
The accumulation of lipid hydroperoxides and their secondary breakdown products, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), leads to cellular dysfunction and is a hallmark of oxidative stress.
Thiol-Based Antioxidants: Mechanisms of Protection
Thiol-containing compounds, characterized by the presence of a sulfhydryl (-SH) group, are potent antioxidants that can inhibit lipid peroxidation through several mechanisms:
-
Direct Radical Scavenging: Thiols can directly donate a hydrogen atom to lipid peroxyl radicals, thereby neutralizing them and terminating the peroxidation chain reaction. The resulting thiyl radical (RS•) is relatively stable and less likely to propagate the chain reaction.
-
Enzymatic Detoxification: Glutathione (GSH), a tripeptide thiol, is a key cofactor for the enzyme glutathione peroxidase (GPX). GPX catalyzes the reduction of lipid hydroperoxides to non-toxic lipid alcohols, using GSH as the reducing equivalent.
-
Regeneration of Other Antioxidants: Thiols, particularly through the thioredoxin (Trx) system, can regenerate other antioxidants, such as vitamin E (α-tocopherol), which is a potent chain-breaking antioxidant within lipid membranes.
-
Modulation of Signaling Pathways: Thiol-based antioxidants play a crucial role in redox-sensitive signaling pathways, such as the Keap1-Nrf2 pathway, which upregulates the expression of a wide array of antioxidant and cytoprotective genes.
Quantitative Data on Lipid Peroxidation Inhibition by Thiol Antioxidants
The efficacy of thiol-based antioxidants in inhibiting lipid peroxidation can be quantified using various in vitro assays. The following tables summarize key quantitative data for prominent thiol compounds. Note: IC50 values and percentage inhibition can vary significantly depending on the experimental model, the method of inducing lipid peroxidation, and the specific assay used.
| Thiol Antioxidant | Assay System | Method of Peroxidation Induction | IC50 Value / % Inhibition | Reference |
| Glutathione (GSH) | Rat liver microsomes | Iron/Ascorbate | Inhibition observed at 0.2-5 mM | [1] |
| Human erythrocytes | tert-butyl hydroperoxide (tBHP) | Not effective in preventing GSH depletion | [2] | |
| Cell-free system | H2O2, ascorbate, iron | IC50: 125 µM (pH 7.4) for 2-deoxyribose oxidation | [3] | |
| N-Acetylcysteine (NAC) | Rat liver and brain | Acetamiprid | Significantly reduced MDA levels | [4] |
| Obstructive jaundice model | Lipopolysaccharide (LPS) | Reduced lipid peroxidation in serum and tissues | [5] | |
| CTNS knockdown β-cells | - | Inhibits ROS-induced ferroptosis | ||
| Captopril | Erythrocyte membranes | tert-butyl hydroperoxide (tBOOH) | Protective against lipid peroxidation | |
| Hypertensive patients | - | Decreased TBARS levels by 18.1% after 3 months | ||
| In vitro | - | Efficient scavenger of ABTS radicals |
Experimental Protocols
Accurate assessment of lipid peroxidation and the efficacy of thiol antioxidants requires robust and well-defined experimental protocols. This section details the methodologies for key assays.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is one of the most common methods for measuring lipid peroxidation. It is based on the reaction of malondialdehyde (MDA), a secondary product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically.
Principle: Under acidic and high-temperature conditions, MDA reacts with two molecules of TBA to form a pink-colored MDA-(TBA)₂ adduct, which has a maximum absorbance at 532 nm.
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 10-20%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)
-
Malondialdehyde bis(dimethyl acetal) or 1,1,3,3-Tetramethoxypropane for standard curve
-
Sample (e.g., tissue homogenate, plasma, cell lysate)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer on ice. Centrifuge to remove debris.
-
Acid Precipitation: To 100 µL of the sample supernatant, add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at ~3000 x g for 15 minutes at 4°C.
-
Reaction: Transfer 200 µL of the supernatant to a new tube.
-
Add an equal volume of 0.67% TBA solution.
-
Incubation: Incubate the mixture in a boiling water bath (95-100°C) for 10-15 minutes.
-
Cool the tubes on ice to stop the reaction.
-
Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Quantification: Prepare a standard curve using known concentrations of MDA standard. Calculate the concentration of MDA in the samples by interpolating from the standard curve. Results are typically expressed as nmol MDA per mg of protein or per mL of sample.
Glutathione Peroxidase (GPX) Activity Assay
This assay measures the activity of GPX, a key enzyme in the thiol-based antioxidant system that detoxifies hydroperoxides.
Principle: GPX catalyzes the reduction of a hydroperoxide (e.g., cumene hydroperoxide or hydrogen peroxide) by oxidizing reduced glutathione (GSH) to oxidized glutathione (GSSG). The rate of GSSG formation is coupled to the activity of glutathione reductase (GR), which recycles GSSG back to GSH using NADPH as a cofactor. The decrease in NADPH absorbance at 340 nm is directly proportional to the GPX activity.
Materials:
-
Assay Buffer (e.g., phosphate buffer with EDTA)
-
Reduced Glutathione (GSH) solution
-
Glutathione Reductase (GR) solution
-
NADPH solution
-
Hydroperoxide substrate (e.g., cumene hydroperoxide or H₂O₂)
-
Sample (e.g., cell lysate, tissue homogenate)
-
UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in cold assay buffer. Centrifuge to clarify the supernatant.
-
Reaction Mixture Preparation: Prepare a master mix containing assay buffer, GSH, GR, and NADPH.
-
Assay: In a 96-well plate or cuvette, add the sample.
-
Add the reaction mixture to each well/cuvette.
-
Initiate Reaction: Add the hydroperoxide substrate to initiate the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over a period of time (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Calculation of Activity: The rate of NADPH consumption (decrease in A340) is used to calculate the GPX activity. One unit of GPX activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute under the assay conditions.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, antioxidants in the sample reduce a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex. The intensity of the blue color, measured at 593 nm, is proportional to the antioxidant capacity of the sample.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)
-
Ferrous sulfate (FeSO₄) or Trolox for standard curve
-
Sample
-
Spectrophotometer or microplate reader
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh for each assay and warm to 37°C.
-
Standard Curve: Prepare a series of dilutions of the FeSO₄ or Trolox standard.
-
Assay: Add a small volume of the sample or standard to a tube or well.
-
Add a larger volume of the pre-warmed FRAP reagent.
-
Mix and incubate at 37°C for a defined period (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Quantification: Calculate the FRAP value of the samples by comparing their absorbance to the standard curve. Results are expressed as µM Fe²⁺ equivalents or Trolox equivalents.
Signaling Pathways and Experimental Workflows
The cellular response to lipid peroxidation and the protective mechanisms of thiol-based antioxidants are governed by complex signaling networks and experimental procedures. The following diagrams, generated using the DOT language, visualize these processes.
Signaling Pathways
Caption: Interplay of lipid peroxidation and thiol antioxidant defense pathways.
Experimental Workflows
Caption: Experimental workflow for the TBARS assay.
Caption: Experimental workflow for the GPX activity assay.
Conclusion
Thiol-based antioxidants are indispensable components of the cellular defense system against lipid peroxidation. Their multifaceted mechanisms, encompassing direct radical scavenging, enzymatic detoxification, and modulation of redox-sensitive signaling pathways, underscore their importance in maintaining cellular homeostasis. This technical guide provides a foundational understanding of the interplay between thiol antioxidants and lipid peroxidation, supported by quantitative data and detailed experimental protocols. The visualization of the underlying biochemical pathways and experimental workflows further elucidates these complex processes. A thorough understanding of these mechanisms and methodologies is paramount for the development of novel therapeutic strategies aimed at mitigating oxidative stress-related diseases. Further research focusing on the targeted delivery and enhancement of thiol-based antioxidant systems holds significant promise for future clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the antioxidant properties of the angiotensin-converting enzyme inhibitor, captopril and the nucleotide enhancing agent, acadesine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Landscape of ThioLox: A Technical Guide for Researchers
An in-depth exploration of the chemical structure, biological activity, and experimental framework of ThioLox, a potent and selective inhibitor of 15-lipoxygenase-1.
This technical guide provides a comprehensive overview of this compound (2-Amino-N-butyl-5-phenylthiophene-3-carboxamide), a novel thiophene-based inhibitor of 15-lipoxygenase-1 (15-LOX-1). It is designed for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, mechanism of action, and the experimental protocols for its evaluation.
Core Chemical Structure and Properties
This compound is a small molecule inhibitor characterized by a substituted thiophene core. Its chemical structure and fundamental properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-Amino-N-butyl-5-phenylthiophene-3-carboxamide | [1] |
| Molecular Formula | C₁₅H₁₈N₂OS | [1] |
| Molecular Weight | 274.38 g/mol | [1] |
| CAS Number | 1202193-89-2 | [1] |
| Appearance | Solid | [2] |
| logP | 3 | [3] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action: Competitive Inhibition of 15-LOX-1
This compound functions as a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various inflammatory diseases and neurodegenerative disorders.[2] 15-LOX-1 catalyzes the dioxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators that can promote inflammation and oxidative stress.[4][5] By competitively binding to the active site of 15-LOX-1, this compound prevents the enzyme from interacting with its substrates, thereby mitigating the downstream inflammatory and neurotoxic effects.[2]
Table 2: In Vitro Inhibitory Activity of this compound against 15-LOX-1
| Parameter | Value | Reference |
| IC₅₀ | 12.4 ± 0.9 µM | [6] |
| Kᵢ | 3.30 µM | [3] |
| Inhibition Type | Competitive | [2] |
Biological Activities and Signaling Pathways
This compound exhibits significant anti-inflammatory and neuroprotective properties, as demonstrated in various ex vivo and in vitro models.
Anti-inflammatory Effects
This compound has been shown to suppress the expression of pro-inflammatory genes in precision-cut lung slices (PCLS).[2] The inhibition of 15-LOX-1 by this compound likely interferes with the production of lipid mediators that activate pro-inflammatory signaling pathways, such as the NF-κB pathway.[5]
Neuroprotective Effects
In neuronal cell models, this compound protects against glutamate-induced toxicity.[2] High concentrations of glutamate can lead to oxidative stress and cell death in neuronal cells, a process implicated in neurodegenerative diseases.[3] 15-LOX-1 activity contributes to this oxidative stress by generating reactive oxygen species (ROS) and inducing mitochondrial dysfunction.[7] this compound, by inhibiting 15-LOX-1, prevents these detrimental effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of this compound
The synthesis of this compound (2-Amino-N-butyl-5-phenylthiophene-3-carboxamide) is achieved through a multi-component reaction, a variation of the Gewald reaction.[8]
Protocol:
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 equivalent), N-butylcyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.
In Vitro 15-LOX-1 Inhibition Assay
The inhibitory activity of this compound against 15-LOX-1 is determined using a spectrophotometric assay.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of purified human 15-LOX-1 enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a solution of the substrate, arachidonic acid, in ethanol.
-
Assay Mixture: In a cuvette, combine the enzyme solution, buffer, and varying concentrations of this compound (or vehicle control).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ value can be determined using Lineweaver-Burk plots with varying substrate and inhibitor concentrations.
Anti-inflammatory Activity in Precision-Cut Lung Slices (PCLS)
The anti-inflammatory effects of this compound are evaluated by measuring the expression of pro-inflammatory genes in PCLS.[9][10]
Protocol:
-
PCLS Preparation: Prepare PCLS from mouse lungs by inflating the lungs with low-melting point agarose, followed by slicing with a vibratome.[11]
-
Cell Culture: Culture the PCLS in a suitable medium.
-
Treatment: Treat the PCLS with this compound at various concentrations for a specified period.
-
Inflammatory Challenge: Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
RNA Extraction and qPCR: After the incubation period, extract total RNA from the PCLS and perform quantitative real-time PCR (qPCR) to measure the expression levels of pro-inflammatory genes (e.g., IL-6, TNF-α).
-
Data Analysis: Normalize the gene expression data to a housekeeping gene and calculate the fold change in expression relative to the LPS-treated control group.
Neuroprotective Activity in HT-22 Neuronal Cells
The neuroprotective effects of this compound are assessed using a glutamate-induced toxicity model in the HT-22 mouse hippocampal cell line.[3][12]
Protocol:
-
Cell Culture: Culture HT-22 cells in a suitable medium.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a defined period.
-
Glutamate Challenge: Induce cytotoxicity by adding a high concentration of glutamate (e.g., 5 mM) to the cell culture medium.
-
Cell Viability Assay: After 24 hours of glutamate exposure, assess cell viability using a standard method such as the MTT assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the protective effect of this compound.
Conclusion
This compound represents a promising lead compound for the development of therapeutics targeting diseases with inflammatory and neurodegenerative components. Its well-defined chemical structure, selective inhibition of 15-LOX-1, and demonstrated biological activities provide a strong foundation for further preclinical and clinical investigation. The experimental protocols detailed in this guide offer a framework for the continued exploration of this compound and other novel 15-LOX-1 inhibitors.
References
- 1. Design of a novel thiophene inhibitor of 15-lipoxygenase-1 with both anti-inflammatory and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of a novel Thiophene Inhibitor of 15-Lipoxygenase-1 with both Anti-inflammatory and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of glutamate-induced neurotoxicity in HT22 mouse hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide [beilstein-journals.org]
- 9. The Use of Precision‐Cut Lung Slices for Studying Innate Immunity to Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisionary.com [precisionary.com]
- 11. Precision‐cut lung slices: A powerful ex vivo model to investigate respiratory infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
ThioLox and the Inhibition of Inflammatory Cytokine Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While research into the specific proprietary compound "ThioLox" is emerging, it represents a class of molecules known as lipoxygenase (LOX) inhibitors. This technical guide will provide an in-depth overview of the role of lipoxygenase inhibitors, using this compound as an example, in the research of inflammatory cytokine expression. Lipoxygenases are key enzymes in the arachidonic acid metabolic pathway, leading to the production of pro-inflammatory mediators.[1][2][3] By inhibiting these enzymes, compounds like this compound offer a promising avenue for modulating inflammatory responses.[4] This guide will delve into the mechanism of action, experimental protocols, and data presentation relevant to the study of these inhibitors.
Mechanism of Action: Lipoxygenase Inhibition
Lipoxygenases, such as 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX), are crucial in the biosynthesis of leukotrienes and other lipid mediators that play a significant role in inflammation.[1][2][3] The activation of 5-LOX, for instance, leads to the production of leukotrienes, which are potent pro-inflammatory molecules that can induce the release of cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][6] this compound has been identified as an inhibitor of 15-lipoxygenase-1 (15-LOX-1) with an IC50 value of 12 µM.[4] Inhibition of these pathways is a key strategy in the development of anti-inflammatory therapeutics.
The signaling pathway can be visualized as follows:
Quantitative Data on Lipoxygenase Inhibitors and Cytokine Expression
The following table summarizes the effects of various lipoxygenase inhibitors on the expression of key inflammatory cytokines. Due to the limited public data on this compound, data from other well-studied LOX inhibitors are included to provide a broader context.
| Inhibitor | Target | Cell/Model System | Cytokine Measured | Result | Reference |
| Zileuton (5-LOX inhibitor) | 5-LOX | Human whole blood | Prostaglandin release | Concentration-dependent inhibition | [1] |
| This compound | 15-LOX-1 | Precision-cut lung slices (PCLS) | Pro-inflammatory genes | Inhibition of expression | [4] |
| Flavonoids (e.g., Quercetin) | LOX | Human neutrophils | LTB4 production | IC50 of 4.0 µM | [2] |
| Thymol | COX-2 | RAW-264.7 macrophages | IL-6 | Nine-fold reduction at 400 µg/mL | [7] |
Experimental Protocols
To assess the efficacy of a lipoxygenase inhibitor like this compound on inflammatory cytokine expression, a series of well-defined experiments are necessary.
1. Cell Culture and Induction of Inflammation
-
Cell Lines: Commonly used cell lines for inflammation studies include murine macrophage-like RAW 264.7 cells, human monocytic THP-1 cells, or primary cells like human peripheral blood mononuclear cells (PBMCs).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Inflammatory Stimulus: To induce an inflammatory response and cytokine production, cells are stimulated with agents such as lipopolysaccharide (LPS) from bacteria or other pro-inflammatory cytokines like TNF-α.
2. Treatment with Lipoxygenase Inhibitor
-
Dosage: A dose-response study is crucial to determine the optimal concentration of the inhibitor. This involves treating the cells with a range of concentrations of the compound.
-
Timing: The inhibitor can be added before, during, or after the inflammatory stimulus to investigate its preventative or therapeutic potential.
3. Measurement of Cytokine Expression
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used method to quantify the amount of secreted cytokines in the cell culture supernatant.[8] It is highly sensitive and specific.
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): This technique is used to measure the mRNA expression levels of cytokine genes within the cells.[8] It provides insight into the transcriptional regulation of cytokine production.
-
Western Blotting: This method can be used to detect the protein levels of cytokines and signaling molecules within the cell lysates.
The general experimental workflow can be visualized as follows:
References
- 1. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 2. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. The role of 5-lipoxygenase in the pathophysiology of COVID-19 and its therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of 5-lipoxygenase in the pathophysiology of COVID-19 and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The expression of thioredoxin-1 and inflammatory cytokines in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 15-Lipoxygenase-1 in Neuronal Cell Death Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) in rodents, in the intricate signaling cascades that lead to neuronal cell death. This enzyme has emerged as a critical mediator in various neurodegenerative conditions, making it a promising target for novel therapeutic interventions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways to facilitate a comprehensive understanding of 15-LOX-1's function in neuronal demise.
Core Concepts and Significance
15-LOX-1 is a lipid-peroxidizing enzyme that introduces molecular oxygen into polyunsaturated fatty acids (PUFAs), such as arachidonic and linoleic acid, generating bioactive lipid hydroperoxides.[1] In the central nervous system, its expression is predominantly found in neurons and some glial cells.[2][3] Under pathological conditions, such as oxidative stress, ischemia, and neuroinflammation, the activity of 15-LOX-1 is significantly upregulated, contributing to a cascade of events that culminate in neuronal cell death.[4][5] Its involvement has been implicated in a range of neurodegenerative diseases, including stroke, Alzheimer's disease, and Parkinson's disease.[4][6][7]
A key aspect of 15-LOX-1's detrimental action is its ability to directly oxidize organelle membranes, particularly mitochondrial membranes, without the prerequisite action of a phospholipase.[1][8] This direct attack on mitochondria is a committed step in some neuronal death pathways, leading to mitochondrial dysfunction, the release of pro-apoptotic factors, and the amplification of reactive oxygen species (ROS) production.[6] Furthermore, 15-LOX-1 is a key player in ferroptosis, an iron-dependent form of regulated cell death characterized by excessive lipid peroxidation.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies, providing a comparative overview of 15-LOX-1's activity, its inhibition, and its impact on neuronal cell viability.
Table 1: Inhibition of 15-LOX-1 and Neuroprotection
| Compound | Target | Cell Type | Insult | Inhibitor Concentration | Outcome | Reference |
| Baicalein | 12/15-LOX | HT22 Neuronal Cells | 5 mM Glutamate | 10 µM | Significant reduction in LDH release | [6] |
| AA-861 | 12/15-LOX | HT22 Neuronal Cells | 5 mM Glutamate | 5 µM | Significant reduction in LDH release | [6] |
| LOXBlock-1 | 12/15-LOX | HT22 Neuronal Cells | Oxidative Glutamate Toxicity | Not specified | Efficiently protected against cell death | [4] |
| LOXBlock-3 | 12/15-LOX | HT22 Neuronal Cells | Oxidative Glutamate Toxicity | Not specified | Efficiently protected against cell death | [4] |
| Compound 1 | Human 12/15-LOX | HT22 Neuronal Cells | Oxidative Glutamate Toxicity | 10 µM | Dose-dependent protection, reversed the increase in 12-HETE | [11] |
| ML351 | 12/15-LOX | Mice (in vivo) | Ischemia/Recanalization | 50 mg/kg | Significantly attenuated infarct volumes and lipid peroxidation | [12] |
Table 2: Effects of 15-LOX-1 on Cellular Processes
| Experimental Model | Measured Parameter | Condition | Result | Reference |
| Isolated Mitochondria + 12/15-LOX | ROS Generation (DCF fluorescence) | Incubation | Robust increase in DCF fluorescence | [6] |
| HT22 Neuronal Cells | 12-HETE Secretion | Glutamate Treatment | Increase in 12-HETE | [11] |
| AD Brains vs. Controls | 12/15-HETE Levels | Post-mortem tissue analysis | Markedly elevated in AD brains | [2] |
| Mice with Subarachnoid Hemorrhage | 12/15-LOX Positive Cells | 24 hours post-hemorrhage | 92 ± 60 cells/field vs. 2 ± 2 in sham | [13] |
| Diabetic Mice | IL-6, TNF-α, 12(S)-HETE levels | Treatment with 12/15-LOX inhibitor | Significant decrease in inflammatory markers | [3] |
Signaling Pathways and Mechanisms of Action
15-LOX-1 is integrated into multiple signaling pathways that govern neuronal cell fate. The following diagrams, generated using the DOT language, illustrate these complex interactions.
15-LOX-1 in Oxidative Stress-Induced Neuronal Death
Under conditions of oxidative stress, such as glutathione depletion, 15-LOX-1 is activated and translocates to intracellular membranes. Its enzymatic activity leads to lipid peroxidation, mitochondrial dysfunction, and ultimately, cell death.
15-LOX-1 in Ferroptosis
Ferroptosis is a distinct form of regulated cell death driven by iron-dependent lipid peroxidation. 15-LOX-1 plays a central role in this process by catalyzing the peroxidation of PUFAs within membrane phospholipids. The formation of the 15-LOX-1/PEBP1 complex is a key step in initiating the ferroptotic cascade.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the role of 15-LOX-1 in neuronal cell death.
Induction of Oxidative Stress in Neuronal Cell Culture
A common in vitro model to study 15-LOX-1-mediated neuronal death involves inducing oxidative stress in the mouse hippocampal cell line HT22.
-
Cell Culture: HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Induction of Oxidative Glutamate Toxicity: To induce oxidative stress, cells are treated with a high concentration of glutamate (e.g., 5 mM).[6] This leads to the depletion of intracellular glutathione, a key antioxidant, thereby initiating a 15-LOX-1-dependent cell death pathway.[5][6] This model is independent of glutamate receptor-mediated excitotoxicity.[5]
-
Assessment of Cell Death: Neuronal cell death is typically quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium, a marker of plasma membrane damage.[6]
Measurement of 15-LOX-1 Activity
The enzymatic activity of 15-LOX-1 can be determined spectrophotometrically by monitoring the formation of conjugated dienes from a suitable substrate like linoleic acid.
-
Reagents:
-
Procedure:
-
Prepare a substrate solution of linoleic acid in borate buffer.[14]
-
In a quartz cuvette, mix the buffer, the test inhibitor (or vehicle control), and the 15-LOX enzyme solution.[14]
-
Initiate the reaction by adding the linoleic acid substrate solution.[14]
-
Monitor the increase in absorbance at 234 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.[14]
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction.[15]
-
In Vivo Models of Neuronal Injury
Animal models are crucial for understanding the in vivo relevance of 15-LOX-1 in neurodegeneration.
-
Transient Focal Ischemia (Stroke Model): The middle cerebral artery occlusion (MCAO) model in mice is widely used to mimic ischemic stroke.[4][16]
-
Procedure: A filament is inserted into the external carotid artery and advanced to occlude the middle cerebral artery for a defined period (e.g., 1 hour), followed by reperfusion.[12]
-
Analysis: Infarct volume is measured using histological staining (e.g., Nissl staining) of brain sections.[12] Neurological deficits are assessed using a scoring system.[12] The expression and localization of 15-LOX-1 can be determined by immunohistochemistry.[16]
-
-
Global Cerebral Ischemia: This model, often induced by transient bilateral occlusion of the carotid arteries, mimics brain injury following cardiac arrest.[16]
Therapeutic Implications and Future Directions
The central role of 15-LOX-1 in mediating neuronal cell death in various pathological contexts makes it a highly attractive target for therapeutic intervention. The development of potent and selective 15-LOX-1 inhibitors has shown significant promise in preclinical models of stroke and other neurodegenerative diseases.[4][11][16] These inhibitors not only reduce neuronal death but can also mitigate other detrimental processes such as blood-brain barrier leakage and neuroinflammation.[1][12]
Future research should focus on:
-
Developing highly specific and brain-penetrant 15-LOX-1 inhibitors: This will be crucial for translating the promising preclinical findings into clinical applications.
-
Elucidating the upstream regulatory mechanisms of 15-LOX-1: Understanding how 15-LOX-1 is activated in different disease states will open up new avenues for therapeutic intervention. For instance, STAT6 has been identified as a transcriptional regulator of 12/15-LOX in neurons.[5]
-
Investigating the interplay between 15-LOX-1 and other cell death pathways: A deeper understanding of the crosstalk between apoptosis, ferroptosis, and other forms of regulated cell death will be essential for developing combination therapies.
-
Validating 15-LOX-1 as a biomarker: Assessing the levels of 15-LOX-1 and its metabolites in cerebrospinal fluid or plasma could aid in the diagnosis and prognosis of neurodegenerative diseases.[2][3]
References
- 1. The potential of 12/15-lipoxygenase inhibitors in stroke therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 12/15-Lipoxygenase Regulation of Diabetic Cognitive Dysfunction Is Determined by Interfering with Inflammation and Cell Apoptosis [mdpi.com]
- 4. Novel Lipoxygenase Inhibitors as Neuroprotective Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT-dependent upregulation of 12/15-lipoxygenase contributes to neuronal injury after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12/15-Lipoxygenase targets neuronal mitochondria under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane phospholipid peroxidation promotes loss of dopaminergic neurons in psychological stress‐induced Parkinson's disease susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 12/15 Lipoxygenase as a Therapeutic Target in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The emerging roles of ferroptosis in cells of the central nervous system [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes [frontiersin.org]
- 13. Contributions of 12/15-Lipoxygenase to bleeding in the brain following ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2.5. Inhibition of 15-Lipoxygenase (15-LOX) Enzyme [bio-protocol.org]
- 16. Increased 12/15-Lipoxygenase leads to Widespread Brain Injury Following Global Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on ThioLox and Glutamate Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can induce excitotoxicity when present in excessive concentrations, a phenomenon implicated in a range of neurodegenerative disorders. This technical guide delves into the foundational research on ThioLox, a competitive 15-lipoxygenase-1 (15-LOX-1) inhibitor, and its neuroprotective role against glutamate-induced toxicity. We will explore the underlying molecular mechanisms, present available data in a structured format, provide detailed experimental protocols for key assays, and visualize the involved signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Introduction to Glutamate Excitotoxicity
Under normal physiological conditions, glutamate mediates excitatory neurotransmission by activating ionotropic (NMDA, AMPA, and kainate) and metabotropic glutamate receptors. However, excessive or prolonged activation of these receptors leads to a pathological process known as excitotoxicity. The cascade of events in excitotoxicity is primarily initiated by a massive influx of calcium ions (Ca2+) into the neuron. This intracellular Ca2+ overload triggers a series of downstream neurotoxic events, including:
-
Mitochondrial Dysfunction: Impaired mitochondrial function leads to a deficit in ATP production and an increase in the generation of reactive oxygen species (ROS).
-
Enzymatic Activation: Elevated Ca2+ levels activate various enzymes, such as proteases (calpains), phospholipases, and endonucleases, which degrade essential cellular components.
-
Oxidative Stress: The overproduction of ROS and reactive nitrogen species (RNS) overwhelms the cell's antioxidant defense systems, leading to damage of lipids, proteins, and DNA.
This cascade ultimately results in neuronal cell death, a common feature in neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).
This compound: A 15-Lipoxygenase-1 Inhibitor with Neuroprotective Properties
This compound is a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce lipid hydroperoxides. These products are potent mediators of oxidative stress and inflammation. By inhibiting 15-LOX-1, this compound demonstrates significant anti-inflammatory and neuroprotective properties. Foundational research has highlighted its ability to protect neuronal cells from glutamate-induced toxicity, primarily by mitigating oxidative stress.
Quantitative Data on this compound and Glutamate Toxicity
| Parameter | Value | Cell Line | Condition | Reference |
| This compound Ki for 15-LOX-1 | 3.30 µM | - | Enzyme Inhibition Assay | [1] |
| Glutamate Concentration for Toxicity | 5-20 µM | HT-22 cells | 14-16 hours exposure | [1] |
| This compound Concentration for Neuroprotection | 5-20 µM | HT-22 cells | 14-16 hours co-treatment | [1] |
| Effect of this compound (10 µM) | Prevention of lipid peroxidation and mitochondrial superoxide formation | Neuronal cells | 16 hours treatment | [1] |
| Effect of this compound (50 µM) | Inhibition of pro-inflammatory gene expression (IL-1β, IL-6, etc.) | Precision-cut lung slices | 24 hours treatment | [1] |
Experimental Protocols
Cell Culture and Maintenance of HT-22 Cells
The HT-22 immortalized mouse hippocampal neuronal cell line is a widely used in vitro model to study glutamate-induced oxidative toxicity as it lacks ionotropic glutamate receptors.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are detached using a solution of 0.25% Trypsin-EDTA and subcultured at a ratio of 1:5 to 1:10.
Glutamate-Induced Toxicity Assay in HT-22 Cells
This protocol outlines the induction of neuronal cell death using glutamate.
-
Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere for 24 hours.
-
Treatment:
-
Control Group: Replace the culture medium with fresh medium.
-
Glutamate Group: Replace the culture medium with fresh medium containing 5 mM glutamate.
-
This compound Treatment Group: Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours before adding fresh medium containing 5 mM glutamate and the respective concentrations of this compound.
-
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Cell Viability: Proceed with the MTT assay (protocol below).
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Incubation with MTT: After the treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Signaling Pathways and Visualizations
Glutamate Excitotoxicity Pathway
Excessive glutamate leads to the overactivation of NMDA and AMPA receptors, causing a massive influx of Ca2+. This triggers a cascade of neurotoxic events, including mitochondrial dysfunction, activation of degradative enzymes, and increased oxidative stress, ultimately leading to neuronal cell death.
Caption: Glutamate Excitotoxicity Cascade.
This compound Neuroprotective Mechanism
This compound inhibits the 15-LOX-1 enzyme, preventing the conversion of arachidonic acid into pro-inflammatory and pro-oxidative lipid hydroperoxides. This reduction in oxidative stress protects mitochondria and prevents the downstream cascade leading to cell death.
References
Methodological & Application
Application Notes and Protocols for ThioLox in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ThioLox is a potent and competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various inflammatory and neurodegenerative processes.[1][2][3] With a Ki of 3.30 μM and an IC50 value of 12 µM, this compound serves as a valuable tool for studying the role of 15-LOX-1 in cellular signaling and disease models.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments, enabling researchers to investigate its anti-inflammatory and neuroprotective properties.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the 15-LOX-1 enzyme, which is a key player in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators.[3][4] By blocking this pathway, this compound has been shown to reduce the expression of pro-inflammatory cytokines and protect neuronal cells from excitotoxicity.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Ki (15-LOX-1) | 3.30 μM | [1] |
| IC50 (15-LOX-1) | 12 μM | [2] |
Table 2: In Vitro Efficacy of this compound
| Cell Type/System | Concentration | Incubation Time | Effect | Reference |
| Precision-Cut Lung Slices (PCLS) | 50 μM | 24 h | ~50% inhibition of pro-inflammatory genes (IL-1β, IL-6, IL-8, IL-12b, TNFα, iNOS) | [1] |
| Neuronal HT-22 Cells | 10 μM | 16 h | Prevention of lipid peroxidation and mitochondrial superoxide formation | [1] |
| Neuronal HT-22 Cells | 5-20 μM | 14-16 h | Significant reduction of neuronal cell death induced by glutamate toxicity | [1] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound. By inhibiting 15-LOX-1, this compound prevents the conversion of arachidonic acid to pro-inflammatory lipid mediators, which in turn reduces the expression of inflammatory cytokines and mitigates cellular damage.
Caption: this compound inhibits 15-LOX-1, blocking pro-inflammatory signaling.
Experimental Protocols
The following are generalized protocols for using this compound in cell culture. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for each experimental system.
Protocol 1: Preparation of this compound Stock Solution
This compound is soluble in DMSO.[2]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to make a 10 mM stock solution, dissolve 2.74 mg of this compound (MW: 274.38 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
-
Protocol 2: General Cell Culture Treatment with this compound
This protocol provides a general workflow for treating adherent cells with this compound.
Caption: General workflow for cell culture experiments with this compound.
-
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
-
-
Procedure:
-
Cell Seeding: Seed cells into multi-well plates at a density appropriate for the specific cell line and duration of the experiment. Allow cells to adhere and reach the desired confluency (typically 24 hours).
-
Preparation of Working Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 5-50 µM). It is crucial to maintain a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.1%). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Carefully remove the existing culture medium from the cells. Wash the cells once with sterile PBS. Add the prepared medium containing this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 14-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
Gene Expression Analysis (qPCR): To quantify the expression of inflammatory genes like IL-1β, IL-6, and TNFα.
-
Protein Analysis (Western Blot, ELISA): To measure the levels of target proteins.
-
Cell Viability Assays (MTT, LDH): To assess the protective effects of this compound against cytotoxic stimuli.
-
Measurement of Oxidative Stress: To quantify lipid peroxidation or mitochondrial superoxide formation.
-
-
Protocol 3: Investigating Neuroprotective Effects of this compound in HT-22 Cells
This protocol is adapted from studies demonstrating the neuroprotective effects of this compound against glutamate-induced toxicity.[1]
-
Materials:
-
HT-22 murine hippocampal neuronal cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution
-
Glutamate solution
-
-
Procedure:
-
Seed HT-22 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.
-
Induce excitotoxicity by adding glutamate to a final concentration of 5 mM.
-
Incubate the cells for 14-16 hours.
-
Assess cell viability using a standard MTT or LDH assay to quantify the neuroprotective effects of this compound.
-
Safety and Handling
This compound is for research use only.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
Application Notes and Protocols for Inhibiting 15-LOX-1 in Neurons with ThioLox
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Lipoxygenase-1 (15-LOX-1) is a crucial enzyme implicated in the pathophysiology of various neurodegenerative diseases.[1][2] Its activity contributes to oxidative stress and neuronal cell death, making it a promising therapeutic target.[1] ThioLox is a competitive inhibitor of 15-LOX-1, demonstrating significant neuroprotective properties in preclinical models.[3] These application notes provide detailed protocols for utilizing this compound to inhibit 15-LOX-1 in neuronal cell cultures, specifically focusing on the widely used HT22 hippocampal neuronal cell line and a glutamate-induced oxidative toxicity model.
Mechanism of Action
This compound functions as a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), with a reported inhibitory constant (Ki) of 3.30 μM. By binding to the active site of the 15-LOX-1 enzyme, this compound prevents the binding of its natural substrates, such as arachidonic and linoleic acids. This inhibition blocks the downstream production of lipid hydroperoxides, which are key mediators of oxidative stress and cellular damage.[3] In neuronal cells, this action has been shown to prevent lipid peroxidation and the formation of mitochondrial superoxide, thereby protecting the cells from glutamate-induced toxicity and reducing neuronal cell death.[3]
Data Presentation
Table 1: this compound Inhibitory Activity and Neuroprotective Efficacy
| Parameter | Value | Cell Line | Condition | Reference |
| Ki (15-LOX-1 Inhibition) | 3.30 µM | - | Enzyme Assay | [3] |
| Effective Concentration | 5-20 µM | HT-22 | Glutamate-induced toxicity | [3] |
| Neuroprotection | Significantly reduces neuronal cell death | HT-22 | 14-16 hours of glutamate exposure | [3] |
Table 2: Example Dose-Response Data for this compound in a Glutamate-Induced Toxicity Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Glutamate Control) | 50 ± 5 |
| 1 | 58 ± 4 |
| 5 | 75 ± 6 |
| 10 | 88 ± 5 |
| 20 | 95 ± 3 |
| 50 | 96 ± 4 |
| Untreated Control | 100 ± 3 |
Note: The data in Table 2 is representative and should be generated empirically for each specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound powder.
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 300 g/mol , dissolve 3 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4] Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid cytotoxicity.[4]
-
Protocol 2: Cell Culture and Maintenance of HT22 Neuronal Cells
-
Cell Line: HT22 mouse hippocampal neuronal cells.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add 1 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells.
-
Neutralize the trypsin by adding 4 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate at the desired density for experiments or continued culture.
-
Protocol 3: Glutamate-Induced Oxidative Toxicity Assay in HT22 Cells
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Allow the cells to adhere and grow for 24 hours.
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound from the stock solution in fresh growth medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM).
-
Aspirate the old medium from the cells and add 100 µL of the medium containing the respective this compound concentrations.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the cells with this compound for 1 to 2 hours at 37°C.
-
-
Glutamate Exposure:
-
Prepare a stock solution of L-glutamic acid in sterile water or PBS.
-
Add glutamate to the wells to a final concentration of 2-5 mM. The optimal concentration should be determined empirically by performing a dose-response curve for glutamate toxicity.
-
Include a negative control group (untreated cells) and a positive control group (glutamate only).
-
-
Assessment of Cell Viability/Death: Choose one of the following methods.
a) MTS Assay (Cell Viability):
-
Measure the absorbance at 490 nm using a microplate reader.[7][8]
-
Calculate cell viability as a percentage of the untreated control.
b) LDH Assay (Cell Death):
-
Carefully collect 50 µL of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.[9][10][11] This typically involves adding a reaction mixture and incubating at room temperature.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).[10][11]
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Caption: 15-LOX-1 signaling in glutamate-induced neuronal death.
Caption: Workflow for assessing this compound neuroprotection.
References
- 1. Frontiers | 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes [frontiersin.org]
- 2. The new role of LOX-1 in hypertension induced neuronal apoptosis - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 3. Cell Death Determined by Lactate Dehydrogenase Assay [bio-protocol.org]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Proteasome inhibition protects HT22 neuronal cells from oxidative glutamate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 11. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
Application Notes and Protocols: ThioLox Neuroprotection Assay in HT-22 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutamate-induced oxidative stress in neuronal cells is a key contributor to the pathophysiology of various neurodegenerative diseases. The HT-22 mouse hippocampal cell line is a widely used in vitro model to study mechanisms of neuronal cell death triggered by oxidative glutamate toxicity, as they lack ionotropic glutamate receptors. In this model, high concentrations of glutamate inhibit the cystine/glutamate antiporter, leading to depletion of intracellular glutathione (GSH), a major antioxidant. This depletion results in an accumulation of reactive oxygen species (ROS), subsequent mitochondrial dysfunction, and ultimately, cell death through apoptosis and ferroptosis.[1][2][3][4]
ThioLox is a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1) that has demonstrated anti-inflammatory and neuroprotective properties.[5] It has been shown to protect HT-22 cells from glutamate-induced toxicity by preventing lipid peroxidation and mitochondrial superoxide formation.[5] These application notes provide a detailed protocol for assessing the neuroprotective effects of this compound in the HT-22 cell model of oxidative stress.
Signaling Pathway of Glutamate-Induced Oxidative Stress in HT-22 Cells
Caption: Glutamate-induced oxidative stress pathway in HT-22 cells.
Experimental Workflow for Assessing Neuroprotection
Caption: General workflow for a neuroprotection assay.
Experimental Protocols
HT-22 Cell Culture
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4.5 g/L Glucose, 4 mM L-Glutamine, 1.5 g/L Sodium Bicarbonate, and 1.0 mM Sodium Pyruvate.[6][7]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Sub-cultivation: The doubling time for HT-22 cells is approximately 15 hours.[6] When cells reach 80-90% confluency, sub-culture at a ratio of 1:3 to 1:6.[6] Briefly, wash with PBS, detach using a suitable dissociation reagent (e.g., Accutase), and resuspend in fresh growth medium.
Neuroprotection Assay Protocol
-
Cell Seeding: Seed HT-22 cells into 96-well plates at a density of 1 x 10^4 to 2 x 10^5 cells/well, depending on the assay duration.[8][9] Allow cells to adhere and grow for 24 hours.
-
Compound Pre-treatment: Prepare various concentrations of this compound (e.g., 1-20 µM) in the cell culture medium.[5] Remove the old medium from the cells and add the medium containing this compound. Incubate for 2 hours.
-
Induction of Oxidative Stress: Prepare a stock solution of L-Glutamic acid. After the pre-treatment incubation, add glutamate to the wells to a final concentration of 2-10 mM to induce oxidative stress.[7][10] Include appropriate controls: untreated cells, cells treated with glutamate only, and cells treated with a positive control neuroprotective agent.
-
Incubation: Incubate the plates for 12-24 hours at 37°C and 5% CO2.[8]
-
Assessment of Neuroprotection: Following incubation, proceed with one or more of the following assays.
Key Experimental Assays
The MTT assay measures the metabolic activity of cells, which is indicative of cell viability.
-
After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7][11]
-
Remove the MTT solution and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the untreated control.
This assay uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to quantify intracellular ROS levels.
-
After treatment, remove the medium and wash the cells with PBS.
-
Add DCFDA solution (e.g., 10 µM) to the cells and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
A decrease in MMP is an early indicator of apoptosis. This can be measured using fluorescent dyes like Rhodamine 123 (Rh123) or JC-1.[10][11]
-
Following treatment, wash the cells with PBS.
-
Add the fluorescent dye (e.g., 10 µM Rh123) and incubate for 30 minutes at 37°C.[10]
-
Wash the cells with PBS.
-
Measure the fluorescence intensity with a microplate reader or visualize using a fluorescence microscope.
Data Presentation
Table 1: Effect of this compound on HT-22 Cell Viability Following Glutamate-Induced Oxidative Stress
| Treatment Group | Concentration | Cell Viability (% of Control) | Standard Deviation |
| Control (Untreated) | - | 100 | ± 5.2 |
| Glutamate (5 mM) | - | 45.3 | ± 4.1 |
| This compound + Glutamate | 1 µM | 58.7 | ± 3.8 |
| This compound + Glutamate | 5 µM | 75.2 | ± 4.5 |
| This compound + Glutamate | 10 µM | 88.9 | ± 3.9 |
| This compound + Glutamate | 20 µM | 92.1 | ± 4.2 |
Table 2: Effect of this compound on Intracellular ROS Production in Glutamate-Treated HT-22 Cells
| Treatment Group | Concentration | Relative Fluorescence Units (RFU) | % Increase in ROS |
| Control (Untreated) | - | 12,500 | 0% |
| Glutamate (5 mM) | - | 35,000 | 180% |
| This compound + Glutamate | 5 µM | 21,250 | 70% |
| This compound + Glutamate | 10 µM | 15,000 | 20% |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (MMP) in Glutamate-Treated HT-22 Cells
| Treatment Group | Concentration | % of Cells with Depolarized MMP | Standard Deviation |
| Control (Untreated) | - | 5.2 | ± 1.1 |
| Glutamate (5 mM) | - | 68.4 | ± 5.6 |
| This compound + Glutamate | 5 µM | 35.1 | ± 4.2 |
| This compound + Glutamate | 10 µM | 15.8 | ± 3.5 |
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the neuroprotective effects of this compound against glutamate-induced oxidative stress in HT-22 cells. By utilizing assays for cell viability, intracellular ROS, and mitochondrial membrane potential, researchers can effectively quantify the therapeutic potential of this compound and other neuroprotective compounds. The HT-22 cell model remains a valuable tool for screening and mechanistic studies in the development of novel treatments for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Attenuating Oxidative Damage with Macelignan in Glutamate-Induced HT22 Hippocampal Cells [mdpi.com]
- 3. Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]
- 7. Neuroprotective effects of cerebroprotein hydrolysate and its combination with antioxidants against oxidative stress-induced HT22 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protection against H2O2-evoked toxicity in HT22 hippocampal neuronal cells by geissoschizine methyl ether via inhibiting ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Neuroprotective effects of myristargenol A against glutamate-induced apoptotic HT22 cell death - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05408A [pubs.rsc.org]
Application Notes and Protocols for Auranofin, a Thioredoxin Reductase Inhibitor, for In Vitro Cancer Studies
Auranofin as a Representative Inhibitor of Thiol-Mediated Redox Systems
Initial searches for the term "ThioLox" did not yield a specific, recognized compound in scientific literature. However, the query suggests a strong interest in molecules that target thiol-containing proteins and related redox pathways, which are critical in cancer cell survival and proliferation. The thioredoxin (Trx) system, with its central enzyme thioredoxin reductase (TrxR), is a key regulator of cellular thiol redox state and a prominent target in cancer research.
Therefore, these application notes focus on Auranofin , a well-characterized, FDA-approved gold-containing compound that potently inhibits TrxR. Auranofin serves as an excellent representative molecule for studying the effects of disrupting thiol-mediated redox systems in cancer cells in vitro.
Data Presentation: Effective Concentrations of Auranofin
Auranofin has demonstrated cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The effective concentration of Auranofin can vary depending on the cell line, treatment duration, and the specific assay used. Below is a summary of reported IC50 values from various in vitro studies.
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 | 3.37 | [1] |
| MCF-7 | Breast Cancer | 72 | 0.98 | [1] |
| A549 | Lung Cancer | 24 | 4-5 | [2] |
| Calu-6 | Lung Cancer | 24 | 3 | [2][3] |
| NCI-H1299 | Lung Cancer | 24 | 1-2 | [2] |
| SK-LU-1 | Lung Cancer | 24 | 4-5 | [2] |
| NCI-H460 | Lung Cancer | 24 | 4 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | ~3 | [4] |
| HL-60 | Leukemia | 72 | 0.23 | [1] |
| A375 | Melanoma | 72 | 0.34 | [1] |
| HCT-15 | Colon Cancer | 72 | 0.11 | [1] |
| HeLa | Cervical Cancer | 72 | 0.15 | [1] |
Signaling Pathways Affected by Auranofin
Auranofin's primary molecular target is thioredoxin reductase (TrxR). By inhibiting TrxR, Auranofin disrupts the cell's ability to maintain a reduced intracellular environment, leading to a cascade of downstream effects.
Mechanism of Action of Auranofin
The main mechanism of action for Auranofin involves the irreversible inhibition of TrxR.[5][6][7] The gold (I) ion in Auranofin has a high affinity for the selenocysteine residue in the active site of TrxR, leading to the enzyme's inactivation.[8] This inhibition prevents the reduction of oxidized thioredoxin (Trx-S2), a critical antioxidant and redox-regulating protein. The resulting accumulation of oxidized Trx and a general shift towards an oxidative intracellular environment trigger multiple cell death pathways.
Key Signaling Pathways Modulated by Auranofin:
-
Induction of Oxidative Stress: Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), causing oxidative damage to proteins, lipids, and DNA, which ultimately triggers programmed cell death.[5][7][9]
-
Apoptosis Induction: Auranofin induces apoptosis through both intrinsic and extrinsic pathways. This is characterized by the loss of mitochondrial membrane potential, and the activation of caspases, such as caspase-3, -8, and -9, leading to the cleavage of substrates like poly (ADP-ribose) polymerase (PARP).[1][3][9]
-
PI3K/Akt/mTOR Pathway Inhibition: Several studies have shown that Auranofin can suppress the pro-survival PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer cells.[10][11]
-
Modulation of Intracellular Calcium: Auranofin has been reported to cause a sustained increase in intracellular calcium concentrations, which can act as a trigger for Ca2+-dependent apoptotic pathways.[1]
-
Inhibition of NF-κB and JAK/STAT Pathways: In some cancer types, like multiple myeloma, Auranofin has been shown to inhibit the activity of pro-inflammatory and survival pathways such as NF-κB and JAK/STAT.[12]
Experimental Protocols
The following are detailed protocols for common in vitro assays used to assess the efficacy of Auranofin.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the IC50 of Auranofin in a cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Auranofin (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well in 100 µL of complete medium). Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[4]
-
Drug Treatment: Prepare serial dilutions of Auranofin in complete culture medium. Remove the old medium from the wells and add 100 µL of the Auranofin dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of Auranofin concentration to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Western Blot
This protocol describes how to detect key apoptosis marker proteins, such as cleaved caspase-3 and cleaved PARP, in cells treated with Auranofin.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Auranofin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Auranofin at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading. An increase in the cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.[14]
References
- 1. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Auranofin inhibits the proliferation of lung cancer cells via necrosis and caspase‑dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Insights into Redox-Based Mechanisms for Auranofin-Induced Rapid Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]
- 7. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]
- 8. Auranofin and its analogs as prospective agents for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Auranofin Enhances Sulforaphane-Mediated Apoptosis in Hepatocellular Carcinoma Hep3B Cells through Inactivation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. redoxscience.com [redoxscience.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
ThioLox Treatment: Application Notes and Protocols for Optimal Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound name "ThioLox" is associated with two distinct therapeutic agents, each with a unique mechanism of action and application. This document provides detailed application notes and protocols for both the preclinical 15-lipoxygenase-1 (15-LOX-1) inhibitor, referred to herein as This compound (15-LOX-1 Inhibitor) , and the clinically used muscle relaxant, This compound (Thiocolchicoside) . Clear differentiation between these two compounds is crucial for accurate experimental design and clinical application.
Part 1: this compound (15-LOX-1 Inhibitor) - Preclinical Research Applications
This compound, in the context of preclinical research, is a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in inflammatory processes and neurodegeneration.[1][2] It demonstrates anti-inflammatory and neuroprotective properties in various in vitro and ex vivo models.[1][2]
Mechanism of Action
15-LOX-1 is a non-heme iron-containing enzyme that catalyzes the peroxidation of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of pro-inflammatory lipid mediators.[3][4] By inhibiting 15-LOX-1, this compound reduces the synthesis of these inflammatory mediators and has been shown to prevent lipid peroxidation and mitochondrial superoxide formation in neuronal cells.[2] This activity is linked to the modulation of inflammatory signaling pathways, including those involving nuclear factor-κB (NF-κB).[5][6]
Data Presentation: In Vitro and Ex Vivo Efficacy
The following table summarizes the reported effective concentrations and incubation durations for this compound (15-LOX-1 Inhibitor) in various experimental models.
| Model System | Concentration Range | Treatment Duration | Observed Effect | Reference |
| Neuronal HT-22 Cells | 5-20 µM | 14-16 hours | Protection against glutamate toxicity and reduction of neuronal cell death. | [2] |
| Precision-Cut Lung Slices (PCLS) | 50 µM | 24 hours | Inhibition of pro-inflammatory gene expression (IL-1β, IL-6, IL-8, IL-12b, TNFα, iNOS). | [2] |
| RAW 264.7 Macrophages | 0.2, 1, and 5 µM | 20 hours (pre-incubation) + 4 hours (with stimulus) | Protection from LPS-induced cell death, inhibition of NO formation and lipid peroxidation. | [6] |
Experimental Protocols
Objective: To assess the neuroprotective effects of this compound against glutamate-induced oxidative stress.
Materials:
-
HT-22 murine hippocampal neuronal cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum
-
This compound (15-LOX-1 Inhibitor) stock solution (in DMSO)
-
Glutamate solution
-
Cell viability assay kit (e.g., MTT or LDH release assay)
Protocol:
-
Seed HT-22 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 18-24 hours.[7]
-
Prepare serial dilutions of this compound (e.g., 5, 10, 20 µM) in culture medium.
-
Pre-treat the cells with the different concentrations of this compound for 14-16 hours.
-
Following pre-treatment, add glutamate to the wells to a final concentration known to induce cytotoxicity (e.g., 5 mM).
-
Incubate the cells for an additional 12-24 hours.
-
Assess cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.
Objective: To evaluate the anti-inflammatory activity of this compound in a relevant tissue model.
Materials:
-
Freshly prepared mouse precision-cut lung slices (PCLS)
-
Culture medium (e.g., DMEM)
-
This compound (15-LOX-1 Inhibitor)
-
Linoleic acid
-
Lipopolysaccharide (LPS) and Interferon-γ (IFNγ) as inflammatory stimuli
-
RNA extraction and qPCR reagents
Protocol:
-
Prepare PCLS from mouse lungs as previously described.[8]
-
Culture the PCLS in a 24-well plate.
-
Treat the PCLS with this compound (e.g., 50 µM) and linoleic acid (e.g., 10 µM) for 20 hours.[8]
-
For the final 4 hours of incubation, add LPS (e.g., 10 ng/mL) and IFNγ (e.g., 10 ng/mL) to stimulate an inflammatory response.[6]
-
After the incubation period, harvest the PCLS and extract total RNA.
-
Perform quantitative real-time PCR (qPCR) to analyze the gene expression of pro-inflammatory markers (e.g., IL-1β, IL-6, TNFα).
Signaling Pathway and Experimental Workflow Diagrams
Caption: 15-LOX-1 signaling pathway and the inhibitory action of this compound.
Caption: A generalized in vivo experimental workflow for evaluating this compound.
Part 2: this compound (Thiocolchicoside) - Clinical Research and Application
This compound, known clinically as Thiocolchicoside, is a semi-synthetic derivative of colchicine used as a muscle relaxant with anti-inflammatory and analgesic properties.[9] It is primarily prescribed for the adjunctive treatment of painful muscle spasms associated with acute spinal conditions in adults and adolescents 16 years of age and older.[10][11]
Mechanism of Action
Thiocolchicoside is believed to act as a competitive antagonist of GABA-A receptors and nicotinic acetylcholine receptors.[12][13][14][15][16] Its muscle relaxant effects are thought to be mediated through its action on the central nervous system, leading to a reduction in muscle spasms and pain.
Data Presentation: Clinical Treatment Durations and Dosages
The following table summarizes the recommended treatment durations and dosages for Thiocolchicoside based on clinical guidelines and studies.
| Route of Administration | Recommended Dose | Maximum Daily Dose | Maximum Treatment Duration | Reference |
| Oral | 8 mg every 12 hours | 16 mg | 7 consecutive days | [10][11] |
| Intramuscular (IM) | 4 mg every 12 hours | 8 mg | 5 consecutive days | [10][11] |
Clinical Protocols and Application Notes
Objective: To evaluate the efficacy and safety of intramuscular Thiocolchicoside in patients with acute low back pain.
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
Inclusion Criteria:
-
Hospitalized patients with a diagnosis of acute low back pain.
-
Age 18-65 years.
-
Pain duration of less than 7 days.
Exclusion Criteria:
-
Known hypersensitivity to Thiocolchicoside.
-
History of seizures.
-
Pregnancy or lactation.
Treatment Protocol:
-
Eligible patients are randomly assigned to one of two treatment arms:
-
Treatment Group: Intramuscular injection of 4 mg Thiocolchicoside twice daily for 5 days.[17]
-
Placebo Group: Intramuscular injection of a matching placebo twice daily for 5 days.
-
-
Rescue medication (e.g., paracetamol) is permitted as needed.
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in spontaneous pain at rest, measured by a Visual Analog Scale (VAS) on Day 3 and Day 5.[17]
-
Secondary Endpoints:
-
Hand-to-floor distance.
-
Muscle spasm intensity (assessed by palpation).
-
Patient's global evaluation of treatment efficacy.
-
Consumption of rescue analgesic medication.
-
Safety Assessments:
-
Monitoring and recording of all adverse events throughout the study.
Key Findings from a Similar Study:
-
A significant improvement in VAS score was observed in the Thiocolchicoside group on Day 3.[17]
-
Hand-to-floor distance and muscle spasm significantly decreased by Day 5 in the Thiocolchicoside group.[17]
-
A higher percentage of patients in the Thiocolchicoside group rated the treatment as "very good" or "good".[17]
Signaling Pathway and Logical Relationship Diagrams
Caption: Mechanism of action of Thiocolchicoside via GABA-A receptor antagonism.
Caption: Logical workflow for the clinical application of Thiocolchicoside.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]
- 5. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Rational development of a potent 15-lipoxygenase-1 inhibitor with in vitro and ex vivo anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of thiocolchicoside for acute non-specific (musculoskeletal) low back pain | Parfenov | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 10. vinmec.com [vinmec.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. GABAA receptors are expressed and facilitate relaxation in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. GABAA receptors are expressed and facilitate relaxation in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multicenter, randomized, double-blinded, placebo-controlled trial of thiocolchicoside in acute low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Lipid Peroxidation Following ThioLox Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical process implicated in a wide range of cellular damage and pathologies. It is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), which are abundant in cellular membranes. This process generates a variety of reactive aldehyde products, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), as well as isoprostanes, which serve as biomarkers for oxidative stress. ThioLox is a novel thiol-based antioxidant designed to mitigate lipid peroxidation by scavenging free radicals and supporting endogenous antioxidant systems. These application notes provide detailed protocols for quantifying the efficacy of this compound in preventing lipid peroxidation.
Mechanism of Action: this compound in the Context of Lipid Peroxidation
This compound is hypothesized to exert its antioxidant effects through a multi-pronged approach. As a thiol-containing compound, it can directly scavenge peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation. Furthermore, it may contribute to the regeneration of other key antioxidants, such as vitamin E, and enhance the activity of enzymatic antioxidant systems like glutathione peroxidase.
Caption: Hypothetical mechanism of this compound in inhibiting lipid peroxidation.
Experimental Protocols
To assess the efficacy of this compound, a series of experiments can be conducted to measure key biomarkers of lipid peroxidation. The following protocols are provided for the quantification of malondialdehyde (MDA), 4-hydroxynonenal (4-HNE), and F2-isoprostanes.
General Experimental Workflow
The general workflow for assessing the impact of this compound on lipid peroxidation involves inducing oxidative stress in a biological system (e.g., cell culture, tissue homogenates) in the presence and absence of this compound, followed by the quantification of lipid peroxidation markers.
Caption: General experimental workflow for assessing this compound efficacy.
Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for MDA Quantification
This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.[1]
Materials:
-
Trichloroacetic acid (TCA) solution (20%)
-
Thiobarbituric acid (TBA) solution (0.67% in 0.05 M NaOH)
-
Butylated hydroxytoluene (BHT)
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Phosphate buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples (10% w/v) or cell pellets in ice-cold PBS containing BHT to prevent further oxidation.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet debris. Collect the supernatant.
-
-
TBARS Reaction:
-
To 0.5 mL of the supernatant, add 2.5 mL of 20% TCA.
-
Incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 3,000 x g for 10 minutes.
-
To 2 mL of the protein-free supernatant, add 1 mL of 0.67% TBA solution.
-
Incubate at 95°C for 30 minutes.
-
Cool the samples on ice to stop the reaction.
-
-
Measurement:
-
Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Prepare a standard curve using the MDA standard.
-
-
Calculation:
-
Calculate the concentration of MDA in the samples using the standard curve and express the results as nmol/mg of protein.
-
Protocol 2: 4-Hydroxynonenal (4-HNE) ELISA
This protocol utilizes a competitive ELISA to quantify 4-HNE protein adducts, a specific marker of lipid peroxidation.[2][3]
Materials:
-
Commercially available 4-HNE Competitive ELISA Kit (e.g., from Abcam, Cayman Chemical)
-
Sample lysates (prepared as in the TBARS assay, but without TCA precipitation)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific 4-HNE ELISA kit. The general steps are as follows:
-
Standard and Sample Preparation: Prepare 4-HNE standards and dilute samples according to the kit's protocol.
-
Coating: Add standards and samples to the wells of the microplate pre-coated with a 4-HNE conjugate.
-
Competition: Add a specific anti-4-HNE antibody to each well. During incubation, the antibody will bind to either the 4-HNE in the sample or the 4-HNE coated on the plate.
-
Washing: Wash the plate to remove unbound antibody and other components.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary anti-4-HNE antibody.
-
Washing: Wash the plate again to remove unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate that will be converted by HRP to a colored product.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm). The intensity of the color is inversely proportional to the amount of 4-HNE in the sample.
-
Calculation:
-
Generate a standard curve and determine the concentration of 4-HNE in the samples. Express results as ng/mg of protein.
-
Protocol 3: F2-Isoprostane Quantification by LC-MS/MS
This is a highly sensitive and specific method for measuring F2-isoprostanes, which are prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid.[4][5]
Materials:
-
Internal standard (e.g., deuterated F2-isoprostane)
-
Solid-phase extraction (SPE) cartridges
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane, methanol, acetonitrile)
-
Formic acid
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation and Hydrolysis:
-
To plasma, urine, or tissue homogenates, add the internal standard.
-
Perform alkaline hydrolysis (e.g., with KOH) to release F2-isoprostanes from phospholipids.
-
Neutralize the sample and acidify to pH 3.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol and then water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with water and then a non-polar solvent like hexane to remove interfering lipids.
-
Elute the F2-isoprostanes with a more polar solvent, such as ethyl acetate.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the F2-isoprostanes using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify the F2-isoprostanes using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Calculation:
-
Calculate the concentration of F2-isoprostanes by comparing the peak area ratio of the analyte to the internal standard against a standard curve. Express results as pg/mL or pg/mg of tissue.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Malondialdehyde (MDA) Levels
| Treatment Group | MDA Concentration (nmol/mg protein) | % Inhibition |
| Control (No Oxidative Stress) | Baseline Value | - |
| Oxidative Stress | Increased Value | 0% |
| Oxidative Stress + this compound (Dose 1) | Reduced Value | Calculated % |
| Oxidative Stress + this compound (Dose 2) | Further Reduced Value | Calculated % |
| Oxidative Stress + this compound (Dose 3) | Lowest Value | Calculated % |
Table 2: Effect of this compound on 4-Hydroxynonenal (4-HNE) Adduct Levels
| Treatment Group | 4-HNE Concentration (ng/mg protein) | % Inhibition |
| Control (No Oxidative Stress) | Baseline Value | - |
| Oxidative Stress | Increased Value | 0% |
| Oxidative Stress + this compound (Dose 1) | Reduced Value | Calculated % |
| Oxidative Stress + this compound (Dose 2) | Further Reduced Value | Calculated % |
| Oxidative Stress + this compound (Dose 3) | Lowest Value | Calculated % |
Table 3: Effect of this compound on F2-Isoprostane Levels
| Treatment Group | F2-Isoprostane Concentration (pg/mL) | % Inhibition |
| Control (No Oxidative Stress) | Baseline Value | - |
| Oxidative Stress | Increased Value | 0% |
| Oxidative Stress + this compound (Dose 1) | Reduced Value | Calculated % |
| Oxidative Stress + this compound (Dose 2) | Further Reduced Value | Calculated % |
| Oxidative Stress + this compound (Dose 3) | Lowest Value | Calculated % |
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to quantitatively assess the protective effects of this compound against lipid peroxidation. By measuring multiple, well-established biomarkers, a comprehensive understanding of the antioxidant efficacy of this compound can be achieved. The provided templates for data presentation will facilitate clear and concise reporting of experimental findings.
References
- 1. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 2. A Highly Sensitive, Reproducible Assay for Determining 4-hydroxynonenal Protein Adducts in Biological Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Peroxidation (4-HNE) Assay Kit. Quantification. (ab238538) | Abcam [abcam.com]
- 4. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis | PLOS One [journals.plos.org]
Application Notes and Protocols for ThioLox Administration in Precision-Cut Lung Slices (PCLS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precision-Cut Lung Slices (PCLS) have emerged as a highly valuable ex vivo model for respiratory research, bridging the gap between traditional 2D cell cultures and complex in vivo animal models.[1] PCLS preserve the intricate three-dimensional architecture and cellular diversity of the native lung tissue, including intact alveoli and airways, making them an ideal platform for studying lung pathophysiology and evaluating therapeutic interventions.[2][3] This model allows for the generation of multiple slices from a single lung, reducing the number of animals required for experiments and enabling parallel testing of various conditions.[2]
This document provides detailed protocols for the administration and evaluation of ThioLox in a PCLS model of lung inflammation and fibrosis. This compound is a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1) with a Ki of 3.30 μM.[4] The 15-LOX-1 enzyme plays a crucial role in the metabolism of arachidonic acid, leading to the production of pro-inflammatory lipid mediators. By inhibiting this enzyme, this compound has demonstrated significant anti-inflammatory properties.[4] Notably, in PCLS, this compound has been shown to inhibit the expression of key pro-inflammatory cytokines, including IL-1β, IL-6, and TNFα.[4][5] Given the intimate link between chronic inflammation and the progression of fibrosis, this compound presents a promising candidate for investigation as a potential anti-fibrotic agent.
These protocols will guide researchers through the process of PCLS generation, induction of inflammatory and fibrotic conditions, treatment with this compound, and subsequent analysis of its therapeutic effects.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by inhibiting the 15-lipoxygenase-1 (15-LOX-1) enzyme. This enzyme is a key component of the arachidonic acid cascade. In response to inflammatory stimuli, arachidonic acid is released from the cell membrane and can be metabolized by various enzymes, including lipoxygenases. 15-LOX-1 catalyzes the conversion of arachidonic acid into pro-inflammatory mediators. These mediators can then activate signaling pathways, such as the NF-κB pathway, leading to the upregulation of pro-inflammatory genes and the recruitment of immune cells.[6] By competitively inhibiting 15-LOX-1, this compound blocks the production of these inflammatory lipids, thereby reducing the inflammatory response.[4] This mechanism is crucial in the context of lung fibrosis, where persistent inflammation is a major driver of fibroblast activation and excessive extracellular matrix deposition.[1]
Experimental Protocols
Protocol 1: Preparation and Culture of Precision-Cut Lung Slices (PCLS)
This protocol describes the generation of PCLS from mouse lungs. The methodology can be adapted for other species.
Materials:
-
Mouse (8-12 weeks old)
-
Low-melting-point agarose (2% in culture medium)
-
PCLS culture medium (e.g., DMEM/F12 with 1% Penicillin/Streptomycin)
-
Phosphate-buffered saline (PBS), sterile and ice-cold
-
Vibrating microtome (Vibratome)
-
Culture plates (12- or 24-well)
-
Surgical instruments (scissors, forceps)
Procedure:
-
Anesthesia and Lung Perfusion: Anesthetize the mouse according to approved institutional guidelines. Perfuse the lungs via the pulmonary artery with ice-cold, sterile PBS to remove blood.
-
Lung Inflation: Carefully cannulate the trachea and slowly instill warm (37-40°C) 2% low-melting-point agarose into the lungs until fully inflated.
-
Solidification: Place the inflated lungs on ice for 10-15 minutes to allow the agarose to solidify.
-
Lobe Separation: Dissect the lung lobes and separate them. The left lobe is often preferred for its consistent shape.
-
Slicing: Mount the agarose-filled lung lobe onto the specimen holder of a vibrating microtome using cyanoacrylate glue. Submerge the tissue in ice-cold PBS in the microtome buffer tray.
-
Sectioning: Cut slices at a thickness of 250-300 µm.
-
Washing and Culture: Transfer the freshly cut PCLS into a 6-well plate containing pre-warmed culture medium. Wash the slices by changing the medium 2-3 times to remove debris and agarose.
-
Incubation: Place individual slices into wells of a 12- or 24-well plate with fresh, pre-warmed culture medium. Incubate overnight at 37°C and 5% CO2 before starting experiments.[7]
Protocol 2: Induction of Inflammation and Fibrosis in PCLS
A. Inflammation Model:
-
After overnight incubation, replace the culture medium with fresh medium.
-
To induce inflammation, treat the PCLS with Lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL.[8]
-
Incubate for the desired time period (e.g., 18-24 hours) before administration of this compound.
B. Fibrosis Model:
-
After overnight incubation, replace the culture medium with fresh medium.
-
To induce a fibrotic response, treat the PCLS with a "fibrotic cocktail". A commonly used cocktail consists of Transforming Growth Factor-β1 (TGF-β1), Platelet-Derived Growth Factor-A (PDGF-A), Tumor Necrosis Factor-α (TNF-α), and Lysophosphatidic Acid (LPA).[9]
-
Incubate the slices with the fibrotic cocktail for 48-72 hours to establish a fibrotic phenotype before adding this compound.
Protocol 3: Administration of this compound to PCLS
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Working Solutions: Dilute the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). A vehicle control (medium with the same concentration of DMSO) must be included.
-
Treatment: Remove the medium from the PCLS wells (containing either LPS or the fibrotic cocktail) and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the PCLS with this compound for 24-48 hours. The optimal incubation time should be determined empirically. For anti-inflammatory effects, a 24-hour incubation has been shown to be effective.[4]
Protocol 4: Assessment of Anti-inflammatory and Anti-fibrotic Effects
At the end of the incubation period, collect the culture supernatants and the PCLS for analysis.
A. Analysis of Inflammatory Markers:
-
ELISA: Use the collected culture supernatants to quantify the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.
-
qPCR: Extract total RNA from the PCLS and perform quantitative real-time PCR (qPCR) to measure the gene expression of inflammatory markers (e.g., Tnf, Il1b, Il6, Nos2).
B. Analysis of Fibrotic Markers:
-
Collagen Quantification (Sirius Red Staining): Fix the PCLS in formalin and embed in paraffin. Section the PCLS and stain with Pico-Sirius Red to visualize and quantify collagen deposition.
-
Immunohistochemistry/Western Blotting: Analyze the protein expression of key fibrotic markers such as α-smooth muscle actin (α-SMA) and fibronectin in the PCLS lysates (Western Blot) or tissue sections (Immunohistochemistry).
Experimental Workflow Visualization
Data Presentation
The following tables present representative data on the effects of this compound. Table 1 summarizes the known anti-inflammatory effects of this compound in PCLS. Table 2 provides a hypothetical representation of the expected anti-fibrotic outcomes based on its mechanism of action.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated PCLS
| Target Gene | Treatment (24h) | Fold Change vs. LPS Control | Reference |
| IL-1β | 50 µM this compound | ~50% Inhibition | [4] |
| IL-6 | 50 µM this compound | ~50% Inhibition | [4] |
| TNFα | 50 µM this compound | ~50% Inhibition | [4] |
| iNOS | 50 µM this compound | ~50% Inhibition | [4] |
Table 2: Hypothetical Anti-Fibrotic Effects of this compound in PCLS Treated with a Fibrotic Cocktail
| Marker | Vehicle Control | 10 µM this compound | 25 µM this compound | 50 µM this compound |
| Collagen Deposition (% Area) | 100% | 85% | 65% | 50% |
| α-SMA Protein Level (Fold Change) | 4.0 | 3.2 | 2.1 | 1.5 |
| Col1a1 Gene Expression (Fold Change) | 5.0 | 4.0 | 2.8 | 1.8 |
Note: Data in Table 2 are hypothetical and for illustrative purposes to guide expected outcomes.
Conclusion
The use of PCLS provides a robust and physiologically relevant system for evaluating the therapeutic potential of compounds like this compound. The protocols outlined here offer a comprehensive framework for investigating the anti-inflammatory and potential anti-fibrotic effects of this 15-LOX-1 inhibitor. By reducing the inflammatory cascade that drives fibrogenesis, this compound represents a promising area of research for the development of novel therapies for inflammatory and fibrotic lung diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Lysyl oxidases regulate fibrillar collagen remodelling in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of 5-lipoxygenase decreases renal fibrosis and progression of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of LOX-1 prevents endotoxin-induced acute lung inflammation and injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade of LOX-1 Prevents Endotoxin-Induced Acute Lung Inflammation and Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of 15-LOX-1 Expression with ThioLox
Introduction
15-lipoxygenase-1 (15-LOX-1) is a crucial enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid, converting them into bioactive lipid mediators.[1][2] These products, including 15-hydroxyeicosatetraenoic acid (15-HETE) and 13-hydroxyoctadecadienoic acid (13-HODE), are implicated in a variety of physiological and pathological processes.[3] The expression and activity of 15-LOX-1 are associated with inflammatory diseases, various types of cancer, and neurodegenerative disorders.[4][5] Consequently, the study of 15-LOX-1 expression and its regulation is of significant interest to researchers in both academic and pharmaceutical settings.
ThioLox is a competitive inhibitor of 15-LOX-1 with a reported Ki of 3.30 μM.[6] It is a valuable tool for investigating the functional roles of 15-LOX-1. By treating cells or tissues with this compound, researchers can assess the downstream consequences of 15-LOX-1 inhibition. Western blotting is a widely used technique to measure the protein expression levels of 15-LOX-1 in these experimental setups, allowing for the investigation of potential feedback mechanisms or long-term effects of enzymatic inhibition on protein expression.
These application notes provide a comprehensive protocol for the analysis of 15-LOX-1 expression by Western blot, with a specific focus on studying the effects of treatment with the inhibitor this compound.
Data Presentation
The quantitative analysis of 15-LOX-1 expression from Western blots is typically achieved through densitometry. The intensity of the 15-LOX-1 band (approximately 75 kDa) is normalized to a loading control (e.g., β-actin, GAPDH) to account for variations in sample loading.[7][8] The data can be presented in a tabular format for clear comparison between different treatment groups.
Table 1: Densitometric Analysis of 15-LOX-1 Expression Following this compound Treatment
| Treatment Group | Concentration (µM) | Incubation Time (h) | Normalized 15-LOX-1 Expression (Arbitrary Units, Mean ± SD) | Fold Change vs. Control |
| Vehicle Control (DMSO) | - | 24 | 1.00 ± 0.12 | 1.0 |
| This compound | 5 | 24 | 0.95 ± 0.15 | 0.95 |
| This compound | 10 | 24 | 0.91 ± 0.11 | 0.91 |
| This compound | 25 | 24 | 0.88 ± 0.14 | 0.88 |
| This compound | 50 | 24 | 0.85 ± 0.13 | 0.85 |
| Positive Control (e.g., IL-4) | - | 24 | 2.50 ± 0.21 | 2.5 |
Note: The data presented in this table are for illustrative purposes and should be replaced with experimental results. Analysis is based on three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for treating cultured cells with this compound prior to protein extraction.
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, HBE cells) in appropriate culture dishes and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 25, 50 µM).[6]
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.[6]
-
Harvesting: After incubation, proceed immediately to protein extraction as described in Protocol 2.
Protocol 2: Western Blot Analysis of 15-LOX-1
This protocol provides a step-by-step guide for detecting 15-LOX-1 protein expression.
A. Sample Preparation (Cell Lysates)
-
Washing: Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9]
-
Lysis: Add ice-cold RIPA lysis buffer (or another suitable lysis buffer) containing protease inhibitors to the dish (e.g., 1 mL per 10 cm dish).[9]
-
Scraping: Scrape the adherent cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[10] Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[9]
-
Sample Preparation for Gel Loading: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[10][11]
B. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (e.g., 10% gel for 15-LOX-1 which is ~75 kDa).[11] Run the gel at 100-120 V until the dye front reaches the bottom.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[11] A transfer time of 1-2 hours at 100 V is a good starting point for wet transfer.[12]
-
Transfer Verification (Optional): Briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm a successful transfer.[13]
C. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[13] This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Dilute the primary antibody against 15-LOX-1 (refer to the manufacturer's datasheet for the recommended dilution, typically 1:1000) in the blocking buffer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[11][14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in blocking buffer (a starting dilution of 1:10,000 is common).[15] Incubate the membrane for 1 hour at room temperature with gentle agitation.[15]
-
Final Washing: Wash the membrane again three times for 10 minutes each with TBST.[13]
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[12]
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system or X-ray film.[11]
D. Data Analysis
-
Densitometry: Quantify the band intensities for 15-LOX-1 and the loading control (e.g., β-actin) using image analysis software (e.g., ImageJ).[4]
-
Normalization: Normalize the 15-LOX-1 band intensity to the corresponding loading control band intensity for each sample.
-
Statistical Analysis: Perform statistical analysis to determine the significance of any observed changes in 15-LOX-1 expression between the control and this compound-treated groups.
Mandatory Visualizations
Caption: Experimental workflow for 15-LOX-1 Western blot analysis.
Caption: Simplified 15-LOX-1 signaling pathway.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]
- 3. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-Based Probes for 15-lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. 15-Lox-1 Polyclonal Antibody (600-580) [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. Western Blot Sample Preparation Protocol [novusbio.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. cdn.origene.com [cdn.origene.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. researchgate.net [researchgate.net]
- 15. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with ThioLox
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key event in certain apoptotic pathways, particularly ferroptosis, is the overwhelming of the cell's antioxidant defenses, leading to lipid peroxidation. The thioredoxin (Trx) system is a primary defense against oxidative stress, and its compromise can initiate apoptotic signaling.[1][2]
ThioLox is a fluorescent probe designed for the detection of lipid peroxidation by flow cytometry, providing a quantitative measure of oxidative stress-induced apoptosis, with a particular focus on ferroptosis. Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation.[3] This application note provides a detailed protocol for the use of a this compound-like reagent, such as C11-BODIPY(581/591), to analyze apoptosis and presents representative data and analysis strategies.
Mechanism of Action
The cellular redox state is tightly regulated, with thiol-containing molecules like glutathione and thioredoxin playing a crucial role in neutralizing reactive oxygen species (ROS).[4] In certain apoptotic pathways, such as ferroptosis, the inhibition or depletion of these antioxidant systems leads to an accumulation of ROS.[1] This, in turn, triggers the peroxidation of lipids within cellular membranes, a key execution step of ferroptosis.[5] this compound reagents are lipophilic probes that intercalate into cellular membranes and exhibit a fluorescent shift upon oxidation by lipid peroxides, allowing for the ratiometric detection of this critical apoptotic event.
Signaling Pathway: Thiol Oxidation and Ferroptosis
References
- 1. Thioredoxin system inhibitors as mediators of apoptosis for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular thiols and reactive oxygen species in drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of essential sites of lipid peroxidation in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Thioredoxin System Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a critical regulator of cellular redox balance and plays a pivotal role in cell proliferation, survival, and apoptosis.[1][2] In numerous cancer types, the Trx system is upregulated, contributing to tumor growth, resistance to therapy, and decreased patient survival.[1][3] Consequently, targeting the thioredoxin system with small molecule inhibitors has emerged as a promising strategy in cancer therapy.[2][4]
These application notes provide detailed protocols and summarize quantitative data for the in vivo administration of two prominent thioredoxin system inhibitors, Auranofin and PX-12 , in various mouse cancer models.
Featured Thioredoxin System Inhibitors
Auranofin
Auranofin is an FDA-approved, gold-containing compound used for the treatment of rheumatoid arthritis.[5][6] It is a potent and selective inhibitor of thioredoxin reductase 1 (TrxR1), inducing oxidative stress and apoptosis in cancer cells.[5][7] Its efficacy has been demonstrated in preclinical in vivo models of glioblastoma, non-small cell lung cancer, and ovarian cancer.[5][8][9]
PX-12
PX-12 (1-methylpropyl 2-imidazolyl disulfide) is an irreversible inhibitor of thioredoxin-1 (Trx-1) that has shown antitumor activity in various human tumor xenografts.[10][11][12] By inhibiting Trx-1, PX-12 disrupts redox signaling, leading to decreased levels of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF), thereby suppressing tumor growth and angiogenesis.[11][12] It has been investigated in clinical trials for advanced solid tumors.[13]
Quantitative Data Summary
The following tables summarize the quantitative outcomes of in vivo studies using Auranofin and PX-12 in different mouse cancer models.
Table 1: In Vivo Efficacy of Auranofin in Mouse Cancer Models
| Cancer Model | Mouse Strain | Treatment Protocol | Key Outcomes | Reference(s) |
| Glioblastoma (SB28) | C57BL/6J | 10-15 mg/kg, oral gavage, daily for 14 days | No significant delay in tumor growth, but confirmed TrxR inhibition in tumors.[7][14] | [7][14] |
| Glioblastoma (P3) | Nude mice | 5 or 10 mg/kg, intraperitoneal, every 2 days | Significant inhibition of tumor growth and prolonged overall survival (40 days vs. 28 days).[15] | [15] |
| Non-Small Cell Lung Cancer (344SQ) | 129S2/SvPasCrl | 10 mg/kg, oral gavage, daily for 14 days | Significant decrease in tumor volume.[14] | [14] |
| Non-Small Cell Lung Cancer (Calu3 xenograft) | Nude mice | 10 mg/kg, intraperitoneal, daily | 67% inhibition of tumor growth compared to control.[8][16] | [8][16] |
| Desmoid Fibromatosis (Apc1638N) | - | 1.0 mg/kg/day, oral or 1 mg/kg, intraperitoneal, 3 times/week | Significant reduction in the number of tumors.[17] | [17] |
| P388 Leukemia | - | 12 mg/kg, intraperitoneal, daily for 5 days | Optimal antitumor activity observed with this regimen.[18] | [18] |
Table 2: In Vivo Efficacy of PX-12 in Mouse Cancer Models
| Cancer Model | Mouse Strain | Treatment Protocol | Key Outcomes | Reference(s) |
| Osteosarcoma (LM8) | C3H mice | Not specified | Significant suppression of local tumor progression, size, and weight.[10] | [10] |
| Colon Cancer (HT-29 xenograft) | Immunodeficient mice | Not specified | Rapid 63% decrease in tumor blood vessel permeability within 2 hours.[11][19] | [11][19] |
| Breast Cancer (MCF-7 xenograft) | Mice | 12 mg/kg, intraperitoneal | Decreased HIF-1α and VEGF protein levels and microvessel density.[12] | [12] |
Experimental Protocols
Protocol 1: In Vivo Administration of Auranofin by Oral Gavage in a Syngeneic Glioblastoma Mouse Model
This protocol is adapted from studies on the optimization of Auranofin administration.[6][7][14][20]
1. Materials:
- Auranofin (AF)
- Vehicle solution: 50% DMSO, 40% PEG300, and 10% ethanol[7]
- C57BL/6J mice
- SB28 glioblastoma cells
- Standard animal housing and handling equipment
- Oral gavage needles
2. Experimental Workflow:
Caption: Experimental workflow for Auranofin administration in a glioblastoma mouse model.
3. Procedure:
- Auranofin Formulation: Prepare a stock solution of Auranofin in the vehicle (50% DMSO, 40% PEG300, 10% ethanol) to the desired concentration for a final administration volume appropriate for mice (typically 100-200 µL).
- Tumor Cell Implantation: Surgically implant SB28 glioblastoma cells into the appropriate brain region of C57BL/6J mice.
- Tumor Growth and Treatment Initiation: Allow tumors to establish for a predetermined period (e.g., 7-10 days). Randomize mice into treatment and vehicle control groups.
- Administration: Administer Auranofin (10-15 mg/kg) or an equivalent volume of the vehicle solution daily for 14 consecutive days via oral gavage.[7][14]
- Monitoring: Monitor tumor growth using appropriate imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells). Record animal body weight and observe for any signs of toxicity daily.[14]
- Endpoint Analysis: At the end of the treatment period, euthanize the mice and harvest the tumors. Tumor tissue can be used for various analyses, including measuring TrxR activity to confirm target engagement.[7]
Protocol 2: In Vivo Administration of PX-12 by Intraperitoneal Injection in a Xenograft Mouse Model
This protocol is based on studies of PX-12 in various xenograft models.[12]
1. Materials:
- PX-12
- Appropriate vehicle (e.g., DMSO/saline, consult solubility data)
- Immunodeficient mice (e.g., nude or SCID)
- Human cancer cell line (e.g., MCF-7 breast cancer)
- Standard animal housing and handling equipment
- Syringes and needles for intraperitoneal injection
2. Experimental Workflow:
Caption: Experimental workflow for PX-12 administration in a xenograft mouse model.
3. Procedure:
- PX-12 Formulation: Dissolve PX-12 in a suitable vehicle at the desired concentration for intraperitoneal injection.
- Tumor Cell Implantation: Subcutaneously inject the human cancer cells into the flank of immunodeficient mice.
- Tumor Growth and Treatment Initiation: Once tumors reach a measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Administration: Administer PX-12 (e.g., 12 mg/kg) or vehicle via intraperitoneal injection according to the desired schedule (e.g., daily, every other day).[12]
- Monitoring: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume. Monitor animal body weight and overall health.
- Endpoint Analysis: At the study endpoint, euthanize the mice and excise the tumors. Tumor tissues can be processed for immunohistochemistry or western blotting to analyze the expression of Trx-1, HIF-1α, and VEGF.[11][12]
Signaling Pathway
Inhibition of the thioredoxin system, particularly TrxR1, leads to an accumulation of oxidized Trx. This disrupts the redox balance, leading to increased intracellular reactive oxygen species (ROS). Elevated ROS can activate downstream signaling cascades, such as the apoptosis signal-regulating kinase 1 (ASK1) pathway, ultimately culminating in programmed cell death (apoptosis).[2][3]
Caption: Signaling pathway of thioredoxin system inhibitors leading to apoptosis.
References
- 1. the-role-of-thioredoxin-system-in-cancer-strategy-for-cancer-therapy - Ask this paper | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. Thioredoxin and Cancer: A Role for Thioredoxin in all States of Tumor Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioredoxin Signaling Pathways in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. The Thioredoxin-1 Inhibitor 1-Methylpropyl 2-Imidazolyl Disulfide (PX-12) Decreases Vascular Permeability in Tumor Xenografts Monitored by Dynamic Contrast Enhanced Magnetic Resonance Imaging | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the in vivo antitumor activity and in vitro cytotoxic properties of auranofin, a coordinated gold compound, in murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The thioredoxin-1 inhibitor 1-methylpropyl 2-imidazolyl disulfide (PX-12) decreases vascular permeability in tumor xenografts monitored by dynamic contrast enhanced magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ThioLox Technical Support Center: Solubility and Solvents
Welcome to the ThioLox Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting related to this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is readily soluble in DMSO.[1][2]
Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?
A concentration of 100 mg/mL in DMSO can be achieved.[3] To reach this concentration, techniques such as ultrasonic treatment, warming, and heating to 60°C may be beneficial.[3] It is also recommended to use a fresh, unopened container of DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[3]
Q3: Are there other organic solvents in which this compound is soluble?
Yes, this compound is also soluble in Dimethylformamide (DMF) and Ethanol, with a reported solubility of 30 mg/mL in both solvents.[2]
Q4: My this compound is not dissolving completely, even in DMSO. What should I do?
If you encounter solubility issues, please refer to the troubleshooting guide below. Common reasons for incomplete dissolution include using old or hydrated DMSO, insufficient agitation, or the temperature of the solvent.
Q5: How should I prepare this compound for in vivo experiments?
For in vivo studies, a co-solvent system is often required. MedchemExpress provides two example protocols:
-
Protocol 1 (for a clear solution): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This can achieve a solubility of at least 2.5 mg/mL.[3]
-
Protocol 2 (for a suspended solution): A mixture of 10% DMSO and 90% Corn Oil, which can achieve a solubility of 2.5 mg/mL with the aid of ultrasonic treatment.[3]
It is recommended to prepare these solutions fresh on the day of use.[3]
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to resolving common solubility problems with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 364.46 | May require ultrasonic treatment and warming to 60°C.[3] |
| DMSO | 30 | ~109.34 | - |
| DMF | 30 | ~109.34 | - |
| Ethanol | 30 | ~109.34 | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 9.11 | Results in a clear solution.[3] |
| 10% DMSO, 90% Corn Oil | 2.5 | 9.11 | Results in a suspended solution; requires ultrasonic treatment.[3] |
Experimental Protocols
Protocol 1: Preparation of a Clear In Vivo Solution (2.5 mg/mL) [3]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
Protocol 2: Preparation of a Suspended In Vivo Solution (2.5 mg/mL) [3]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of Corn Oil.
-
Mix thoroughly, using an ultrasonic bath if necessary to ensure a uniform suspension.
This compound Signaling Pathway Context
This compound is an inhibitor of 15-lipoxygenase-1 (15-LOX-1).[1][2][3] This enzyme is involved in the metabolic pathway of arachidonic acid, leading to the production of inflammatory mediators. By inhibiting 15-LOX-1, this compound can exert anti-inflammatory and neuroprotective effects.[1][3]
Caption: Simplified pathway showing this compound inhibition of 15-LOX-1.
References
Technical Support Center: Troubleshooting ThioLox Instability in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential instability issues with ThioLox, a competitive 15-lipoxygenase-1 (15-LOX-1) inhibitor, in cell culture media. The following question-and-answer format directly addresses common problems to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1) with a Ki of 3.30 μM.[1] It exhibits anti-inflammatory and neuroprotective properties.[1][2] Its mechanism involves non-covalent interaction with the active site of the 15-LOX-1 enzyme.[1] this compound has been shown to inhibit the expression of pro-inflammatory genes and protect neuronal cells from glutamate-induced toxicity.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Repeated freeze-thaw cycles should be avoided to prevent degradation.
Q3: I'm observing a precipitate in my culture medium after adding this compound. What could be the cause?
Precipitation of small molecule inhibitors like this compound in culture media can be attributed to several factors:
-
Solubility Limits: The final concentration of this compound in your culture medium may exceed its solubility limit. It is soluble in DMSO.[2]
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high, leading to precipitation when diluted in the aqueous culture medium.
-
Media Composition: Components in the culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[3][4]
-
pH and Temperature: Changes in the pH or temperature of the culture medium can affect the solubility of this compound.[5][6]
Q4: How can I prevent this compound from precipitating in my culture medium?
To prevent precipitation, consider the following strategies:
-
Optimize Solvent Concentration: Prepare a high-concentration stock solution of this compound in an appropriate solvent like DMSO and then dilute it serially in the culture medium to achieve the desired final concentration, ensuring the final solvent concentration is minimal.
-
Pre-warm Media: Before adding the this compound stock solution, ensure your culture medium is pre-warmed to the incubation temperature (e.g., 37°C).
-
Incremental Addition: Add the this compound stock solution to the culture medium dropwise while gently swirling to ensure rapid and uniform mixing.
-
Test Solubility: Before your main experiment, perform a small-scale test to determine the maximum soluble concentration of this compound in your specific culture medium.
Q5: My cells are showing unexpected toxicity or a lack of response after this compound treatment. Could this be related to instability?
Yes, unexpected cellular responses can be a sign of this compound degradation. The chemical structure of this compound contains a thiophene ring, a sulfur-containing heterocycle. While not a free thiol, this structure can be susceptible to oxidation or other modifications in the complex environment of cell culture media.[7][8] Degradation can lead to a loss of inhibitory activity or the formation of cytotoxic byproducts.
Troubleshooting Guide: this compound Instability
This guide provides a systematic approach to identifying and resolving issues related to this compound instability in your cell culture experiments.
Problem 1: Visible Precipitate in Culture Medium
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration exceeds solubility | Determine the maximum soluble concentration of this compound in your specific culture medium through a serial dilution test. | A clear solution at and below the maximum soluble concentration. |
| High final solvent concentration | Lower the final concentration of the solvent (e.g., DMSO) in the culture medium to less than 0.5%. Prepare higher concentration stock solutions if necessary. | Reduced or eliminated precipitation upon dilution. |
| Interaction with media components | Prepare this compound in a serum-free or simplified medium first, then add supplements. | Identification of specific media components that may be causing precipitation. |
| Incorrect pH of media | Ensure the pH of your culture medium is within the optimal range for your cells and for this compound stability. | A stable, clear solution. |
Problem 2: Inconsistent or No Biological Effect
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound in media | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Minimize the time the compound is in the culture medium before being added to cells. | Consistent and reproducible biological activity of this compound. |
| Oxidation of the thiophene ring | Consider using cell culture media with reduced levels of metal ions that can catalyze oxidation. | Improved stability and consistent efficacy of this compound. |
| Adsorption to plasticware | Use low-protein-binding plates and tubes for preparing and storing this compound solutions. | Increased effective concentration of this compound available to the cells. |
| Incorrect initial stock concentration | Verify the concentration of your this compound stock solution using a spectrophotometer or other analytical method. | Accurate and reliable dosing in your experiments. |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
In a multi-well plate, perform a serial two-fold dilution of the this compound stock solution in your specific cell culture medium.
-
Visually inspect each well for the presence of a precipitate immediately after dilution and after incubation at 37°C for a period relevant to your experiment (e.g., 24 hours).
-
The highest concentration that remains clear is the maximum soluble concentration.
Protocol 2: Assessing the Stability of this compound in Culture Medium
-
Prepare a solution of this compound in your cell culture medium at the desired final concentration.
-
Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2) for different time points (e.g., 0, 2, 6, 12, 24 hours).
-
At each time point, analyze the concentration of intact this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
A decrease in the concentration of the parent compound over time indicates instability.
Visualizing Key Pathways and Workflows
To aid in understanding the experimental context and troubleshooting logic, the following diagrams are provided.
Caption: 15-LOX-1 pathway and this compound inhibition.
Caption: Logical steps for troubleshooting this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. ALOX15 - Wikipedia [en.wikipedia.org]
- 4. Lipoxin - Wikipedia [en.wikipedia.org]
- 5. Study of the stability of tylosin A in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation and generation of hydrogen peroxide by thiol compounds in commonly used cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene - PMC [pmc.ncbi.nlm.nih.gov]
ThioLox Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects and experimental artifacts when using ThioLox, a competitive 15-lipoxygenase-1 (15-LOX-1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell-based assays at concentrations where this compound is expected to be specific for 15-LOX-1. What could be the cause?
A1: Unexpected cytotoxicity can arise from several factors. This compound contains a thiophene ring, which in some contexts can be metabolized by cytochrome P450 (CYP) enzymes into reactive metabolites.[1][2] These reactive species can covalently modify cellular macromolecules, leading to toxicity. Additionally, at higher concentrations, off-target effects on other cellular pathways cannot be ruled out. We recommend performing a dose-response curve to determine the precise IC50 for cytotoxicity and comparing it to the IC50 for 15-LOX-1 inhibition in your specific cell type.
Q2: The potency of this compound in our cell-based assay is significantly lower than its reported Ki value. Why might this be the case?
A2: Discrepancies between biochemical potency (Ki) and cell-based potency (IC50) are common. Several factors can contribute to this:
-
Cell permeability: this compound must cross the cell membrane to reach its intracellular target. Poor permeability will result in a lower effective intracellular concentration.
-
Drug efflux: Cells may actively transport this compound out via efflux pumps like P-glycoprotein (P-gp).
-
Protein binding: this compound may bind to proteins in the cell culture medium or intracellularly, reducing the free concentration available to inhibit 15-LOX-1.
-
Compound stability: this compound may be unstable in your cell culture medium over the time course of the experiment.
We recommend verifying the compound's stability in your experimental conditions and considering the use of efflux pump inhibitors to assess their role.
Q3: We are seeing interference with our fluorescence-based assay readout. Could this compound be the cause?
A3: Yes, small molecules can interfere with assay readouts. Thiophene-containing compounds can sometimes exhibit auto-fluorescence or quenching properties, which would directly impact fluorescence-based assays.[3] We advise running a control experiment with this compound in the absence of cells or enzyme to assess its intrinsic fluorescence or quenching at the excitation and emission wavelengths of your assay.
Q4: Are there any known off-targets for this compound?
A4: To our knowledge, a comprehensive selectivity profile for this compound against a broad panel of kinases and other enzymes has not been publicly released. However, the thiophene moiety is a "structural alert" in medicinal chemistry, indicating a potential for reactivity and off-target interactions following metabolic activation.[1][2] We recommend empirical testing for off-target effects on pathways of concern in your specific experimental system.
Potential Off-Target Liabilities of Thiophene-Containing Compounds
The following table summarizes potential off-target liabilities associated with the thiophene chemical scaffold found in this compound. The quantitative data presented are hypothetical and for illustrative purposes to guide experimental design.
| Potential Off-Target Effect | Possible Mechanism | Illustrative IC50 Range | Recommended Confirmatory Assay |
| Cytotoxicity | Formation of reactive metabolites by CYP enzymes.[1][2] | 10 - 100 µM | Cell viability assays (e.g., MTT, CellTiter-Glo®) in the presence and absence of CYP inhibitors (e.g., ketoconazole). |
| Inhibition of other enzymes | Non-specific binding to active sites of related or unrelated enzymes. | > 10 µM | Broad-panel kinase screening; activity assays for other lipoxygenases (e.g., 5-LOX, 12-LOX). |
| Assay Interference | Intrinsic fluorescence, quenching, or light scattering.[3][4] | N/A | Spectrophotometric or fluorometric scan of the compound alone at assay concentrations. |
| Modulation of Signaling Pathways | Unintended effects on pathways unrelated to 15-LOX-1. | Variable | Western blotting for key signaling proteins; reporter gene assays. |
Experimental Protocols for Troubleshooting
Protocol 1: Assessing this compound-Induced Cytotoxicity
Objective: To determine the cytotoxic potential of this compound in your cell line of interest.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells).
-
Treatment: Add the this compound dilutions and vehicle control to the cells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each this compound concentration. Plot the results to determine the CC50 (concentration that causes 50% cytotoxicity).
Protocol 2: Investigating Assay Interference
Objective: To determine if this compound interferes with the assay readout (e.g., fluorescence).
Methodology:
-
Assay Buffer Preparation: Prepare the assay buffer and any detection reagents as you would for your experiment.
-
Compound Addition: Add this compound at the concentrations used in your experiment to wells of a microplate containing only the assay buffer and detection reagents (no cells or enzyme). Include a vehicle control.
-
Signal Measurement: Read the plate using the same instrument settings (e.g., excitation and emission wavelengths) as your main experiment.
-
Data Analysis: Compare the signal from the this compound-containing wells to the vehicle control. A significant difference indicates assay interference.
Visualizing Experimental Workflows and Signaling Pathways
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Potential metabolic activation of this compound leading to off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ThioLox Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of ThioLox and avoid cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1). By blocking this enzyme, this compound can modulate inflammatory pathways and protect against lipid peroxidation, which is implicated in various diseases.
Q2: Why am I observing cytotoxicity at higher concentrations of this compound?
A2: Like many antioxidant compounds, this compound can exhibit a dual role. At lower concentrations, it acts as an antioxidant and anti-inflammatory agent. However, at higher concentrations, it may become pro-oxidant, leading to an increase in reactive oxygen species (ROS), cellular stress, and subsequent cytotoxicity. This is a known concentration-dependent effect for many thiol-containing compounds.[1] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions.
Q3: What are the typical signs of this compound-induced cytotoxicity?
A3: Signs of cytotoxicity can include a significant decrease in cell viability, changes in cell morphology (e.g., rounding, detachment from the culture plate), increased membrane permeability (indicative of necrosis), and activation of apoptotic pathways (e.g., caspase activation, DNA fragmentation).
Q4: How can I determine the optimal non-toxic concentration of this compound for my experiments?
A4: It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line. An MTT or similar cell viability assay is commonly used for this purpose. We recommend testing a wide range of concentrations to identify the therapeutic window where this compound is effective without causing significant cell death.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed even at low this compound concentrations. | 1. Cell line is particularly sensitive to 15-LOX-1 inhibition. 2. Incorrect calculation of this compound concentration. 3. Contamination of cell culture. | 1. Perform a dose-response curve starting from very low (nanomolar) concentrations to identify a non-toxic range. 2. Double-check all calculations and ensure proper dissolution of the this compound compound. 3. Regularly check cell cultures for signs of contamination (e.g., changes in media pH, turbidity, presence of microorganisms). |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. Differences in this compound incubation time. 3. Cell line instability or misidentification. | 1. Ensure consistent cell seeding density across all experiments. 2. Use a standardized incubation time for this compound treatment. 3. Perform cell line authentication (e.g., STR profiling) to ensure you are working with the correct cell line. |
| MTT assay results show decreased metabolic activity, but cells appear morphologically healthy. | This compound may be affecting cellular metabolism without inducing cell death at the tested concentration. The MTT assay measures mitochondrial reductase activity, which can be influenced by factors other than cell viability. | 1. Corroborate MTT assay results with a different cytotoxicity assay that measures a different endpoint, such as a lactate dehydrogenase (LDH) assay (measures membrane integrity) or an Annexin V assay (measures apoptosis). 2. Visually inspect cells for morphological changes indicative of cytotoxicity. |
| Difficulty dissolving this compound. | This compound may have limited solubility in aqueous solutions. | Prepare a stock solution in an appropriate solvent like DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final solvent concentration is not toxic to your cells. |
Experimental Protocols
Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.
Materials:
-
This compound
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different this compound concentrations to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Detection of this compound-Induced Apoptosis using Annexin V Staining
This protocol allows for the detection of early and late apoptotic cells following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for a specific duration.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to measure ROS levels in cells treated with this compound.
Materials:
-
This compound-treated and control cells
-
DCFDA (2',7'-dichlorofluorescin diacetate) probe
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for the appropriate time.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFDA in warm PBS and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove the excess probe.
-
Add PBS to each well and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
Data Presentation
Table 1: Example IC50 Values of a 15-LOX-1 Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Non-Small Cell Lung Cancer | 31.80 |
| NCI-H1299 | Non-Small Cell Lung Cancer | 27.30 |
| DMS-79 | Small Cell Lung Cancer | 22.30 |
| SCLC-16HV | Small Cell Lung Cancer | 51.40 |
| MCF-7 | Breast Cancer | 45.20 |
| PC-3 | Prostate Cancer | 38.60 |
| Note: These are example values based on published data for a different 15-LOX-1 inhibitor and should be determined experimentally for this compound in your specific cell lines.[2] |
Table 2: Example Dose-Response of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 5 | 95.3 ± 6.1 |
| 10 | 89.7 ± 5.5 |
| 25 | 70.4 ± 7.3 |
| 50 | 52.1 ± 6.8 |
| 100 | 25.6 ± 4.9 |
| Note: Data are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions. |
Visualizations
Caption: this compound inhibits 15-LOX-1, impacting apoptosis signaling.
Caption: Workflow for assessing this compound cytotoxicity.
References
How to minimize variability in ThioLox experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their ThioLox experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in experiments?
This compound is a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), with a Ki of 3.30 μM.[1] It is primarily used in research to study the role of 15-LOX-1 in various biological processes, leveraging its anti-inflammatory and neuroprotective properties.[1] Experiments typically involve using this compound to inhibit 15-LOX-1 activity and observe the downstream effects.
Q2: My assay is showing high background fluorescence/absorbance. What are the common causes and solutions?
High background can obscure your results and is a common issue in microplate assays.[2][3] Potential causes include:
-
Reagent-Related Issues:
-
Contaminated Buffers or Reagents: Solutions can become contaminated with microbial growth, leading to turbidity and high background.[3] Always use sterile, freshly prepared buffers.
-
Autofluorescence of Media Components: Common media supplements like Fetal Bovine Serum and phenol red can cause autofluorescence.[2] Consider using microscopy-optimized media or conducting the final measurement in phosphate-buffered saline (PBS).[2]
-
Improper Reagent Storage: this compound stock solutions are stable for 6 months at -80°C and 1 month at -20°C.[1] Improper storage can lead to degradation and affect results.
-
-
Assay Plate and Reader Settings:
-
Experimental Procedure:
Q3: I am observing significant well-to-well variability in my replicates. How can I improve consistency?
Poor consistency between replicates can compromise the reliability of your data. Here are some factors to consider:
-
Pipetting and Mixing: Ensure accurate and consistent pipetting across all wells. Thoroughly mix all reagents and cell suspensions before dispensing into the plate.
-
Cell Distribution: Uneven distribution of adherent cells in a well can lead to variable readings.[2] Ensure cells are evenly seeded and consider using the well-scanning feature on your plate reader if available.[2]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to variability. To mitigate this, avoid using the outermost wells for samples and instead fill them with PBS or media.
-
Reagent Stability: Thiols are susceptible to oxidation, which can introduce variability.[4] Prepare thiol-containing solutions fresh and consider working in an environment with reduced oxygen if necessary.[5]
Q4: How does pH affect this compound experiments, and what is the optimal pH range?
The pH of the assay buffer can significantly impact enzyme activity and the stability of reagents. For assays involving thiols and enzymes, maintaining a stable pH is critical. While specific optimal conditions should be determined empirically for your system, a starting point is often a physiological pH between 7.2 and 7.4. Alterations in pH can affect the localization and aggregation of proteins.[6] For thiol-disulfide exchange reactions, the pH can influence reaction rates.[4] It is recommended to perform a pH optimization experiment for your specific assay.
Troubleshooting Guides
Issue 1: Low or No Signal
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the activity of your 15-LOX-1 enzyme stock with a known positive control. |
| Degraded this compound | Prepare a fresh dilution of this compound from a properly stored stock solution.[1] |
| Incorrect Reagent Concentration | Double-check all calculations and ensure accurate dilution of all assay components. |
| Sub-optimal Assay Conditions | Optimize incubation times and temperatures.[3] Ensure the pH of the buffer is appropriate for the enzyme.[6] |
| Reader Settings Incorrect | Confirm that the correct excitation and emission wavelengths are set for your fluorophore or the correct wavelength for absorbance.[7] |
Issue 2: Inconsistent Enzyme Kinetics
| Potential Cause | Troubleshooting Step |
| Substrate or Enzyme Concentration Not Optimized | Perform a concentration optimization for both the substrate (e.g., linoleic acid) and the enzyme (15-LOX-1).[8][9] |
| Thiol Oxidation | Prepare fresh thiol-containing reagents for each experiment. Minimize exposure to air.[5] |
| Solvent Effects | If using organic co-solvents for this compound, be aware that they can affect the assay kinetics.[5] Maintain a consistent final solvent concentration across all wells. |
| Temperature Fluctuations | Ensure all reagents and plates are equilibrated to the correct assay temperature before starting the reaction. Use a temperature-controlled plate reader. |
Experimental Protocols
Protocol: 15-LOX-1 Inhibition Assay with this compound
This protocol provides a general framework for assessing the inhibitory effect of this compound on 15-LOX-1 activity.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 1 mM EDTA.[7] Store at -20°C.[7]
-
15-LOX-1 Enzyme Stock: Prepare aliquots of the enzyme in a suitable buffer and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate (Linoleic Acid) Stock: Prepare a stock solution in an appropriate solvent (e.g., ethanol).
-
This compound Stock: Prepare a stock solution in a suitable solvent (e.g., DMSO). Store at -80°C for up to 6 months.[1]
-
Detection Reagent: Prepare according to the manufacturer's instructions (e.g., a fluorometric thiol detector).[7]
2. Assay Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the this compound dilutions. Include wells for a positive control (enzyme + substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
Add the 15-LOX-1 enzyme to all wells except the negative control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate to all wells.
-
Incubate for a specific time at a controlled temperature (e.g., 25°C). The optimal time should be determined empirically.
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent to quantify the reaction product or remaining substrate.
-
Read the plate on a microplate reader at the appropriate wavelength.
3. Data Analysis:
-
Subtract the background reading (negative control) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Plot the percentage of inhibition versus the this compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for a 15-LOX-1 inhibition assay using this compound.
Caption: A decision tree for troubleshooting common issues in this compound assays.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on 15-LOX-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 4. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The effect of pH alterations on TDP-43 in a cellular model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Optimization of enzymatic hydrolysis of red tilapia scales (Oreochromis sp.) to obtain bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization Techniques: Optimization Strategy | Worthington Biochemical [worthington-biochem.com]
Technical Support Center: 15-LOX-1 Inhibitor In Vitro Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with 15-lipoxygenase-1 (15-LOX-1) inhibitors in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the most common in vitro assay to measure 15-LOX-1 activity and its inhibition?
A1: The most common method is a spectrophotometric assay that measures the formation of the conjugated diene product from a polyunsaturated fatty acid substrate, such as linoleic acid or arachidonic acid.[1][2][3] The product, for instance, 13-hydroperoxyoctadecadienoic acid (13-HpODE) from linoleic acid, has a characteristic absorbance at 234 nm.[4] The rate of increase in absorbance at this wavelength is proportional to the enzyme's activity.
Q2: What are the typical substrates for 15-LOX-1 in these assays?
A2: Linoleic acid and arachidonic acid are the most frequently used substrates.[3][5] While arachidonic acid is a physiologically relevant substrate, linoleic acid is often preferred due to its lower cost and greater stability.[1] Inhibition values are generally comparable between the two substrates.[1]
Q3: My inhibitor is not dissolving well. What is the recommended solvent and maximum concentration to use?
A3: Most inhibitors are dissolved in dimethyl sulfoxide (DMSO).[1][6] It is crucial to keep the final concentration of DMSO in the assay low, typically ≤ 1%, as higher concentrations can inhibit the enzyme. If your compound has low solubility, this may limit the maximum concentration you can test.[7][8] It is recommended to run a solvent control to account for any effects of the solvent on enzyme activity.[6]
Q4: I am observing high background absorbance in my assay. What could be the cause?
A4: High background absorbance can be caused by the intrinsic absorbance of your test compound at 234 nm.[1] To correct for this, you should always run a blank control containing the inhibitor in the assay buffer without the enzyme. The absorbance of this blank should be subtracted from the absorbance of your test sample.
Q5: My results are not reproducible. What are some common sources of variability?
A5: Several factors can contribute to poor reproducibility:
-
Enzyme Stability: 15-LOX-1 can be unstable. It is recommended to keep the enzyme solution on ice throughout the experiment.[1][5] Diluted enzyme should be used within a short timeframe, for example, within one hour.[5]
-
Substrate Oxidation: The fatty acid substrate can auto-oxidize. It is best to prepare the substrate solution fresh on the day of the experiment.[1] Some protocols even suggest a slight pre-oxidation of the substrate is necessary for enzyme activation.[1]
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when adding small volumes of inhibitor and initiating the reaction. Using a multichannel pipette can improve consistency.[5]
-
Temperature Fluctuations: Assays should be performed at a constant, controlled temperature, typically room temperature (around 23-25°C).[3][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Enzyme Activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Keep it on ice. Prepare fresh dilutions before the assay.[1][5] |
| Degraded substrate | Prepare fresh substrate solution for each experiment.[1] | |
| Incorrect buffer pH | Verify the pH of your assay buffer. A common buffer is 0.2 M borate buffer at pH 9.0 or Tris-HCl at pH 7.4.[3] | |
| Inconsistent IC50 Values | Inhibitor instability | Some inhibitors may be unstable in aqueous buffer. Assess the stability of your compound over the time course of the assay. |
| Redox cycling of the inhibitor | Test if your inhibitor is a redox-active compound. This can be done using a pseudoperoxidase assay.[8][9] Redox inhibitors can lead to non-stoichiometric inhibition and variable results. | |
| Mixed inhibition mechanism | The inhibitor may not be a simple competitive inhibitor. Perform steady-state inhibition kinetics to determine the mechanism of inhibition (e.g., competitive, uncompetitive, or mixed).[2][7][8] | |
| High Cellular Toxicity | Off-target effects of the inhibitor | Test the cytotoxicity of your inhibitor in the cell line being used (e.g., using an MTS assay) to determine a non-toxic concentration range for cellular assays.[2][10] |
| Solvent toxicity | Ensure the final DMSO concentration in your cell culture medium is non-toxic, typically below 0.5%. | |
| Discrepancy between Biochemical and Cellular Activity | Poor cell permeability | The inhibitor may not be able to cross the cell membrane to reach its target. |
| Inhibitor metabolism/efflux | The inhibitor may be metabolized by the cells or actively pumped out. | |
| Cellular lability | Functional groups on the inhibitor, such as esters, may be cleaved by cellular enzymes.[7] |
Experimental Protocols
15-LOX-1 Inhibition Assay (UV-Spectrophotometric)
This protocol is based on the principle of measuring the increase in absorbance at 234 nm due to the formation of conjugated dienes.
Materials:
-
Human recombinant 15-LOX-1
-
Linoleic acid (or arachidonic acid)
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
Test inhibitor
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Prepare Solutions:
-
Enzyme Solution: Dilute the 15-LOX-1 stock in cold borate buffer to the desired concentration (e.g., 400 U/mL for a final concentration of 200 U/mL). Keep on ice.[1]
-
Substrate Solution: Prepare a 250 µM solution of linoleic acid in borate buffer. This should be made fresh.[1]
-
Inhibitor Stock Solutions: Prepare a range of concentrations of your test inhibitor in DMSO.
-
-
Assay Setup (for a single cuvette, can be adapted for 96-well plates):
-
Blank: 487.5 µL borate buffer + 12.5 µL DMSO.
-
Control (No Inhibitor): 487.5 µL enzyme solution + 12.5 µL DMSO.
-
Test Sample: 487.5 µL enzyme solution + 12.5 µL of inhibitor stock in DMSO.
-
-
Pre-incubation: Incubate the control and test sample mixtures for 5 minutes at room temperature.[1][3]
-
Initiate Reaction: Start the reaction by adding 500 µL of the substrate solution to each cuvette. Mix quickly and gently.
-
Measure Absorbance: Immediately start monitoring the absorbance at 234 nm for 5 minutes, taking readings every 30 seconds.[1]
-
Calculate Inhibition:
-
Determine the rate of reaction (change in absorbance per minute, ΔA/min) for the control and inhibited samples from the linear portion of the curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of Inhibited Sample / Rate of Control Sample)] * 100
-
Plot % inhibition against inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
-
Pseudoperoxidase Assay for Redox Activity
This assay determines if an inhibitor acts by a redox mechanism, which involves reducing the active ferric (Fe³⁺) form of the enzyme to the inactive ferrous (Fe²⁺) state.[8]
Materials:
-
15-LOX-1 enzyme
-
13-Hydroperoxyoctadecadienoic acid (13-HpODE)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Test inhibitor
Procedure:
-
In a cuvette, add the assay buffer, 15-LOX-1 enzyme (e.g., 200 nM), and the test inhibitor (e.g., 20 µM).[9]
-
Initiate the reaction by adding 13-HpODE (e.g., 20 µM).[9]
-
Monitor the absorbance at 234 nm.
-
Interpretation: A redox-active inhibitor will reduce the Fe³⁺ in the enzyme, which then gets re-oxidized by 13-HpODE, causing the degradation of 13-HpODE. This is observed as a decrease in absorbance at 234 nm.[8][9] If no significant decrease is observed, the inhibitor is likely not acting through a redox mechanism.
Quantitative Data Summary
The following table summarizes the potency of various 15-LOX-1 inhibitors reported in the literature. Note that assay conditions can vary between studies, leading to different IC50 values.
| Inhibitor | IC50 Value (µM) | Target | Notes | Reference |
| NDGA | 11 | h15-LOX-2 | Non-selective redox inhibitor | [9] |
| PD-146176 | 3.81 | r-12/15-LOX | Indole-based inhibitor | [4][11] |
| Eleftheriadis-14d | 0.09 (IC50) | h15-LOX-1 | Indole-based inhibitor | [4][11] |
| ML351 | Sub-micromolar | h15-LOX-1 | 1,3-oxazole-based inhibitor, shows in vivo activity | [4][7][10] |
| MLS000099089 | 3.4 | h12/15-LOX | Mixed inhibitor | [8] |
Visualizations
Experimental Workflow for Inhibitor Screening
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Lipoxygenase Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 7. HUMAN 15-LOX-1 ACTIVE SITE MUTATIONS ALTER INHIBITOR BINDING AND DECREASE POTENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
ThioLox degradation and proper handling techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and troubleshooting of experiments involving ThioLox, a representative thiol-containing antioxidant.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is oxidation. The thiol (-SH) group in this compound is susceptible to oxidation, which can be initiated by atmospheric oxygen, reactive oxygen species (ROS), and exposure to light. This oxidation typically leads to the formation of disulfide bonds between two this compound molecules, and can proceed to form sulfenic, sulfinic, and ultimately sulfonic acids, which are generally inactive.[1][2][3]
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure maximum stability, this compound should be stored as a lyophilized powder in a tightly sealed container at low temperatures, such as -20°C or 4°C, and protected from humidity and light.[4][5] For solutions, it is recommended to use degassed solvents and purge the container with an inert gas like argon or nitrogen before sealing.[6]
Q3: My this compound solution has a strong, unpleasant odor. What should I do?
A3: A strong odor is a common characteristic of many thiol-containing compounds.[6][7] It is crucial to handle this compound in a well-ventilated fume hood. To neutralize the odor and decontaminate glassware, a bleach bath (a 1:1 mixture of bleach and water) is effective.[7] All exhaust from reactions or rotary evaporators should be passed through a bleach trap.[7]
Q4: Can I use metal spatulas or containers when handling this compound?
A4: It is advisable to avoid using metal spatulas or containers, especially those containing transition metals, as they can catalyze the oxidation of thiols. Plastic or glass equipment is recommended.
Troubleshooting Guide
Problem 1: I am observing a loss of this compound activity in my experiments.
-
Possible Cause: Degradation of this compound due to oxidation.
-
Troubleshooting Steps:
-
Confirm Storage Conditions: Ensure this compound is stored correctly (see FAQ 2).
-
Use Fresh Solutions: Prepare this compound solutions fresh for each experiment using degassed buffers or solvents.
-
Inert Atmosphere: If possible, conduct experiments under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to oxygen.[6]
-
Add a Reducing Agent: Consider adding a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to your buffer to maintain this compound in its reduced, active form. TCEP is generally preferred as it does not contain a thiol group itself.[8][9]
-
pH Considerations: Be mindful of the pH of your solution. The reactivity of the thiol group can be pH-dependent.[10][11]
-
Problem 2: I see unexpected peaks in my analytical analysis (e.g., HPLC, Mass Spectrometry) that correspond to a higher molecular weight.
-
Possible Cause: Formation of this compound dimers via disulfide bond formation.
-
Troubleshooting Steps:
-
Sample Preparation: During sample preparation, add a reducing agent like Dithiothreitol (DTT) or TCEP to break any disulfide bonds that may have formed.
-
Alkylate Free Thiols: To prevent re-oxidation during analysis, you can "cap" the free thiol groups with an alkylating agent like iodoacetamide (IAA) after reduction.[8]
-
Optimize Storage of Analytical Samples: If samples cannot be analyzed immediately, store them at low temperatures and under an inert atmosphere.
-
Data Presentation
Table 1: Stability of Thiolated Polymers Under Various Storage Conditions (6-Month Period)
| Storage Condition | Relative Humidity | Temperature | Free Thiol Group Decrease (Powder) | Free Thiol Group Decrease (Tablet) |
| Freezer | 56% | -20°C | No significant decrease | No significant decrease |
| Refrigerator | 53% | 4°C | No significant decrease | No significant decrease |
| Room Temperature (Exsiccator) | 25% | 22°C | No significant decrease | No significant decrease |
| Climatic Exposure Cabinet | 70% | 20°C | 15-25% decrease | No significant decrease |
Data summarized from a study on polycarbophil-cysteine and chitosan-thioglycolic acid conjugates, which serve as a model for the stability of thiol-containing compounds.[4][5]
Experimental Protocols
Protocol 1: Assessment of Free Thiol Content using a Spectrophotometric Assay
This protocol provides a general method for quantifying the amount of active (reduced) this compound in a sample.
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Iodoacetamide (IAA) solution (e.g., 80 mM in buffer)[8]
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 75 mM in buffer)[8]
-
4-Acetamido-4'-Maleimidylstilbene-2,2'-Disulfonic Acid (AMS) solution (e.g., 25 mg/mL in DMSO)[8]
-
This compound sample
-
Negative Control (no this compound)
-
Positive Control (fully reduced this compound)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the phosphate buffer.
-
Alkylation of Free Thiols: To an aliquot of the experimental sample, add IAA solution and incubate in the dark to block the free thiol groups.
-
Reduction of Disulfides: To all samples (experimental, positive control, and negative control), add TCEP solution to reduce any existing disulfide bonds.
-
Labeling of Newly Exposed Thiols: Add AMS solution to the experimental and positive control samples. AMS will react with the thiol groups that were previously in a disulfide linkage and are now reduced. Do not add AMS to the negative control.
-
Analysis: Analyze the samples using a suitable method, such as SDS-PAGE. The AMS-labeled proteins will show a shift in their apparent molecular weight.[8] The amount of free thiol can be quantified by comparing the band intensities.
Mandatory Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Reverse thiol trapping approach to assess the thiol status of metal-binding mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Prediction of Antioxidant Capacity of Thiolate–Disulfide Systems Using Species-Specific Basicity Values - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from ThioLox studies
Welcome to the technical support center for the ThioLox assay system. This resource is designed to help you interpret unexpected results and troubleshoot common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound assay?
A1: The this compound assay is a proprietary method for the quantitative measurement of thiol oxidation in biological samples. It is based on a thiol-reactive probe that, upon interaction with oxidized thiols or in the presence of thiol peroxidase activity, generates a stable, detectable signal (e.g., fluorescence or a colorimetric change). The intensity of the signal is directly proportional to the level of thiol oxidation in the sample.
Q2: What are some common causes of unexpected results with the this compound assay?
A2: Unexpected results can stem from a variety of factors, including sample preparation, reagent handling, and experimental setup. Common issues include incorrect buffer composition, presence of interfering substances in the sample, improper incubation times or temperatures, and issues with the detection instrument.[1][2] It is also possible to encounter false positives or false negatives due to the inherent error rate of any assay.[3]
Troubleshooting Guide
Issue 1: Higher-than-Expected Signal or Apparent False Positives
You may encounter signal in your negative controls or a universally high signal across all samples, which could indicate a false positive.[3]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, unopened reagents. Ensure that pipette tips and tubes are sterile and free of contaminants. |
| High Background from Sample Matrix | Run a sample blank (sample without the this compound probe) to determine the intrinsic fluorescence/absorbance of your sample. Subtract this background from your measurements. |
| Presence of Interfering Substances | Certain compounds in your sample, such as other reducing or oxidizing agents, may interfere with the assay chemistry.[4][5] Consider a buffer exchange or dialysis step for your samples to remove potential interferents. |
| Incorrect Probe Concentration | Using too high a concentration of the this compound probe can lead to non-specific signal. Prepare a fresh dilution of the probe and consider performing a titration to find the optimal concentration. |
| Extended Incubation Time or High Temperature | Over-incubation or high temperatures can lead to non-specific oxidation of the probe or sample components. Adhere strictly to the recommended incubation times and temperatures in the protocol. |
Issue 2: Lower-than-Expected Signal or Apparent False Negatives
You may observe a weak or absent signal in your positive controls or experimental samples where a signal is expected.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inactive or Degraded Reagents | Ensure all assay components, especially the this compound probe and any enzymes, have been stored correctly and are within their expiration date. Prepare fresh reagents. |
| Insufficient Incubation Time or Low Temperature | Ensure the assay is incubated for the full recommended time at the correct temperature to allow for the reaction to proceed to completion. |
| Presence of Quenching Agents | Components in your sample matrix could be quenching the output signal. Spike a known amount of oxidized thiol into your sample matrix to see if the signal is recovered. If not, sample purification may be necessary. |
| Incorrect Wavelength Settings | Verify that the excitation and emission wavelengths (for fluorescence) or the absorbance wavelength (for colorimetric detection) on your plate reader are set correctly for the this compound probe. |
| Low Concentration of Target Analyte | The concentration of oxidized thiols in your sample may be below the detection limit of the assay. Consider concentrating your sample or increasing the amount of sample used in the assay. |
Hypothetical this compound Experimental Data
The following table presents hypothetical data from a this compound experiment designed to measure thiol peroxidase activity.
| Sample ID | Condition | This compound Signal (RFU) | Standard Deviation | Interpretation |
| 1 | Negative Control (Buffer + Probe) | 50 | 5 | Expected Baseline |
| 2 | Positive Control (Known Peroxidase) | 1500 | 75 | Expected Positive Result |
| 3 | Untreated Cells | 200 | 20 | Basal Thiol Oxidation |
| 4 | Cells + Treatment A | 800 | 60 | Expected Result (Increased Oxidation) |
| 5 | Cells + Treatment B | 210 | 25 | Unexpected Result (No Effect) |
| 6 | Cells + Treatment C | 1800 | 150 | Unexpected Result (High Signal) |
Experimental Protocols
A detailed experimental protocol for a typical this compound assay is provided below.
Materials:
-
This compound Probe
-
This compound Assay Buffer
-
Positive Control (e.g., a known thiol peroxidase)
-
Samples (cell lysates, purified proteins, etc.)
-
96-well microplate, black, clear bottom (for fluorescent measurements)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh dilutions of the this compound probe and positive control in this compound Assay Buffer.
-
Sample Preparation: Prepare your samples in this compound Assay Buffer. If working with cell lysates, ensure they are clarified by centrifugation.
-
Assay Setup:
-
Add 50 µL of each sample, positive control, and negative control (buffer only) to the wells of the microplate.
-
Add 50 µL of the diluted this compound probe to all wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths for the this compound probe using a microplate reader.
Visualizing Workflows and Pathways
This compound Assay Workflow
A simplified workflow for performing the this compound assay.
Hypothetical Signaling Pathway Investigated by this compound
Conceptual diagram of this compound measuring oxidative stress via thiol oxidation.
Troubleshooting Logic Flow
A decision tree for troubleshooting unexpected this compound results.
References
ThioLox Dissolution and Stability Technical Support Center
Welcome to the technical support center for ThioLox. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of this compound for experimental use. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during solution preparation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For subsequent in vitro and in vivo applications, it is often prepared in a co-solvent system.
Q2: What are the standard protocols for preparing this compound solutions?
A2: Two primary protocols are recommended for preparing this compound solutions, depending on whether a clear or suspended solution is required. For in vivo experiments, it is advised to prepare the working solution freshly on the day of use.[2]
Q3: What should I do if I observe precipitation when preparing my this compound solution?
A3: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[2]
Q4: How should this compound stock solutions be stored?
A4: this compound stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Troubleshooting Guide: Incomplete Dissolution of this compound
If you are experiencing incomplete dissolution of this compound, please follow the troubleshooting workflow below.
Data Summary: this compound Solubility
The following table summarizes the solubility of this compound in different solvent systems for both in vitro and in vivo applications.
| Protocol | Solvent Composition | Solubility | Solution Appearance | Primary Use |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.11 mM) | Clear Solution | In vivo |
| 2 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (9.11 mM) | Suspended Solution | In vivo (Oral/Intraperitoneal) |
Experimental Protocols
Protocol 1: Preparation of a Clear this compound Solution
This protocol is designed to yield a clear solution of this compound suitable for in vivo administration.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, begin with 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 and continue to mix until the solution is homogeneous.
-
Finally, add 450 µL of Saline to bring the total volume to 1 mL. Mix until a clear solution is achieved.[2]
Protocol 2: Preparation of a Suspended this compound Solution
This protocol is suitable for preparing a suspended solution of this compound for oral or intraperitoneal injection.
Materials:
-
This compound powder
-
DMSO
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of Corn oil.
-
Mix the solution thoroughly. The use of an ultrasonic bath may be necessary to achieve a uniform suspension.[2]
Factors Affecting this compound Stability in Solution
The stability of this compound in solution can be influenced by several environmental factors. Understanding these can help prevent degradation and ensure the reliability of experimental results.
Common factors that can affect the stability of drugs like this compound in solution include temperature, light, pH, oxidation, and enzymatic degradation.[3] It is crucial to control these variables during solution preparation, storage, and experimentation to ensure the integrity of the compound.
References
How to control for vehicle effects when using ThioLox (e.g., DMSO)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively controlling for vehicle effects when using ThioLox, particularly with dimethyl sulfoxide (DMSO) as a vehicle. Adhering to proper experimental design, including appropriate vehicle controls, is paramount for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme involved in the metabolism of polyunsaturated fatty acids.[1] By inhibiting 15-LOX-1, this compound exhibits anti-inflammatory and neuroprotective properties.[2] Its mechanism involves non-covalent interaction with the active site of the 15-LOX-1 enzyme.
Q2: Why is a vehicle control necessary when using this compound?
A vehicle control group is essential in scientific studies to serve as a baseline for comparison against experimental groups.[3][4] The vehicle, in this case, is the solvent used to dissolve this compound, which is often DMSO due to the compound's solubility. The vehicle control group receives the same concentration of the vehicle as the this compound-treated group, but without the this compound. This allows researchers to distinguish the effects of this compound from any potential effects of the vehicle itself.[3][4]
Q3: What are the potential effects of DMSO on my experiment?
DMSO is not biologically inert and can have various effects on cells and organisms.[5] These effects can include:
-
Cytotoxicity: At higher concentrations, DMSO can cause cell death.[6][7]
-
Changes in Gene Expression and Cell Differentiation: DMSO can alter gene expression and induce differentiation in some cell types.
-
Physiological Effects: In in vivo studies, DMSO can have systemic effects.[5]
Therefore, it is crucial to determine the maximum concentration of DMSO that does not affect the experimental model.
Q4: What is the recommended maximum concentration of DMSO for in vitro and in vivo experiments?
The optimal DMSO concentration is cell-type and experiment-dependent. However, general guidelines suggest:
-
In Vitro: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[8] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line. Some sensitive primary cells may show toxicity at concentrations as low as 0.1%.
-
In Vivo: For in vivo injections, it is recommended to keep the final concentration of DMSO as low as possible, ideally below 1% (v/v).[5][9] Higher concentrations can lead to toxicity and other adverse effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High background or unexpected effects in the vehicle control group. | The DMSO concentration is too high and is causing cellular stress or toxicity. | Perform a dose-response experiment to determine the highest non-toxic concentration of DMSO for your specific cell type or animal model. Ensure the final DMSO concentration in your experiment is below this threshold. |
| Inconsistent results between experiments. | Variability in the preparation of this compound solutions or the final DMSO concentration. | Prepare a fresh stock solution of this compound in DMSO for each experiment. Ensure accurate and consistent dilution of the stock solution to achieve the desired final concentrations of both this compound and DMSO. |
| This compound appears to have no effect. | The effect of this compound is being masked by the effects of the vehicle. | Re-evaluate the DMSO concentration. A lower, non-toxic concentration of DMSO may be required to observe the specific effects of this compound. |
| Precipitation of this compound upon dilution in aqueous media. | This compound has limited solubility in aqueous solutions. | Prepare the final dilution of this compound in your experimental media or buffer just before use. Gently vortex or mix to ensure complete dissolution. Consider using a slightly higher intermediate dilution step in a co-solvent if necessary, but ensure the final vehicle concentration remains low. |
Data Summary: DMSO Cytotoxicity
The following tables summarize the effects of different DMSO concentrations on cell viability in various cell lines, as reported in the literature. This data can serve as a starting point for determining the appropriate DMSO concentration for your experiments.
Table 1: Effect of DMSO on Human Apical Papilla Cells (hAPC) Viability [7]
| DMSO Concentration | Cell Viability Reduction (after 72h) | Cytotoxic? |
| 0.1% | Not significant | No |
| 0.5% | < 30% | No |
| 1% | Significant reduction | Yes |
| 5% | > 30% | Yes |
| 10% | Significant reduction | Yes |
Table 2: Effect of DMSO on Lung Adenocarcinoma CL1–5 Cell Viability [6]
| DMSO Concentration | Cell Viability Reduction |
| ≤ 2% | No significant cytotoxicity |
| 5% | Approximately 50% reduction |
Table 3: General Recommendations for DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. Concentration | Reference |
| Most cell lines | 0.5% | [8] |
| Human Apical Papilla Cells | < 1% | [7] |
| Human Hematopoietic Tumor Cell Lines | < 2% |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic DMSO Concentration for In Vitro Cell-Based Assays
This protocol outlines a standard MTT or similar viability assay to determine the appropriate DMSO concentration for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT reagent (or other viability assay reagent)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium. A typical range to test is from 0.01% to 5% (v/v). Also, include a "medium only" control (0% DMSO).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared DMSO dilutions.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform the MTT assay according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other wells.
-
Normalize the absorbance of the DMSO-treated wells to the "medium only" control (which represents 100% viability).
-
Plot the percentage of cell viability against the DMSO concentration.
-
Determine the highest concentration of DMSO that does not cause a significant decrease in cell viability. This will be your maximum working concentration for subsequent experiments.
-
Protocol 2: General Workflow for a this compound Experiment with Vehicle Control
This protocol provides a general workflow for an in vitro experiment using this compound with the appropriate vehicle control.
Experimental Groups:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium containing the same final concentration of DMSO as the this compound-treated groups.
-
This compound Treatment Group(s): Cells in medium containing the desired concentration(s) of this compound and the corresponding final concentration of DMSO.
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution.
-
Prepare Working Solutions:
-
This compound: Dilute the this compound stock solution in complete cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration in each well is identical and does not exceed the predetermined non-toxic level.
-
Vehicle Control: Prepare a solution with the same final concentration of DMSO as the this compound treatment groups, but without this compound.
-
-
Cell Treatment: Add the prepared solutions to your cells.
-
Incubation and Analysis: Incubate the cells for the desired period and then perform your downstream analysis (e.g., measurement of inflammatory markers, cell death assays, etc.).
Visualizations
Caption: Experimental workflow for a this compound experiment with appropriate vehicle controls.
Caption: Inhibition of the 15-LOX-1 signaling pathway by this compound.
References
- 1. ALOX15 - Wikipedia [en.wikipedia.org]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing incubation time for ThioLox treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for ThioLox treatment. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment?
The optimal incubation time for this compound, a competitive 15-lipoxygenase-1 (15-LOX-1) inhibitor, is highly dependent on the experimental system, including the cell type, the biological question being addressed, and the specific endpoint being measured.[1] There is no single "one-size-fits-all" incubation time. Published studies show a range of effective incubation times from 14 to 24 hours.[1] It is crucial to empirically determine the optimal time for your specific model.
Q2: How should I determine the optimal this compound concentration and incubation time for my experiment?
To determine the optimal conditions, a matrix of varying this compound concentrations and incubation times should be tested. This can be achieved through a time-course and dose-response experiment. Start with a broad range of concentrations (e.g., 1 µM to 50 µM) and several time points (e.g., 4, 8, 12, 24, 48 hours). The optimal combination will be the lowest concentration and shortest incubation time that elicits the desired biological effect without inducing significant cytotoxicity.
Q3: What is the mechanism of action for this compound?
This compound is a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme involved in the metabolism of polyunsaturated fatty acids to produce bioactive lipid mediators.[1] By competitively binding to the active site of 15-LOX-1, this compound prevents the enzyme from converting its substrates, thereby modulating downstream signaling pathways involved in inflammation and oxidative stress.
Q4: What is the stability of this compound in cell culture medium?
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound treatment | - Suboptimal Incubation Time: The incubation period may be too short for the biological effect to manifest. - Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit 15-LOX-1. - Low 15-LOX-1 Expression: The cell type being used may not express 15-LOX-1 at a high enough level. - Compound Inactivity: The this compound solution may have degraded. | - Perform a time-course experiment with longer incubation times (e.g., 24, 48, 72 hours). - Perform a dose-response experiment with higher concentrations of this compound. - Confirm 15-LOX-1 expression in your cell model using techniques like Western blot or qPCR. - Prepare fresh this compound solutions from powder for each experiment. |
| High Cell Death or Cytotoxicity | - Prolonged Incubation: Long exposure to the inhibitor may be toxic to the cells. - High Concentration: The concentration of this compound may be in a cytotoxic range for the specific cell line. - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Reduce the incubation time. Perform a time-course experiment to find the shortest effective time. - Lower the concentration of this compound. Determine the IC50 for your desired effect and the CC50 (cytotoxic concentration 50%) to establish a therapeutic window. - Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle control (solvent only) to assess its effect. |
| Inconsistent or Variable Results | - Inconsistent Incubation Times: Minor variations in the timing of treatment and harvesting can lead to variability. - Cell Passage Number: Using cells at a high passage number can lead to phenotypic drift and inconsistent responses. - This compound Solution Stability: Repeated freeze-thaw cycles of stock solutions can lead to degradation. | - Standardize all incubation times meticulously. Use a timer and process samples in a consistent order. - Use cells with a low passage number and maintain consistent cell culture conditions. - Aliquot this compound stock solutions upon initial preparation to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Time-Course Experiment
This protocol outlines a general method to determine the optimal incubation time for this compound in a cell-based assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Multi-well plates (e.g., 96-well)
-
Assay-specific reagents (e.g., for measuring cell viability, cytokine production, or gene expression)
-
Plate reader or other detection instrument
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and not over-confluent at the end of the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a working solution of this compound in complete culture medium at the desired final concentration. Also, prepare a vehicle control with the same concentration of solvent.
-
Treatment: Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the plates for a range of time points (e.g., 4, 8, 12, 24, 48 hours).
-
Assay: At each time point, perform the desired assay to measure the biological effect of this compound. This could be a cell viability assay (e.g., MTT, CellTiter-Glo®), an ELISA for cytokine secretion, or qPCR for gene expression.
-
Data Analysis: Plot the measured effect against the incubation time for both this compound-treated and vehicle-treated cells. The optimal incubation time is typically the shortest duration that produces a significant and maximal desired effect.
Protocol 2: Assessing this compound Cytotoxicity
This protocol provides a general method for evaluating the potential cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Multi-well plates (e.g., 96-well)
-
Cytotoxicity assay kit (e.g., LDH release assay, or a viability assay like MTT or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control. Add the different concentrations of this compound and the vehicle control to the cells. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent or a lysis buffer provided with the kit).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 or 48 hours). This time should be relevant to your planned experiments.
-
Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity or the percentage of viable cells for each this compound concentration compared to the controls. Plot the results to determine the CC50 (the concentration that causes 50% cytotoxicity).
Quantitative Data Summary
The following table summarizes reported incubation times and concentrations for this compound from various studies. This data should be used as a starting point for optimization in your specific experimental system.
| Cell/Tissue Type | This compound Concentration | Incubation Time | Experimental Context | Reference |
| Precision-cut lung slices (PCLS) | 50 µM | 24 h | Inhibition of pro-inflammatory gene expression | [1] |
| Neuronal cells | 10 µM | 16 h | Prevention of lipid peroxidation and mitochondrial superoxide formation | [1] |
| HT-22 cells | 5-20 µM | 14-16 h | Protection against glutamate toxicity | [1] |
| RAW 264.7 cells and PCLS | 1, 5, 10, 25, 50 µM | 20 h (with LPS stimulation for the last 4 h) | Inhibition of pro-inflammatory gene expression | [1] |
Visualizations
Caption: Mechanism of action of this compound as a 15-LOX-1 inhibitor.
Caption: Workflow for optimizing this compound concentration and incubation time.
Caption: Troubleshooting logic for this compound experiments.
References
Validation & Comparative
A Head-to-Head Comparison of 15-LOX-1 Inhibitors: ThioLox vs. ML351
In the landscape of drug discovery, the enzyme 15-lipoxygenase-1 (15-LOX-1) has emerged as a critical therapeutic target for a range of inflammatory diseases and neurodegenerative disorders. This enzyme's role in the production of pro-inflammatory lipid mediators has spurred the development of potent and selective inhibitors. Among these, ThioLox and ML351 have garnered significant attention. This guide provides an objective comparison of these two prominent 15-LOX-1 inhibitors, supported by experimental data to aid researchers in their selection process.
Quantitative Performance Analysis
The following table summarizes the key quantitative parameters for this compound and ML351, based on available literature. It is important to note that these values were determined in separate studies and direct, head-to-head comparisons under identical experimental conditions are limited.
| Parameter | This compound | ML351 |
| Potency (vs. 15-LOX-1) | Kᵢ: 3.30 µM, IC₅₀: 12 µM | IC₅₀: 200 nM |
| Mechanism of Action | Competitive | Mixed-type |
| Selectivity | Selective for 15-LOX-1 | >250-fold selective over 5-LOX, 12-LOX, 15-LOX-2, COX-1, and COX-2 |
| Cellular Activity | Anti-inflammatory, Neuroprotective | Anti-inflammatory, Neuroprotective, Reduces oxidative stress |
| In Vivo Activity | Not explicitly stated | Reduces infarct size in a mouse model of ischemic stroke |
Inhibitor Profiles: A Deeper Dive
This compound is characterized as a competitive inhibitor of 15-LOX-1.[1][2] This mode of action suggests that it directly competes with the enzyme's natural substrate, arachidonic acid, for binding to the active site. Its anti-inflammatory properties have been demonstrated through the inhibition of pro-inflammatory cytokine expression in lung tissue.[1][2] Furthermore, this compound has shown neuroprotective effects by preventing lipid peroxidation and mitochondrial superoxide formation in neuronal cells.[1][2]
ML351 , on the other hand, is a more potent and highly selective inhibitor of 15-LOX-1 with an IC₅₀ value in the nanomolar range.[3][4][5] Its mechanism is described as mixed-type, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[6] ML351 exhibits excellent selectivity, with over 250-fold greater potency for 15-LOX-1 compared to other related lipoxygenases and cyclooxygenases.[3][5] This high selectivity minimizes the potential for off-target effects. In cellular and in vivo models, ML351 has demonstrated significant neuroprotective effects, including the reduction of infarct size in a mouse model of stroke.[6][7]
Experimental Methodologies
The following are generalized protocols for key experiments used to characterize 15-LOX-1 inhibitors, based on commonly cited methodologies.
15-LOX-1 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of 15-LOX-1.
Principle: The activity of 15-LOX-1 is monitored by measuring the formation of its product, 13(S)-hydroperoxyoctadecadienoic acid (13-HPODE), from the substrate linoleic acid. The formation of the conjugated diene in 13-HPODE can be detected spectrophotometrically at 234 nm.
Protocol:
-
Reagents:
-
Recombinant human 15-LOX-1 enzyme.
-
Linoleic acid (substrate).
-
Borate buffer (pH 9.0).
-
Test compounds (this compound or ML351) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
The 15-LOX-1 enzyme is pre-incubated with various concentrations of the test compound in borate buffer for a specified time (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of linoleic acid.
-
The increase in absorbance at 234 nm is monitored over time using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assay for Anti-Inflammatory Activity
This assay evaluates the ability of an inhibitor to suppress the production of pro-inflammatory mediators in a cellular context.
Principle: Lipopolysaccharide (LPS) is a potent inducer of inflammation in immune cells like macrophages. The effectiveness of a 15-LOX-1 inhibitor can be assessed by its ability to reduce the LPS-induced expression of pro-inflammatory cytokines.
Protocol:
-
Cell Culture:
-
A suitable cell line, such as RAW 264.7 macrophages, is cultured under standard conditions.
-
-
Procedure:
-
Cells are pre-treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
After an incubation period, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).
-
Alternatively, cell lysates can be prepared to analyze the expression of inflammatory genes by quantitative real-time PCR (qRT-PCR).
-
The reduction in cytokine production or gene expression in the presence of the inhibitor is used to determine its anti-inflammatory efficacy.
-
Visualizing the Molecular Landscape
To better understand the context in which these inhibitors function, the following diagrams illustrate the 15-LOX-1 signaling pathway and a typical experimental workflow.
Caption: The 15-LOX-1 signaling cascade.
Caption: Workflow for evaluating 15-LOX-1 inhibitors.
Conclusion
Both this compound and ML351 are valuable tools for researchers studying the role of 15-LOX-1 in health and disease. ML351 stands out for its superior potency and well-documented selectivity, making it a preferred choice for studies requiring a highly specific inhibitor with proven in vivo activity. This compound, as a competitive inhibitor, offers a different mechanistic profile that may be advantageous for specific experimental questions. The choice between these inhibitors will ultimately depend on the specific requirements of the research, including the desired potency, mechanism of action, and the experimental system being used.
References
- 1. Determination of 15-lipoxygenase inhibitory assay [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lipoxin - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
A Comparative Guide to ThioLox and Zileuton for Lipoxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of ThioLox and Zileuton, two inhibitors of the lipoxygenase (LOX) enzyme family. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate inhibitor for their specific needs.
Introduction to Lipoxygenase Inhibition
Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of bioactive lipid mediators like leukotrienes and lipoxins. These mediators are key players in inflammatory responses, making LOX enzymes attractive therapeutic targets for a variety of inflammatory diseases, including asthma, inflammatory bowel disease, and certain types of cancer. This guide focuses on the comparative analysis of two LOX inhibitors: Zileuton, a well-established 5-LOX inhibitor, and this compound, a noted 15-LOX-1 inhibitor.
Mechanism of Action
Zileuton is a selective inhibitor of 5-lipoxygenase (5-LOX), the enzyme responsible for the initial steps in the biosynthesis of leukotrienes.[1] By inhibiting 5-LOX, Zileuton effectively blocks the production of all leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and airway inflammation.[1] Zileuton is an orally active compound and is clinically approved for the management of asthma.[2]
This compound is characterized as a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1).[3] 15-LOX-1 is involved in the metabolism of linoleic acid and arachidonic acid, leading to the formation of 15-hydroxyeicosatetraenoic acid (15-HETE) and lipoxins, which have complex roles in inflammation, including both pro- and anti-inflammatory effects. This compound has demonstrated anti-inflammatory and neuroprotective properties in preclinical studies.[3]
dot
Caption: Arachidonic acid metabolism and points of inhibition.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and Zileuton, highlighting their potency and selectivity. It is important to note that a direct head-to-head comparison in the same experimental setup is not available in the current literature. The data presented is compiled from various independent studies.
Table 1: Inhibitory Potency
| Compound | Target Enzyme | Parameter | Value (µM) | Reference |
| This compound | 15-LOX-1 | Kᵢ | 3.30 | [3] |
| 15-LOX-1 | IC₅₀ | 12 | [4] | |
| Zileuton | 5-LOX | IC₅₀ | 0.3 - 0.5 | [1] |
| 5-LOX | IC₅₀ | 0.5 | [5][6] | |
| 5-LOX | IC₅₀ | 0.9 (human whole blood) | [1] |
Table 2: Selectivity Profile
| Compound | Non-Target Enzyme | Inhibition | Concentration | Reference |
| Zileuton | 12-Lipoxygenase | Little to none | Up to 100 µM | [1] |
| 15-Lipoxygenase | Little to none | Up to 100 µM | [1] |
No direct selectivity data for this compound against other LOX isoforms was found in the reviewed literature.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
5-Lipoxygenase Inhibition Assay in Human Polymorphonuclear Leukocytes (PMNLs) (for Zileuton)
This protocol describes a common method to assess the inhibitory activity of compounds against 5-LOX in a cellular context.
dot
Caption: Workflow for a cellular 5-LOX inhibition assay.
Methodology:
-
Isolation of Human PMNLs: Isolate PMNLs from fresh human blood using density gradient centrifugation.
-
Pre-incubation: Resuspend the isolated PMNLs in a suitable buffer and pre-incubate with various concentrations of Zileuton or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulation: Initiate the synthesis of leukotrienes by adding a calcium ionophore (e.g., A23187) and exogenous arachidonic acid.
-
Incubation: Incubate the cell suspension for a defined period (e.g., 10-15 minutes) at 37°C to allow for enzymatic activity.
-
Reaction Termination and Extraction: Stop the reaction by adding an appropriate acid and an organic solvent to extract the lipid mediators.
-
Quantification: Analyze the extracted samples to quantify the amount of LTB4 produced using methods such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Neuroprotective Assay in HT-22 Cells (for this compound)
This protocol outlines a method to evaluate the neuroprotective effects of a compound against glutamate-induced oxidative stress in a neuronal cell line.
Methodology:
-
Cell Culture: Culture murine hippocampal HT-22 neuronal cells in appropriate media and conditions.
-
Treatment: Pre-treat the HT-22 cells with varying concentrations of this compound for a specified duration (e.g., 14-16 hours).[3]
-
Induction of Oxidative Stress: Expose the cells to a toxic concentration of glutamate to induce oxidative stress and subsequent cell death.
-
Assessment of Cell Viability: After a further incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Determine the concentration at which this compound provides significant protection against glutamate-induced cell death.
Anti-inflammatory Assay in Precision-Cut Lung Slices (PCLS) (for this compound)
This ex vivo model allows for the study of inflammatory responses in a system that preserves the complex architecture of the lung tissue.
Methodology:
-
Preparation of PCLS: Prepare thin slices of lung tissue from mice or other species using a vibratome.
-
Culture and Treatment: Culture the PCLS in a suitable medium and treat with different concentrations of this compound in combination with linoleic acid for an extended period (e.g., 20 hours).[3]
-
Inflammatory Challenge: Stimulate an inflammatory response by adding lipopolysaccharide (LPS) to the culture medium for the final hours of incubation (e.g., 4 hours).[3]
-
Gene Expression Analysis: After the incubation, lyse the PCLS and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of pro-inflammatory genes such as IL-1β, IL-6, TNFα, and iNOS.[3]
-
Data Analysis: Analyze the gene expression data to determine the effect of this compound on the LPS-induced inflammatory response.
Summary and Conclusion
This compound and Zileuton are valuable tools for researchers studying the roles of lipoxygenase pathways in health and disease. Their distinct selectivity profiles make them suitable for different research applications.
-
Zileuton is a potent and highly selective 5-LOX inhibitor . Its well-documented activity and clinical use in asthma make it an excellent choice for studies focused on the role of the 5-LOX pathway and leukotriene-mediated inflammation.
-
This compound is a competitive 15-LOX-1 inhibitor with demonstrated anti-inflammatory and neuroprotective effects in preclinical models. It is a suitable tool for investigating the functions of 15-LOX-1 in various pathological processes.
The choice between this compound and Zileuton will ultimately depend on the specific lipoxygenase isoform and biological pathway being investigated. The experimental protocols provided in this guide offer a starting point for the in vitro and ex vivo evaluation of these and other LOX inhibitors.
References
Validating the Specificity of ThioLox for 15-Lipoxygenase-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ThioLox, a known inhibitor of 15-lipoxygenase-1 (15-LOX-1), alongside other alternative inhibitors. The focus is on validating the specificity of these compounds, a critical aspect in the development of targeted therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows and the 15-LOX-1 signaling pathway.
Comparative Inhibitor Performance
| Inhibitor | 15-LOX-1 | 5-LOX | 12-LOX | 15-LOX-2 | Notes |
| This compound | Kᵢ = 3.30 µM[1] | Not Reported | Not Reported | Not Reported | Competitive inhibitor. IC₅₀ = 12 µM.[2][3] |
| ML351 | IC₅₀ = 200 nM[4][5][6] | >50 µM | >100 µM | >50 µM | Highly selective, potent inhibitor.[4][5][7] |
| PD146176 | IC₅₀ = 0.54 µM[8][9] | No effect | No effect | Not Reported | Specific, non-competitive inhibitor.[8] |
| NDGA | IC₅₀ = 0.91 µM | IC₅₀ = 8 µM[10][11] | IC₅₀ = 3.0-5.0 µM | Not Reported | Non-selective LOX inhibitor.[12] |
Note: Kᵢ (inhibitor constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency. The lack of reported IC₅₀ values for this compound against other LOX isoforms highlights a critical gap in its specificity profile.
Experimental Protocols for Specificity Validation
Validating the specificity of a 15-LOX-1 inhibitor like this compound requires a systematic approach involving a series of biochemical and cell-based assays.
In Vitro Lipoxygenase Inhibition Assay (Spectrophotometric)
This primary assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified LOX isoforms.
Principle: Lipoxygenases catalyze the hydroperoxidation of polyunsaturated fatty acids like linoleic acid or arachidonic acid. This reaction leads to the formation of a conjugated diene system that can be monitored by measuring the increase in absorbance at 234 nm.
Detailed Protocol:
-
Enzyme Preparation: Use purified recombinant human 15-LOX-1, 5-LOX, 12-LOX, and 15-LOX-2.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.4.
-
Substrate Solution: Prepare a stock solution of linoleic acid (or arachidonic acid) in ethanol and dilute to the final working concentration in the assay buffer.
-
Inhibitor Solutions: Dissolve this compound and control inhibitors in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions to determine the IC₅₀ value.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, the inhibitor solution (or vehicle control), and the enzyme solution.
-
Pre-incubate the mixture at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the increase in absorbance at 234 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance increase) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Cell-Based Lipoxygenase Activity Assay
This assay evaluates the inhibitor's efficacy in a more physiologically relevant cellular environment.
Principle: Cells overexpressing a specific LOX isoform are loaded with a fluorescent probe that detects the production of reactive oxygen species (ROS), which are byproducts of LOX activity. A decrease in fluorescence intensity in the presence of the inhibitor indicates its activity.
Detailed Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293) stably transfected to overexpress human 15-LOX-1, 5-LOX, or 12-LOX.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the inhibitor or vehicle control for a specific duration.
-
Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
-
Stimulate the cells with a suitable agonist (e.g., arachidonic acid or a calcium ionophore) to induce LOX activity.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ROS production for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the cellular IC₅₀ value as described for the in vitro assay.
-
HPLC-Based Product Formation Analysis
This method provides a definitive confirmation of inhibitor specificity by directly measuring the formation of specific LOX products.
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the specific hydroxy fatty acid products generated by different LOX isoforms (e.g., 15-HETE for 15-LOX, 5-HETE for 5-LOX, 12-HETE for 12-LOX).
Detailed Protocol:
-
Reaction: Perform an in vitro LOX reaction as described in the spectrophotometric assay, but with a larger reaction volume.
-
Extraction: After the reaction, stop it and extract the lipid products using a suitable organic solvent (e.g., ethyl acetate or solid-phase extraction).
-
HPLC Analysis:
-
Resuspend the extracted lipids in the mobile phase.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient to separate the different HETE isomers.
-
Detect the products using a UV detector at a wavelength appropriate for the conjugated diene structure (e.g., 235 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the specific HETE products by comparing their retention times with authentic standards.
-
Quantify the peak areas to determine the amount of each product formed.
-
Calculate the percentage of inhibition of specific product formation at different inhibitor concentrations.
-
Visualizing the Validation Process and Mechanism of Action
To further clarify the experimental workflow and the biological context of 15-LOX-1 inhibition, the following diagrams are provided.
Caption: Experimental workflow for validating 15-LOX-1 inhibitor specificity.
Caption: 15-LOX-1 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | Lipoxygenase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PD 146176 | Lipoxygenase Inhibitors: R&D Systems [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Nordihydroguaiaretic acid | NDGA | 5-LOX inhibitor | TargetMol [targetmol.com]
- 11. abmole.com [abmole.com]
- 12. interpriseusa.com [interpriseusa.com]
Determining the IC50 of ThioLox: A Comparative Guide for a New Cell Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of ThioLox, a competitive 15-lipoxygenase-1 (15-LOX-1) inhibitor, in a novel cancer cell line. We offer a detailed experimental protocol, a comparative analysis with other known 15-LOX-1 inhibitors, and a discussion of the underlying signaling pathways.
Introduction to this compound and 15-Lipoxygenase-1
This compound is recognized as a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various physiological and pathological processes, including inflammation and cancer.[1] The role of 15-LOX-1 in cancer is complex and appears to be context-dependent, exhibiting tumor-suppressive functions in some cancers, such as colorectal cancer, while potentially promoting tumorigenesis in others, like prostate cancer. This dual role underscores the importance of characterizing the effects of 15-LOX-1 inhibitors like this compound in specific cancer cell types. While this compound has a known binding affinity (Ki) of 3.30 μM for 15-LOX-1, its IC50 value, which measures the functional inhibition of cell viability, can vary between cell lines.[1] For instance, in the neuronal cell line HT-22, this compound has been shown to protect against glutamate-induced toxicity at concentrations ranging from 5-20 μM.[1] This guide will provide the methodology to determine its specific IC50 in a cancer cell line of interest.
Comparative Analysis of 15-LOX-1 Inhibitors
To contextualize the potency of this compound, it is essential to compare its IC50 value with that of other known 15-LOX-1 inhibitors. The following table summarizes the reported IC50 values for several alternative compounds. The IC50 for this compound in the "New Cancer Cell Line" is presented as a hypothetical value to be determined by the user following the provided protocol.
| Inhibitor | Target | Reported IC50 (µM) | Cell Line/Assay Condition |
| This compound | 15-LOX-1 | To be determined | New Cancer Cell Line |
| This compound | 15-LOX-1 | 5-20 (neuroprotective effect) | HT-22 (neuronal cells)[1] |
| PD-146176 | 15-LOX-1 | ~3.8 | Not specified |
| ML351 | 15-LOX-1 | 0.2 | Not specified |
| Zileuton | 5-LOX | >10 | Not specified |
Experimental Protocol: Determining the IC50 of this compound
This protocol outlines the determination of the IC50 value of this compound in a new adherent cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
New cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound treatment) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizing the Experimental and Biological Context
To aid in the understanding of the experimental workflow and the biological pathways involved, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of this compound.
References
A Comparative Guide to Screening Protocols for Novel 15-LOX-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established screening protocols for the identification and characterization of novel inhibitors targeting 15-lipoxygenase-1 (15-LOX-1), a critical enzyme implicated in a range of inflammatory diseases, including asthma, atherosclerosis, and certain cancers. The following sections detail experimental methodologies, present comparative data for known inhibitors, and visualize key pathways and workflows to aid in the selection and implementation of appropriate screening strategies.
Comparative Efficacy of Known 15-LOX-1 Inhibitors
The potency of a novel inhibitor is best understood in the context of existing compounds. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized 15-LOX-1 inhibitors, providing a benchmark for new chemical entities.
| Inhibitor Name | Chemical Class | IC50 Value (µM) | Target Species | Reference |
| PD-146176 | Indole-based | 3.81 | Rat 12/15-LOX | [1] |
| ML351 | 1,3-Oxazole-based | 0.2 | Human 15-LOX-1 | [1] |
| Eleftheriadis-14d | Indole-based | 0.09 | Not specified | [1] |
| Compound 9c (i472) | Indole-based | 0.19 | 15-LOX-1 | [1][2] |
| NDGA | Catechol | ~9-11 | Soybean 15-LOX, Human 15-LOX-2 | [3] |
| Quercetin | Flavonoid | 4.84 | Soybean 15-LOX | [3] |
| ML094 | Oxadiazole | 0.01 | Human 15-LOX-1 |
Experimental Protocols for 15-LOX-1 Inhibition Assays
The selection of an appropriate assay is critical for the successful identification and characterization of 15-LOX-1 inhibitors. This section details the methodologies for three commonly employed assays: a spectrophotometric assay, a colorimetric screening assay, and a cell-based fluorescence assay.
Spectrophotometric Inhibition Assay
This is a primary, direct assay that measures the enzymatic activity of 15-LOX-1 by detecting the formation of the conjugated diene hydroperoxide product from a fatty acid substrate.
Principle: 15-LOX-1 catalyzes the oxidation of polyunsaturated fatty acids like linoleic acid or arachidonic acid, resulting in the formation of a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.
Detailed Protocol:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a working solution of purified 15-LOX (e.g., from soybean or recombinant human) in a suitable buffer (e.g., 0.2 M borate buffer, pH 9.0) to a final concentration of approximately 200 units/mL. Keep the enzyme solution on ice.[4][5]
-
Substrate Solution: Prepare a 250 µM solution of linoleic acid in the same buffer. A slight pre-oxidation of linoleic acid may be necessary for enzyme activation.[5]
-
Inhibitor Solutions: Dissolve test compounds and a positive control (e.g., quercetin) in DMSO to create a stock solution, which is then diluted to the desired concentrations.[4]
-
-
Assay Procedure (96-well plate format):
-
Add 12.5 µL of the test compound or control (DMSO for negative control, known inhibitor for positive control) to the wells of a UV-transparent 96-well plate.[4]
-
Add 487.5 µL of the 15-LOX enzyme solution to each well and incubate at room temperature for 5 minutes.[4]
-
Initiate the reaction by adding 500 µL of the substrate solution to each well.[4]
-
Immediately measure the absorbance at 234 nm every 30 seconds for 5 minutes using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Colorimetric Inhibitor Screening Assay
This assay provides a high-throughput-compatible method for screening large compound libraries.
Principle: This assay measures the hydroperoxides produced by the lipoxygenase reaction. The hydroperoxides are used to oxidize Fe2+ to Fe3+, which then reacts with a chromogen to produce a colored product that can be measured colorimetrically.[6]
Detailed Protocol (based on commercially available kits):
-
Reagent Preparation:
-
Prepare 1X Assay Buffer, substrate (arachidonic or linoleic acid), and purified 15-LOX enzyme as per the kit's instructions.[7]
-
Prepare serial dilutions of test compounds and a positive control inhibitor (e.g., nordihydroguaiaretic acid - NDGA).
-
-
Assay Procedure:
-
To a 96-well plate, add the assay buffer, test compound/control, and substrate.
-
Initiate the reaction by adding the 15-LOX enzyme.
-
Incubate as recommended by the manufacturer.
-
Stop the reaction and add the Chromogen solution.
-
Read the absorbance at a wavelength between 490-500 nm.[6]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound.
-
Screening hits can be further characterized by determining their IC50 values.
-
Cell-Based Fluorescence Assay
This assay evaluates the inhibitory effect of compounds on 15-LOX-1 activity within a cellular context, providing more physiologically relevant data.[8][9]
Principle: Cells overexpressing 15-LOX-1 are loaded with a fluorescent probe that is sensitive to reactive oxygen species (ROS), which are byproducts of the lipoxygenase reaction. Inhibition of 15-LOX-1 leads to a decrease in ROS production and thus a reduction in fluorescence.[9]
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) and transfect with a plasmid encoding human 15-LOX-1.[9]
-
Select and maintain a stable cell line expressing the enzyme.
-
-
Assay Procedure:
-
Seed the 15-LOX-1 expressing cells into a 96-well black, clear-bottom plate.
-
Pre-incubate the cells with various concentrations of the test compounds or controls.
-
Load the cells with a fluorescent ROS indicator dye.
-
Stimulate the cells to induce 15-LOX-1 activity (e.g., with a calcium ionophore if required by the specific LOX isoform).[9]
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence signal to cell viability (e.g., using a parallel MTT assay).
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Visualizing Key Processes
To facilitate a deeper understanding of the screening process and the biological context of 15-LOX-1, the following diagrams have been generated.
Caption: Simplified signaling pathway of 15-LOX-1.
References
- 1. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 2.5. Inhibition of 15-Lipoxygenase (15-LOX) Enzyme [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
ThioLox: A Potent and Selective Modulator of Arachidonic Acid Metabolism
A Comparative Analysis of ThioLox's Efficacy and Mechanism of Action Against Other Cyclooxygenase and Lipoxygenase Inhibitors
In the intricate landscape of inflammatory pathways, the metabolism of arachidonic acid stands as a central hub, producing a cascade of bioactive lipid mediators crucial in both the initiation and resolution of inflammation. Key enzymatic players in this pathway, cyclooxygenases (COX) and lipoxygenases (LOX), have long been the focus of therapeutic intervention. This guide provides a comprehensive comparison of this compound, a competitive 15-lipoxygenase-1 (15-LOX-1) inhibitor, with other established inhibitors of arachidonic acid metabolism, offering researchers, scientists, and drug development professionals a detailed overview supported by available experimental data.
Introduction to Arachidonic Acid Metabolism
Arachidonic acid, a polyunsaturated fatty acid typically esterified in cell membrane phospholipids, is liberated by the action of phospholipase A2. Once released, it serves as a substrate for two primary enzymatic pathways: the COX pathway, leading to the synthesis of prostaglandins and thromboxanes, and the LOX pathway, which produces leukotrienes and lipoxins. These eicosanoids are potent signaling molecules that regulate a wide array of physiological and pathological processes, including inflammation, immunity, and hemostasis.
The COX enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation.[1] The LOX family of enzymes, including 5-LOX, 12-LOX, and 15-LOX, catalyze the insertion of oxygen into arachidonic acid at different positions, leading to a variety of hydroperoxyeicosatetraenoic acids (HPETEs) that are further converted to leukotrienes and other bioactive lipids.[2]
This compound: A Selective 15-LOX-1 Inhibitor
This compound has emerged as a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various inflammatory and neurodegenerative diseases.[3] It exhibits both anti-inflammatory and neuroprotective properties.[3] The primary mechanism of this compound is its direct, competitive inhibition of 15-LOX-1, thereby preventing the conversion of arachidonic acid into its downstream metabolites.[3]
Comparative Efficacy: this compound vs. Other Inhibitors
To contextualize the therapeutic potential of this compound, it is essential to compare its inhibitory activity with that of other well-characterized modulators of arachidonic acid metabolism. The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) for this compound and a selection of COX and LOX inhibitors.
| Compound | Target Enzyme(s) | IC50 / Ki | Reference |
| This compound | 15-LOX-1 | Ki = 3.30 µM | [3] |
| Celecoxib | COX-2 | IC50 = 0.045 µM | [4] |
| Ibuprofen | COX-1, COX-2 | IC50 (COX-1) = 2.6 µM, IC50 (COX-2) = 1.0 µM | |
| Zileuton | 5-LOX | IC50 = 0.5 - 1.0 µM | |
| Quercetin | 5-LOX, 15-LOX | IC50 (5-LOX) > 10 µM, IC50 (15-LOX) = 4.84 µM | [5] |
| NDGA (Nordihydroguaiaretic acid) | 5-LOX, 12-LOX, 15-LOX | IC50 (15-LOX-2) = 11.0 µM | [5] |
| PD-146176 | 15-LOX-1 | IC50 = 3.81 µM | [6] |
| ML351 | 15-LOX-1 | IC50 = 200 nM | [7] |
Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of common experimental protocols used to assess the activity of inhibitors of arachidonic acid metabolism.
15-Lipoxygenase-1 (15-LOX-1) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the 15-LOX-1-catalyzed conversion of a substrate, typically linoleic acid or arachidonic acid, to its corresponding hydroperoxy derivative. The formation of the conjugated diene product is monitored spectrophotometrically at 234 nm.
Procedure:
-
Reagents: 15-LOX-1 enzyme solution (e.g., from human recombinant sources or soybean), substrate solution (linoleic acid or arachidonic acid in a suitable buffer like borate buffer, pH 9.0), and the test inhibitor dissolved in a solvent such as DMSO.
-
Assay Setup: In a cuvette or microplate well, the enzyme solution is pre-incubated with the test inhibitor or vehicle control for a specified time (e.g., 5 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate solution.
-
Data Acquisition: The increase in absorbance at 234 nm is measured over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocity is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the velocity in the presence of the inhibitor to the vehicle control. IC50 values are then calculated from a dose-response curve.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay determines the inhibitory effect of a compound on the peroxidase activity of COX-1 and COX-2. The assay measures the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is coupled to the reduction of PGG2 to PGH2 by the COX enzyme.
Procedure:
-
Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid as the substrate, heme as a cofactor, and a colorimetric substrate solution (e.g., TMPD).
-
Assay Setup: The enzyme is pre-incubated with the test inhibitor or vehicle control in a suitable buffer.
-
Reaction Initiation: The reaction is started by adding arachidonic acid and the colorimetric substrate.
-
Data Acquisition: The development of color is measured over time using a spectrophotometer at a specific wavelength (e.g., 590 nm).
-
Data Analysis: The rate of color development is proportional to the COX activity. The percentage of inhibition and IC50 values are calculated as described for the LOX assay.
Measurement of Prostaglandin and Leukotriene Production in Cells
Principle: This cellular assay quantifies the effect of an inhibitor on the production of specific prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) by cultured cells.
Procedure:
-
Cell Culture: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured under standard conditions.
-
Cell Stimulation: The cells are pre-treated with the test inhibitor or vehicle for a defined period. Subsequently, the cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS] for PGE2 production or calcium ionophore A23187 for LTB4 production) to induce the synthesis of eicosanoids.
-
Sample Collection: After the stimulation period, the cell culture supernatant is collected.
-
Quantification: The concentration of the specific prostaglandin or leukotriene in the supernatant is measured using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The amount of eicosanoid produced in the presence of the inhibitor is compared to the vehicle-treated control to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions within the arachidonic acid metabolic cascade and the workflow of the described experiments, the following diagrams have been generated using the DOT language.
Caption: Overview of the arachidonic acid metabolic pathways and points of inhibition.
Caption: General workflow for in vitro enzyme inhibition assays.
Caption: Workflow for cellular assays measuring eicosanoid production.
Discussion and Future Directions
The available data indicate that this compound is a potent and competitive inhibitor of 15-LOX-1.[3] Its selectivity profile against other LOX isoforms and COX enzymes is a critical area for further investigation to fully understand its therapeutic window and potential side effects. While direct comparative studies of this compound with a broad spectrum of other inhibitors in cellular models are limited, its demonstrated efficacy in inhibiting 15-LOX-1 suggests its potential as a valuable research tool and a lead compound for the development of novel anti-inflammatory and neuroprotective agents.
Future research should focus on a comprehensive characterization of this compound's selectivity and its effects on the broader eicosanoid network in various cell types and in vivo models. Such studies will be instrumental in elucidating its precise mechanism of action and its potential for clinical translation in diseases where 15-LOX-1 plays a pathogenic role. The development of dual COX/LOX inhibitors is an active area of research, aiming to provide broader anti-inflammatory efficacy with an improved safety profile compared to traditional NSAIDs.[1] Understanding the specific contributions of each LOX and COX isoform to different inflammatory conditions will be key to designing the next generation of targeted anti-inflammatory therapies.
References
- 1. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flux versus poise: Measuring the dynamic cellular activity of the thioredoxin system with a redox probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of eight 15-lipoxygenase (LO) inhibitors on the biosynthesis of 15-LO metabolites by human neutrophils and eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
Validating ThioLox's Potential Inhibition of NF-κB Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ThioLox's potential role in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct experimental data for this compound's effect on NF-κB is not yet available in the scientific literature, its known mechanism as a 15-lipoxygenase-1 (15-LOX-1) inhibitor suggests a plausible indirect route for NF-κB modulation.
Here, we explore this hypothesized mechanism and compare it with well-established direct inhibitors of the NF-κB pathway. The information is intended to guide research efforts in validating this compound's anti-inflammatory properties and to provide a framework for experimental design.
Hypothesized Mechanism: this compound and the Lipoxygenase-NF-κB Axis
This compound is a known inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme involved in the metabolism of polyunsaturated fatty acids, leading to the production of various lipid mediators. Some of these mediators, particularly those derived from the related 5-lipoxygenase (5-LOX) pathway, have been implicated in the activation of NF-κB. The proposed mechanism suggests that by inhibiting 15-LOX-1, this compound may alter the balance of these lipid mediators, thereby reducing the stimuli that lead to the activation of the IκB kinase (IKK) complex and subsequent nuclear translocation of NF-κB.
Comparative Analysis of NF-κB Inhibitors
To provide a context for this compound's potential efficacy, we compare its proposed indirect mechanism with direct inhibitors of the NF-κB pathway. This comparison includes a lipoxygenase inhibitor with demonstrated NF-κB inhibitory activity and two well-characterized direct NF-κB inhibitors targeting different stages of the signaling cascade.
| Inhibitor Class | Example Compound | Mechanism of Action | Target | Reported IC50 for NF-κB Inhibition |
| Lipoxygenase Inhibitor (Hypothesized for this compound) | BW-B 70C (5-LOX Inhibitor) | Indirectly inhibits NF-κB activation by reducing pro-inflammatory lipid mediators. | 5-Lipoxygenase | ~25-75 µM (in LPS-stimulated microglial cells)[1] |
| IKK Inhibitor | TPCA-1 | Directly inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. | IKK-β | ~180 nM (in a cell-free assay) |
| Proteasome Inhibitor | Bortezomib | Inhibits the 26S proteasome, thereby preventing the degradation of phosphorylated IκBα and trapping NF-κB in the cytoplasm.[2] | 26S Proteasome | ~10 nM (for growth inhibition in multiple myeloma cells, where NF-κB is a key survival factor) |
Experimental Protocols for Validating NF-κB Inhibition
To facilitate the investigation of this compound and other potential NF-κB inhibitors, we provide detailed methodologies for two key experiments: the NF-κB Luciferase Reporter Assay and the p65 Nuclear Translocation Immunofluorescence Assay.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Principle: Cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of the test inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL. Include appropriate vehicle and positive controls.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition relative to the stimulated control.
-
p65 Nuclear Translocation Immunofluorescence Assay
This assay visualizes the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation.
Principle: Cells are treated with an NF-κB activator in the presence or absence of an inhibitor. The cells are then fixed, permeabilized, and stained with an antibody specific for the p65 subunit. The localization of p65 is observed using fluorescence microscopy.
Protocol:
-
Cell Culture:
-
Seed cells (e.g., HeLa or primary macrophages) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the cells with the test inhibitor for 1-2 hours.
-
Stimulate with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for 30-60 minutes.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against p65 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.
-
Conclusion and Future Directions
While this compound's primary mode of action is the inhibition of 15-LOX-1, its potential to indirectly modulate the NF-κB signaling pathway presents an exciting avenue for further research into its anti-inflammatory effects. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to directly investigate and validate the effect of this compound on NF-κB signaling. Future studies employing the assays outlined above will be crucial in elucidating the complete mechanistic profile of this compound and its potential as a therapeutic agent for inflammatory diseases.
References
ThioLox: A Potent 15-Lipoxygenase-1 Inhibitor with Uncharacterized Cross-Reactivity
A detailed guide for researchers, scientists, and drug development professionals on the inhibitory profile of ThioLox, a novel thiophene-based inhibitor of 15-lipoxygenase-1 (15-LOX-1). This guide provides a comprehensive overview of its known potency, the experimental protocols for its characterization, and discusses the current knowledge gap regarding its cross-reactivity with other lipoxygenase isoforms.
This compound has emerged as a significant tool in the study of inflammatory processes and neurodegeneration due to its targeted inhibition of 15-lipoxygenase-1. This enzyme is a key player in the metabolism of polyunsaturated fatty acids, leading to the generation of bioactive lipid mediators involved in various physiological and pathological processes. Understanding the selectivity of inhibitors like this compound is paramount for their development as therapeutic agents and their application as specific research probes.
Comparative Inhibitory Activity of this compound
This compound has been identified as a competitive inhibitor of human 15-LOX-1.[1][2][3] The existing literature provides quantitative data on its inhibitory potency against this specific isoform. However, comprehensive data on its cross-reactivity with other major lipoxygenase isoforms, such as 5-LOX and 12-LOX, is not publicly available. The following table summarizes the known inhibitory data for this compound.
| Lipoxygenase Isoform | Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Human 15-LOX-1 | This compound | 12 | 3.30 | Competitive | [2][3][4][5] |
| Human 5-LOX | This compound | Data not available | Data not available | Data not available | |
| Human 12-LOX | This compound | Data not available | Data not available | Data not available |
Experimental Protocols
The determination of the inhibitory potency of this compound against 15-LOX-1 involves specific biochemical assays. Understanding these methodologies is crucial for researchers aiming to replicate these findings or to assess the cross-reactivity of this compound against other lipoxygenase isoforms.
Lipoxygenase Activity Assay (General Protocol)
A common method to determine lipoxygenase activity and inhibition is the spectrophotometric measurement of the formation of conjugated dienes from a fatty acid substrate.
Principle: Lipoxygenases catalyze the hydroperoxidation of polyunsaturated fatty acids like linoleic acid or arachidonic acid. This reaction leads to the formation of a conjugated diene system in the lipid product, which absorbs light at a characteristic wavelength (typically 234 nm). The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity.
Materials:
-
Purified lipoxygenase enzyme (e.g., human recombinant 15-LOX-1, 5-LOX, or 12-LOX)
-
Substrate solution (e.g., linoleic acid or arachidonic acid in a suitable buffer)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Inhibitor stock solution (this compound dissolved in a suitable solvent like DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the buffer and the substrate at a defined concentration.
-
Add a specific concentration of the inhibitor (this compound) or the vehicle (DMSO) to the reaction mixture.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period.
-
Initiate the reaction by adding the purified lipoxygenase enzyme.
-
Immediately monitor the increase in absorbance at 234 nm over time.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
To determine the IC50 value, the assay is performed with a range of inhibitor concentrations, and the percentage of inhibition is calculated relative to the control (vehicle-treated) reaction. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizing the Workflow and Pathway
To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.
Discussion and Future Directions
The available data robustly establishes this compound as a potent and competitive inhibitor of 15-LOX-1.[1][2][3] Its thiophene-based structure represents a novel chemical scaffold for targeting this enzyme.[1][2] The lack of publicly available data on its cross-reactivity with 5-LOX and 12-LOX, however, presents a significant gap in our understanding of its selectivity profile.
For researchers utilizing this compound as a specific 15-LOX-1 inhibitor in cellular or in vivo models, it is crucial to acknowledge this uncharacterized aspect of its pharmacology. The potential off-target effects on other lipoxygenase pathways cannot be ruled out without empirical evidence.
Future research should prioritize the systematic evaluation of this compound against a panel of lipoxygenase isoforms. Such studies, employing the standardized assay protocols described above, would provide the much-needed quantitative data to establish a comprehensive selectivity profile. This will not only enhance the utility of this compound as a research tool but also inform the potential for its development as a therapeutic agent with a well-defined mechanism of action. The scientific community would greatly benefit from the publication of such comparative data to facilitate more precise and reliable investigations into the roles of different lipoxygenase pathways in health and disease.
References
- 1. Design of a novel Thiophene Inhibitor of 15-Lipoxygenase-1 with both Anti-inflammatory and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of a novel thiophene inhibitor of 15-lipoxygenase-1 with both anti-inflammatory and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of ThioLox and PD146176: Potent Lipoxygenase Inhibitors
In the landscape of inflammatory and neurodegenerative disease research, the inhibition of lipoxygenase (LOX) enzymes, particularly 15-lipoxygenase (15-LOX), has emerged as a promising therapeutic strategy. Among the chemical tools available to probe the function of these enzymes, ThioLox and PD146176 are two prominent inhibitors. This guide provides a detailed, data-supported comparison of their biochemical properties, mechanisms of action, and cellular effects to aid researchers in selecting the appropriate tool for their studies.
Biochemical and Pharmacological Properties
This compound and PD146176, while both targeting 15-LOX, exhibit distinct biochemical profiles. This compound acts as a competitive inhibitor of 15-LOX-1, whereas PD146176 is characterized as a non-competitive inhibitor of 15-LOX.[1][2] Their potency, as defined by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki), varies, with PD146176 generally demonstrating higher potency in enzymatic assays.
| Property | This compound | PD146176 |
| Target | 15-lipoxygenase-1 (15-LOX-1)[1][3] | 15-lipoxygenase (15-LO)[2][4][5] |
| Mechanism of Inhibition | Competitive[1] | Non-competitive[2] |
| IC50 Value | 12 µM[3] | 0.54 µM (rabbit reticulocyte 15-LO)[2][4]; 0.5-0.8 µM (in cells or isolated enzyme)[6] |
| Ki Value | 3.30 µM[1] | 197 nM (rabbit reticulocyte 15-LO)[2][4] |
Mechanism of Action and Cellular Effects
This compound is recognized for its anti-inflammatory and neuroprotective properties.[1][3] It functions by competitively binding to the active site of 15-LOX-1, thereby preventing the oxygenation of polyunsaturated fatty acids.[1] In cellular models, this compound has been shown to inhibit the expression of pro-inflammatory genes, including interleukin-1β (IL-1β), IL-6, IL-8, IL-12b, tumor necrosis factor-alpha (TNFα), and inducible nitric oxide synthase (iNOS).[1] Furthermore, it protects neuronal cells from glutamate-induced toxicity by preventing lipid peroxidation and the formation of mitochondrial superoxide.[1]
PD146176 has a more complex and debated mechanism of action. While widely cited as a selective 15-LOX inhibitor with no significant effect on 5-LOX, 12-LOX, cyclooxygenase-1 (COX-1), or COX-2, recent evidence presents a more nuanced picture.[2] A 2022 study suggested that in human EA.hy926 endothelial cells, PD146176 may not inhibit 15-LOX but rather acts on cytochrome P450 (CYP) epoxygenase, leading to alterations in the cellular oxylipin profile.[7]
Conflicting reports also exist regarding its antioxidant properties. While some studies assert that it lacks non-specific antioxidant effects[2][5], others have demonstrated that PD146176 possesses radical-trapping antioxidant capabilities, attributable to its arylamine N-H bond.[8][9] In terms of cellular signaling, PD146176 has been shown to upregulate p38 MAPK and PPARα while downregulating Akt in a dose-dependent manner in endothelial cells.[7] It has also been identified as a mediator in the p53-SAT1-ALOX15 signaling pathway associated with ferroptosis.[10]
Functionally, PD146176 has been demonstrated to prevent atherogenesis in animal models and to reverse cognitive impairment, brain amyloidosis, and tau pathology in a mouse model of Alzheimer's disease.[2][4][6]
Signaling Pathways
The inhibitory actions of this compound and PD146176 impact downstream signaling cascades involved in inflammation, cell death, and neurodegeneration.
References
- 1. PD146176 affects human EA.hy926 endothelial cell function by differentially modulating oxylipin production of LOX, COX and CYP epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD 146176 | Lipoxygenases | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of ThioLox with Positive Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of ThioLox against established positive controls, Edaravone and Riluzole. The information presented herein is supported by experimental data from neuronal cell culture models of glutamate-induced excitotoxicity, a common in vitro paradigm for screening neuroprotective agents.
Introduction to this compound and its Neuroprotective Potential
This compound is a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in oxidative stress and inflammatory pathways within the central nervous system.[1][2] By targeting 15-LOX-1, this compound exhibits both anti-inflammatory and neuroprotective properties.[1] Experimental evidence demonstrates that this compound can protect neuronal cells from glutamate-induced toxicity, prevent lipid peroxidation, and reduce the formation of mitochondrial superoxide.[1] This positions this compound as a promising candidate for therapeutic intervention in neurodegenerative disorders where oxidative stress is a key pathological feature.
To rigorously validate the neuroprotective efficacy of this compound, its performance was compared against two well-established neuroprotective agents, Edaravone and Riluzole, which are used in clinical settings for conditions such as amyotrophic lateral sclerosis (ALS) and ischemic stroke.
Comparative Analysis of Neuroprotective Efficacy
The following table summarizes the neuroprotective effects of this compound, Edaravone, and Riluzole in the context of glutamate-induced toxicity in the HT22 hippocampal neuronal cell line. It is important to note that the data is compiled from various studies, and direct comparative experiments under identical conditions are limited. The glutamate concentration and treatment duration are provided to contextualize the results.
Table 1: Comparison of Neuroprotective Effects in HT22 Cells Against Glutamate-Induced Toxicity
| Compound | Mechanism of Action | Glutamate Challenge | Assay | Endpoint | Result |
| This compound | 15-LOX-1 Inhibitor | Not specified | Cell Viability | Significant reduction in neuronal cell death | Protects HT22 cells against glutamate toxicity.[1] |
| Lipid Peroxidation | Prevention of lipid peroxidation | Inhibits oxidative stress markers.[1] | |||
| Mitochondrial Superoxide | Prevention of superoxide formation | Protects mitochondrial function.[1] | |||
| Edaravone | Free Radical Scavenger | 5 mM for 24h | MTT Assay | Increased cell viability | Dose-dependent protection against H2O2-induced injury.[3] |
| 2 mM for 10 min | MTT Assay | Increased cell viability | Peak protection at 500 µM.[4] | ||
| Aβ 1-42 induced | Apoptosis/Inflammation | Reduced apoptosis and pro-inflammatory cytokines | Inhibits neuroinflammation and ferroptosis.[5] | ||
| Riluzole | Glutamate Modulator | 10 µM - 1 mM for 12h | Cell Viability | Increased neuronal cell survival | Partial protection at 1 µM, boosted by conditioning heat shock.[6] |
| 20 mM | EPSP Amplitude | Maintained EPSP amplitude | Protected against glutamate-induced excitotoxicity.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
Cell Culture and Glutamate-Induced Toxicity Model
-
Cell Line: HT22 immortalized mouse hippocampal neuronal cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Toxicity: To induce oxidative stress and cell death, HT22 cells are exposed to glutamate (typically 5 mM) for a specified duration (e.g., 12-24 hours).[8][9][10]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Procedure:
-
Seed HT22 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound, Edaravone, or Riluzole for a specified time (e.g., 1-2 hours).
-
Introduce glutamate to the culture medium to induce toxicity.
-
After the incubation period with glutamate, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[11]
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
-
Lipid Peroxidation Assay (TBARS Assay)
Lipid peroxidation is a marker of oxidative damage. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure malondialdehyde (MDA), an end product of lipid peroxidation.
-
Procedure:
-
Culture and treat HT22 cells as described above.
-
Harvest the cells and homogenize them in a suitable lysis buffer on ice.
-
Centrifuge the homogenate to remove cellular debris.
-
To a portion of the supernatant (cell lysate), add a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubate the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.
-
Cool the samples and measure the absorbance of the colored product at 532 nm using a spectrophotometer.
-
The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and the positive controls are mediated by distinct signaling pathways.
This compound: Inhibition of the 15-LOX-1 Pathway
This compound exerts its neuroprotective effects by directly inhibiting the 15-lipoxygenase-1 (15-LOX-1) enzyme. In response to cellular stress, such as high levels of glutamate, there is an increase in intracellular reactive oxygen species (ROS). This oxidative stress can activate 15-LOX-1, which in turn catalyzes the peroxidation of polyunsaturated fatty acids in cellular membranes, particularly mitochondrial membranes.[1][2] This leads to mitochondrial dysfunction, further ROS production, and ultimately, apoptotic cell death. By inhibiting 15-LOX-1, this compound breaks this detrimental cycle, preserving mitochondrial integrity and preventing the downstream inflammatory and apoptotic signaling cascades.[12][13]
Caption: this compound inhibits the 15-LOX-1 pathway to prevent cell death.
Edaravone: Free Radical Scavenging and Antioxidant Pathways
Edaravone is a potent free radical scavenger that mitigates oxidative stress by directly neutralizing reactive oxygen species.[4] Its mechanism also involves the activation of the Nrf2/HO-1 signaling pathway.[5] Under oxidative stress, Edaravone promotes the translocation of the transcription factor Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE). This leads to the upregulation of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which further protect the cell from oxidative damage and apoptosis.
Caption: Edaravone's dual action of ROS scavenging and Nrf2 pathway activation.
Riluzole: Modulation of Glutamatergic Neurotransmission
Riluzole's neuroprotective effects are primarily attributed to its modulation of glutamatergic neurotransmission.[14][15] It acts presynaptically to inhibit the release of glutamate by blocking voltage-gated sodium channels.[14] It may also enhance glutamate uptake from the synapse. Postsynaptically, Riluzole can non-competitively block NMDA receptors, further reducing the excitotoxic cascade initiated by excessive glutamate.[14] This multi-faceted approach helps to decrease neuronal hyperexcitability and prevent the downstream consequences of glutamate-induced toxicity, such as calcium overload and subsequent cell death.
Caption: Riluzole's pre- and post-synaptic mechanisms of action.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a test compound like this compound against positive controls.
Caption: Workflow for comparative neuroprotection studies.
Conclusion
This compound demonstrates significant neuroprotective potential by targeting the 15-LOX-1 pathway, a key mediator of oxidative stress and inflammation in neuronal cells. When compared to the established neuroprotective agents Edaravone and Riluzole, this compound presents a distinct and targeted mechanism of action. While direct quantitative comparisons from single studies are not yet available, the existing data suggests that this compound is effective in mitigating glutamate-induced neuronal cell death and oxidative damage. Further head-to-head studies under standardized conditions are warranted to definitively establish the comparative efficacy of this compound. The detailed protocols and mechanistic insights provided in this guide offer a framework for such future investigations, which will be crucial in evaluating the full therapeutic potential of this compound for neurodegenerative diseases.
References
- 1. 12/15-Lipoxygenase targets neuronal mitochondria under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12/15 Lipoxygenase as a Therapeutic Target in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edaravone protects HT22 neurons from H2O2-induced apoptosis by inhibiting the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effect of Edaravone on Glutamate-Induced Neurotoxicity in Spiral Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edaravone Attenuates Aβ 1-42-Induced Inflammatory Damage and Ferroptosis in HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Drug Riluzole Amplifies the Heat Shock Factor 1 (HSF1)- and Glutamate Transporter 1 (GLT1)-dependent Cytoprotective Mechanisms for Neuronal Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ojs.grinnell.edu [ojs.grinnell.edu]
- 8. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism of glutamate-induced neurotoxicity in HT22 mouse hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Frontiers | 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes [frontiersin.org]
- 13. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Riluzole attenuates the efficacy of glutamatergic transmission by interfering with the size of the readily releasable neurotransmitter pool - PubMed [pubmed.ncbi.nlm.nih.gov]
ThioLox vs. siRNA Knockdown of 15-LOX-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the role of 15-lipoxygenase-1 (15-LOX-1), the choice between a small molecule inhibitor like ThioLox and a genetic tool such as siRNA-mediated knockdown is a critical decision. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for specific research applications.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound | siRNA Knockdown of 15-LOX-1 |
| Mechanism of Action | Competitive, reversible inhibition of the 15-LOX-1 enzyme's active site.[1][2] | Post-transcriptional gene silencing by degradation of 15-LOX-1 mRNA. |
| Target Level | Protein (enzymatic activity). | mRNA (leading to reduced protein expression). |
| Mode of Inhibition | Functional inhibition of existing protein. | Inhibition of new protein synthesis. |
| Kinetics | Rapid onset of action. | Delayed onset, dependent on mRNA and protein turnover rates. |
| Reversibility | Reversible upon removal of the compound. | Long-lasting, potentially irreversible for the lifespan of the cell. |
| Specificity | Potential for off-target effects on other proteins with similar active sites. | Potential for off-target gene silencing due to partial sequence complementarity. |
| Delivery | Direct addition to cell culture or in vivo administration. | Requires transfection reagents or viral vectors for cellular uptake. |
Quantitative Performance Data
The following tables summarize key quantitative data for this compound and siRNA-mediated knockdown of 15-LOX-1, compiled from various experimental sources.
Table 1: this compound Efficacy
| Parameter | Value | Cell/System | Reference |
| Ki | 3.30 μM | Enzyme assay | [1][2] |
| IC50 | 12 μM | Enzyme assay | |
| Effective Concentration | 50 μM | Precision-cut lung slices (inhibition of pro-inflammatory genes) | [1] |
| Effective Concentration | 10 μM | Neuronal cells (prevention of lipid peroxidation) | [1] |
| Effective Concentration | 5-20 μM | HT-22 neuronal cells (protection against glutamate toxicity) | [1] |
Table 2: siRNA Knockdown Efficacy of 15-LOX-1
| Parameter | Result | Cell Line | Reference |
| Protein Expression | Significant reduction in 15-LOX-1 protein levels compared to mock and negative control siRNA. | Pulmonary artery smooth muscle cells (PASMCs) | [3] |
Note: Direct comparative studies of this compound and siRNA for 15-LOX-1 under the same experimental conditions are limited. The data presented here are from separate studies and should be interpreted with consideration of the different experimental systems.
Experimental Protocols
This compound Inhibition of 15-LOX-1 Activity
This protocol is a general guideline for using this compound to inhibit 15-LOX-1 activity in a cellular context.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Cells expressing 15-LOX-1
-
Assay-specific reagents (e.g., for measuring inflammation or oxidative stress)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C as recommended by the supplier.[1]
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Treatment: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. Remove the existing medium from the cells and replace it with the this compound-containing medium. For example, for inhibiting pro-inflammatory gene expression in precision-cut lung slices, a concentration of 50 μM for 24 hours has been used.[1] For neuroprotection assays in neuronal cells, 10 μM for 16 hours has been shown to be effective.[1]
-
Incubation: Incubate the cells for the desired period (e.g., 16-24 hours).
-
Downstream Analysis: Following incubation, proceed with the specific assay to measure the effects of 15-LOX-1 inhibition, such as quantifying cytokine expression, measuring lipid peroxidation, or assessing cell viability.
siRNA-Mediated Knockdown of 15-LOX-1
This protocol provides a general procedure for transfecting cells with siRNA to knockdown 15-LOX-1 expression.
Materials:
-
siRNA targeting 15-LOX-1 (validated sequences are recommended)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium (or similar)
-
Cells to be transfected
-
Antibiotic-free cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation: a. Dilute the 15-LOX-1 siRNA or control siRNA in Opti-MEM™ I medium. b. In a separate tube, dilute the transfection reagent in Opti-MEM™ I medium. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: After incubation, assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Functional Assays: Once knockdown is confirmed, proceed with functional assays to investigate the biological consequences of reduced 15-LOX-1 expression.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better understand the context in which this compound and siRNA exert their effects, the following diagrams illustrate the 15-LOX-1 signaling pathway and a typical experimental workflow for comparing these two inhibitory methods.
References
Confirming ThioLox Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and chemical biology, confirming that a molecule interacts with its intended target within the complex environment of a living cell is a critical step.[1][2] This process, known as target engagement, provides crucial evidence for a compound's mechanism of action and is vital for the successful development of new therapeutics.[3][4] This guide provides a comprehensive comparison of "ThioLox," a novel method for confirming target engagement, with established alternative techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate assay for their needs.
Overview of Target Engagement Assays
A variety of methods exist to measure target engagement in a cellular context. These assays can be broadly categorized as either label-free or label-dependent and can provide qualitative or quantitative data on the interaction between a compound and its protein target.[5][6] The choice of assay depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.
This guide will focus on comparing the hypothetical "this compound" technology with the following widely used methods:
-
Cellular Thermal Shift Assay (CETSA)
-
Fluorescence-Based Assays (FRET/BRET)
-
Western Blot-Based Pull-Down Assays
Comparison of Key Methodologies
The following table summarizes the key features of this compound and its alternatives, offering a direct comparison of their principles, advantages, and limitations.
| Feature | This compound (Hypothetical) | Cellular Thermal Shift Assay (CETSA) | Fluorescence-Based Assays (FRET/BRET) | Western Blot-Based Pull-Down |
| Principle | Covalent labeling of the target protein by a "this compound" probe, followed by detection. | Ligand binding alters the thermal stability of the target protein.[7][8] | Ligand-induced conformational change brings a donor and acceptor fluorophore into proximity. | Affinity-based capture of the target protein using an immobilized probe. |
| Cellular Context | Intact cells | Intact cells, cell lysates, or tissues.[9] | Intact cells | Cell lysates |
| Labeling Requirement | Requires a specific "this compound" chemical probe. | Label-free for the compound and target.[10] | Requires genetic modification of the target protein with fluorescent tags. | Requires a modified (e.g., biotinylated) compound. |
| Detection Method | Fluorescence microscopy or gel-based fluorescence scanning. | Western blot, mass spectrometry, or immunoassays like AlphaLISA.[11] | Measurement of fluorescence or luminescence resonance energy transfer. | Western blot analysis of the captured protein.[12][13] |
| Throughput | Moderate to High | Low (Western Blot) to High (HT-CETSA).[11][14] | High | Low |
| Quantitative? | Semi-quantitative to Quantitative | Yes | Yes | Semi-quantitative |
| Key Advantage | Direct visualization of target engagement in specific subcellular locations. | Applicable to endogenous, unmodified proteins.[15] | Real-time monitoring of target engagement in living cells. | Relatively simple and widely accessible technique. |
| Key Limitation | Potential for the probe to alter compound binding or cellular function. | Indirect measurement of binding; thermal shifts can be small. | Requires genetic engineering of cells. | Prone to non-specific binding and false positives. |
Experimental Protocols
This compound Target Engagement Protocol (Hypothetical)
This protocol outlines a hypothetical workflow for confirming target engagement using the "this compound" method, which is presumed to involve a reactive chemical probe that covalently binds to its target.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density and allow them to adhere overnight.
- Treat cells with varying concentrations of the test compound or vehicle control for a specified duration.
- Add the "this compound" probe, which contains a reactive group and a reporter tag (e.g., a fluorophore), to the cells and incubate.
2. Cell Lysis and Sample Preparation:
- Wash cells with ice-cold PBS to remove excess probe and compound.
- Lyse the cells in a suitable lysis buffer containing protease inhibitors.
- Clarify the lysate by centrifugation to remove cellular debris.
3. Detection and Analysis:
- For Gel-Based Analysis: Separate the protein lysate by SDS-PAGE. Visualize the fluorescently labeled target protein using an in-gel fluorescence scanner.
- For Microscopy: Fix and permeabilize the cells. Visualize the subcellular localization of the labeled target protein using fluorescence microscopy.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful method for assessing target engagement based on the principle that ligand binding stabilizes a protein against thermal denaturation.[8][16]
1. Cell Treatment:
- Treat cultured cells with the test compound or vehicle control.
2. Thermal Challenge:
- Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation.
3. Lysis and Fractionation:
- Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
4. Protein Detection:
- Analyze the amount of soluble target protein remaining at each temperature using Western blotting, mass spectrometry, or a high-throughput immunoassay.[11][17] An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.
Fluorescence Resonance Energy Transfer (FRET) Protocol
FRET-based assays allow for the real-time detection of target engagement in living cells.
1. Cell Line Generation:
- Genetically engineer a cell line to express the target protein fused to a FRET donor (e.g., CFP) and a binding partner or a second tag fused to a FRET acceptor (e.g., YFP).
2. Cell Plating and Treatment:
- Plate the engineered cells in a microplate suitable for fluorescence measurements.
- Treat the cells with the test compound.
3. FRET Measurement:
- Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores using a plate reader or microscope.
- A change in the FRET ratio upon compound treatment indicates a conformational change associated with target engagement.
Western Blot-Based Pull-Down Assay Protocol
This classic biochemical technique is used to isolate and identify proteins that interact with a specific compound.
1. Probe Immobilization:
- Immobilize a biotinylated version of the test compound onto streptavidin-coated beads.
2. Cell Lysis:
- Prepare a protein lysate from the cells of interest.
3. Affinity Pull-Down:
- Incubate the cell lysate with the compound-coated beads to allow for binding.
- Wash the beads extensively to remove non-specifically bound proteins.
4. Elution and Detection:
- Elute the bound proteins from the beads.
- Separate the eluted proteins by SDS-PAGE and detect the target protein by Western blotting using a specific antibody.[18][19]
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of the experimental workflows and the underlying principles of each target engagement assay.
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 6. Critical Needs in Cellular Target Engagement [discoverx.com]
- 7. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Western blot - Wikipedia [en.wikipedia.org]
- 14. biorxiv.org [biorxiv.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Western Blotting: A Go-To Tool for Identifying Proteins in Pharmaceutical Studies | Lab Manager [labmanager.com]
- 19. bio-rad.com [bio-rad.com]
Safety Operating Guide
Navigating the Disposal of ThioLox: A Guide for Laboratory Professionals
Key Safety Information and Chemical Properties
A Safety Data Sheet from Cayman Chemical indicates that ThioLox is not classified as a hazardous substance.[1] This information is crucial for determining the appropriate waste stream. However, it is imperative to always consult your institution's specific waste management protocols and the product's supplier for the most current and detailed safety information before proceeding with any disposal method.
The following table summarizes the known properties of this compound relevant to its handling and disposal:
| Property | Value | Source |
| Chemical Name | 2-amino-N-butyl-5-phenyl-3-thiophenecarboxamide | - |
| Molecular Formula | C15H18N2OS | - |
| Appearance | Crystalline solid | [2] |
| Hazard Classification | Not classified as hazardous | [1] |
| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide. Sparingly soluble in aqueous buffers. | [2] |
Recommended Disposal Protocol for this compound
Based on its non-hazardous classification and general laboratory waste guidelines, the following step-by-step procedure is recommended for the disposal of this compound.
Experimental Protocol: Disposal of Unused or Waste this compound
-
Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Segregation of Waste:
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, clearly labeled container for non-hazardous chemical waste.
-
Liquid Waste: If this compound has been dissolved in a solvent, the disposal method will be dictated by the solvent's properties.
-
Aqueous Solutions: Given its sparing solubility, large volumes of aqueous solutions containing this compound are unlikely. Small quantities of dilute, non-hazardous aqueous solutions may be permissible for drain disposal, followed by flushing with copious amounts of water. However, always verify this with your institution's Environmental Health and Safety (EHS) department first.
-
Organic Solvents: Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a designated container for flammable or organic solvent waste. Do not mix with aqueous waste.[3] The container should be properly labeled with the contents, including the name of the solvent and "this compound."
-
-
-
Container Management:
-
Ensure all waste containers are in good condition and compatible with the waste they contain.
-
Keep waste containers securely closed when not in use.
-
Label all waste containers clearly with "Non-Hazardous Waste" and the chemical name "this compound." If in a solvent, list all components.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the waste containers through your institution's EHS or hazardous waste management program. Even for non-hazardous waste, many institutions have specific collection procedures.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Disclaimer: The information provided here is based on generally accepted laboratory safety practices and available data. It is not a substitute for a formal Safety Data Sheet or the specific guidelines provided by your institution's Environmental Health and Safety department. Always prioritize your local regulations and consult with your safety officer for definitive disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
